Product packaging for 2,2-dimethyl-(513C)1,3-dioxane-4,6-dione(Cat. No.:CAS No. 123254-02-4)

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione

Cat. No.: B027785
CAS No.: 123254-02-4
M. Wt: 145.12 g/mol
InChI Key: GXHFUVWIGNLZSC-LBPDFUHNSA-N
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Description

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 145.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4 B027785 2,2-dimethyl-(513C)1,3-dioxane-4,6-dione CAS No. 123254-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHFUVWIGNLZSC-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC(=O)[13CH2]C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444255
Record name Meldrum's Acid-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123254-02-4
Record name Meldrum's Acid-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 13C Labeled Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 13C labeled Meldrum's acid. This isotopically labeled compound is a valuable tool in various research fields, particularly in mechanistic studies and as a building block for the synthesis of complex labeled molecules.

Core Properties of 13C Labeled Meldrum's Acid

13C labeled Meldrum's acid shares most of its physical and chemical properties with its unlabeled counterpart, with the key difference being the presence of the 13C isotope, which is crucial for nuclear magnetic resonance (NMR) studies and as a tracer in metabolic and biosynthetic pathway investigations.

Table 1: Physical and Chemical Properties of Meldrum's Acid and its 13C Isotopologue

PropertyValue (Unlabeled Meldrum's Acid)Value (13C Labeled Meldrum's Acid)Reference
IUPAC Name 2,2-dimethyl-1,3-dioxane-4,6-dione2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione[1]
CAS Number 2033-24-1123254-02-4[2][3]
Molecular Formula C₆H₈O₄C₅¹³CH₈O₄[2][4]
Molecular Weight 144.126 g/mol 145.12 g/mol [1][2]
Appearance Beige or colorless crystalline solidNot specified, expected to be similar to unlabeled[2]
Melting Point 94 to 95 °C (decomposes)92-95 °C[2][3]
Solubility in Water SolubleNot specified, expected to be similar to unlabeled[2]
Acidity (pKa) 4.97Not specified, expected to be very similar to unlabeled[2]
Purity -≥98%[4]

Spectroscopic Data

Table 2: 13C NMR Data of a Related Labeled Compound

CompoundLabeled Position(s)SolventChemical Shift (δ) ppmCoupling Constant (J) HzReference
5-([1'-¹³C]acetyl)-[5-¹³C]Meldrum's acidC5 and Acetyl C1'Not specified59.94 (keto), 99.81 (enol)d, J = 36 (keto), d, J = 70 (enol)[5]
199.84 (keto), 173.79 (enol)d, J = 36 (keto), d, J = 70 (enol)[5]

This data for a dually labeled derivative indicates the approximate chemical shifts for the C5 carbon in both its keto and enol forms, with the observed coupling constants confirming the presence of adjacent 13C labels.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of 13C labeled Meldrum's acid.

Synthesis of [5-¹³C]-2,2-dimethyl-1,3-dioxane-4,6-dione ([5-¹³C]Meldrum's acid)

This procedure is adapted from the synthesis of labeled acyl-Meldrum's acid, which starts with labeled malonic acid.[5]

  • Starting Material: [2-¹³C]malonic acid.

  • Reagents: Acetone, acetic anhydride, sulfuric acid.

  • Procedure:

    • A mixture of [2-¹³C]malonic acid and acetone is prepared.

    • Acetic anhydride is added slowly in a controlled manner, with catalytic sulfuric acid present.[6][7]

    • The reaction mixture is stirred, allowing for the condensation reaction to proceed, forming the 1,3-dioxane-4,6-dione ring structure.

    • The product, [5-¹³C]Meldrum's acid, is then isolated and purified, typically by recrystallization.[8]

An alternative synthesis route involves the reaction of isopropenyl acetate with [2-¹³C]malonic acid.[3]

Acylation of Meldrum's Acid (General Procedure)

This protocol is essential for creating derivatives used in further synthetic steps.[5][9]

  • Starting Material: Meldrum's acid (or its 13C labeled analogue).

  • Reagents: Dry dichloromethane (CH₂Cl₂), dry pyridine, acetyl chloride.

  • Procedure:

    • Meldrum's acid is dissolved in a mixture of dry CH₂Cl₂ and dry pyridine.

    • The resulting solution is cooled to 0°C.

    • A solution of acetyl chloride in dry CH₂Cl₂ is added to the cooled mixture.

    • The reaction mixture is stirred for 1 hour at 0°C and then for 3 hours at 25°C.

    • The mixture is diluted with water, acidified with 3 M HCl, and extracted with CH₂Cl₂.

    • The organic layers are combined, dried, and the solvent is evaporated to yield the acyl-Meldrum's acid.

Applications and Signaling Pathways

13C labeled Meldrum's acid is a versatile reagent in organic synthesis and biochemical studies.

  • Tracer for Biosynthetic Studies: It serves as a precursor for the synthesis of isotopically labeled compounds used to investigate polyketide biosynthesis.[5][10] The 13C label allows for the tracking of carbon atoms through complex metabolic pathways.

  • Labeled Antimicrobial Agent: It has been described as a labeled antimicrobial agent, suggesting its use in studying the mechanism of action or uptake of certain deodorant compositions.[3][4][11]

  • Synthesis of Labeled β-ketoesters: Acyl derivatives of 13C labeled Meldrum's acid can undergo decarboxylative esterification to produce 13C labeled β-ketoesters, which are important intermediates in organic synthesis.[10]

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the synthesis and a key reaction of 13C labeled Meldrum's acid.

Synthesis_of_13C_Meldrums_Acid Malonic_Acid [2-13C]Malonic Acid Reagents Acetic Anhydride, H₂SO₄ (cat.) Malonic_Acid->Reagents Acetone Acetone Acetone->Reagents Meldrums_Acid [5-13C]Meldrum's Acid Reagents->Meldrums_Acid Condensation

Caption: Synthesis of [5-13C]Meldrum's Acid.

Acylation_and_Esterification Meldrums_Acid [5-13C]Meldrum's Acid Acyl_Meldrums_Acid Acyl-[5-13C]Meldrum's Acid Meldrums_Acid->Acyl_Meldrums_Acid Acylation Acyl_Chloride R-COCl Acyl_Chloride->Acyl_Meldrums_Acid Beta_Ketoester [13C]-β-Ketoester Acyl_Meldrums_Acid->Beta_Ketoester Decarboxylative Esterification Alcohol R'-OH Alcohol->Beta_Ketoester

Caption: General reaction pathway for 13C labeled β-ketoester synthesis.

References

An In-depth Technical Guide to the Synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, a carbon-13 isotopically labeled form of Meldrum's acid. This compound serves as a valuable building block in medicinal chemistry and drug development for introducing a stable isotope label for mechanistic studies and metabolic tracking.

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis due to the high acidity of its methylene protons at the C5 position. The introduction of a ¹³C label at this position provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based analysis in various research applications. The synthesis of the labeled compound, 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, follows the well-established procedure for the unlabeled analogue, utilizing [2-¹³C]malonic acid as the labeled precursor.[1]

Synthesis Pathway

The synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione is achieved through the acid-catalyzed condensation of [2-¹³C]malonic acid with acetone in the presence of acetic anhydride.

Synthesis_Pathway Synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione Malonic_Acid [2-¹³C]Malonic Acid Reaction + Malonic_Acid->Reaction Acetone Acetone Acetone->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reaction Meldrums_Acid 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione Reaction->Meldrums_Acid Condensation

Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocols

The following protocol is adapted from the established synthesis of unlabeled Meldrum's acid and is reported to be applicable for the synthesis of the ¹³C-labeled compound.[1]

Materials:

ReagentMolar Mass ( g/mol )
[2-¹³C]Malonic Acid105.04
Acetone58.08
Acetic Anhydride102.09
Sulfuric Acid (conc.)98.08

Procedure:

  • Suspend [2-¹³C]malonic acid in cold (0 °C) acetic anhydride.

  • Slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.

  • Continue stirring until the malonic acid is fully dissolved.

  • Slowly add acetone to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to proceed at 0 °C for an extended period (e.g., overnight).

  • Quench the reaction by the addition of cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., acetone/hexane or ether/hexane).

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Mix [2-¹³C]Malonic Acid and Acetic Anhydride at 0°C B Add conc. H₂SO₄ A->B C Add Acetone B->C D Stir at 0°C C->D E Quench with Water D->E Reaction Completion F Extract with Organic Solvent E->F G Wash & Dry F->G H Evaporate Solvent G->H I Recrystallization H->I Crude Product J Characterization I->J Pure Product

Figure 2: Step-by-step experimental workflow.

Quantitative Data

Table 1: Reactant Quantities (Illustrative Example)

ReactantAmountMolesMolar Ratio
[2-¹³C]Malonic Acid1.05 g0.011
Acetone0.87 mL0.0151.5
Acetic Anhydride2.8 mL0.033
Sulfuric Acid2 dropscatalytic-

Note: These quantities are illustrative and should be optimized for specific experimental conditions.

Characterization Data

Detailed spectroscopic data for 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione is not explicitly reported in the reviewed literature. However, the following table summarizes the expected and reported data for unlabeled Meldrum's acid, which can be used as a reference. The key distinguishing feature in the ¹³C NMR spectrum of the labeled compound would be a significantly enhanced signal for the C5 carbon.

Table 2: Spectroscopic Data of 2,2-dimethyl-1,3-dioxane-4,6-dione (Unlabeled)

TechniqueObserved Data
¹H NMR (CDCl₃)δ ~1.7 (s, 6H, 2xCH₃), ~3.5 (s, 2H, CH₂)
¹³C NMR (CDCl₃)δ ~27 (2xCH₃), ~36 (CH₂), ~105 (C(CH₃)₂), ~171 (2x C=O)
IR (KBr, cm⁻¹)~1740, ~1775 (C=O stretching)
Mass Spec (EI)m/z 144 (M⁺), 129, 100, 85, 58, 43

For 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, the molecular ion peak in the mass spectrum would be expected at m/z 145. The ¹³C NMR spectrum would show a prominent peak for the labeled C5 carbon, and depending on the specific NMR experiment, coupling with adjacent protons might be observed.

Logical Relationships in Synthesis

The successful synthesis of the target molecule is dependent on several key factors and relationships between the reactants and conditions.

Logical_Relationships cluster_reactants Reactants cluster_conditions Conditions cluster_outcome Outcome Malonic_Acid [2-¹³C]Malonic Acid (Purity is crucial) Yield High Yield of Labeled Product Malonic_Acid->Yield Acetone Acetone (Anhydrous) Acetone->Yield Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Acetic_Anhydride->Yield Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Yield Temperature Low Temperature (0°C) Temperature->Yield Time Sufficient Reaction Time Time->Yield Purity High Purity after Recrystallization Yield->Purity

Figure 3: Factors influencing the synthesis outcome.

Conclusion

The synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione is a straightforward and effective method for introducing a ¹³C isotopic label into the versatile Meldrum's acid scaffold. By adapting the well-established protocol for the unlabeled compound, researchers can readily access this valuable tool for a range of applications in drug discovery and development, particularly for mechanistic and metabolic studies. Further detailed characterization of the labeled product would be a valuable contribution to the scientific literature.

References

The Structural Elucidation and Conformational Landscape of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile organic compound first synthesized in 1908.[1] Initially misidentified, its true cyclic diester structure was later confirmed.[1] Its remarkable acidity (pKa ≈ 4.97) for a carbon acid, coupled with its conformational rigidity, has established it as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of various heterocyclic systems.[2][3][4] This guide provides an in-depth analysis of the structure and conformation of Meldrum's acid, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Molecular Structure and Conformation

The molecular structure of Meldrum's acid consists of a six-membered 1,3-dioxane ring fused with a malonic acid moiety and substituted with two methyl groups at the C2 position.[2] The presence of the two carbonyl groups significantly influences the geometry and electronic properties of the molecule.

Crystallographic Data

The solid-state conformation of Meldrum's acid and its derivatives has been predominantly determined by single-crystal X-ray diffraction. These studies reveal that the 1,3-dioxane-4,6-dione ring typically adopts a boat or a flattened boat conformation.[5] In some derivatives, a screw-boat conformation has been observed.[6] The structural parameters from a representative crystallographic study of a closely related derivative are summarized below.

Table 1: Selected Bond Lengths of a Meldrum's Acid Derivative

BondLength (Å)
C7-C81.384 (3)
C7-C31.374 (3)
C-C (mean)1.45
C=O (mean)1.21
C-O (mean)1.38

Data extracted from a study on a salt cocrystal containing the Meldrum's acid moiety.[7]

Table 2: Selected Bond Angles of a Meldrum's Acid Derivative

AngleValue (°)
C3-C7=C8128.81 (19)
O-C-O109.5
C-C-C114.0
O-C=O123.0
C-C=O118.0

Data extracted from a study on a salt cocrystal containing the Meldrum's acid moiety.[7]

Conformational Analysis

Computational studies have been employed to investigate the conformational landscape of Meldrum's acid. The boat conformation is generally found to be the most stable. The high acidity of Meldrum's acid is attributed to the rigid boat conformation, which enforces a specific alignment of the C-H bonds at the C5 position relative to the carbonyl groups, facilitating deprotonation.[8] This contrasts with more flexible acyclic diesters. The stabilization of the resulting enolate anion through resonance further contributes to its acidity.[9]

Experimental Protocols

Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione

The most common method for the synthesis of Meldrum's acid involves the condensation of malonic acid and acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[1][10][11]

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine malonic acid (1.00 mole), acetone (1.14 moles), and concentrated sulfuric acid (0.06 moles) at 0 °C.[10][12]

  • To this stirred slurry, add acetic anhydride (1.25 moles) dropwise at a rate of approximately 2 mL/min, maintaining the temperature at 0 °C.[10][12]

  • After the addition is complete, continue stirring the mixture at 0 °C for 18-24 hours.[12]

  • The resulting solid product is collected by filtration and washed with cold water and then with a cold mixture of diethyl ether and petroleum ether.

  • The crude product can be recrystallized from a mixture of acetone and water or methyl tert-butyl ether to yield pure 2,2-dimethyl-1,3-dioxane-4,6-dione as a white crystalline solid.[12][13]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product malonic_acid Malonic Acid mixing Mixing at 0°C malonic_acid->mixing acetone Acetone acetone->mixing acetic_anhydride Acetic Anhydride addition Dropwise Addition of Acetic Anhydride acetic_anhydride->addition sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->mixing mixing->addition stirring Stirring (18-24h) addition->stirring workup Filtration & Washing stirring->workup purification Recrystallization workup->purification meldrums_acid Meldrum's Acid purification->meldrums_acid

Caption: Synthesis workflow for Meldrum's acid.

X-ray Crystallography

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.

Methodology:

  • Crystal Growth: Single crystals of Meldrum's acid can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as acetone/water or petroleum ether/acetone.[14]

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or pixel detector).[15][16] Data are typically collected at a controlled temperature (e.g., 292 K).[17]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[18]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are routine methods for the characterization of Meldrum's acid and its derivatives.

Experimental Parameters:

  • ¹H NMR (500 MHz, CDCl₃): δ 3.65 (s, 2H, CH₂), 1.75 (s, 6H, 2xCH₃).

  • ¹³C NMR (125 MHz, CDCl₃): δ 170.5 (C=O), 104.9 (C(CH₃)₂), 48.1 (CH₂), 28.3 (CH₃).[8]

Protocol:

  • Prepare a solution of the sample in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Reactivity and Applications

Meldrum's acid is a key intermediate in various organic transformations, most notably the Knoevenagel condensation.

Knoevenagel Condensation

The active methylene group at the C5 position of Meldrum's acid readily participates in condensation reactions with aldehydes and ketones to form arylidene or alkylidene derivatives.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product meldrums_acid Meldrum's Acid catalyst Catalyst (optional) e.g., piperidine, L-tyrosine meldrums_acid->catalyst aldehyde Aldehyde/Ketone aldehyde->catalyst ylidene_derivative Alkylidene/Arylidene Meldrum's Acid catalyst->ylidene_derivative solvent Solvent e.g., ethanol, water, or solvent-free solvent->catalyst

Caption: Knoevenagel condensation of Meldrum's acid.

Conclusion

2,2-dimethyl-1,3-dioxane-4,6-dione is a molecule of significant interest due to its unique structural features and high reactivity. Its boat-like conformation and pronounced acidity are key to its utility in organic synthesis. The experimental protocols and structural data presented in this guide offer a comprehensive resource for researchers and professionals working with this important compound. Further investigations into its derivatives and their applications in areas such as drug discovery are likely to continue to be a fruitful area of research.

References

The Anomalous Acidity of Meldrum's Acid: A Deep Dive into its pKa and Structural Rationale

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the unique acidic properties of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.

Meldrum's acid, a versatile reagent in organic synthesis, exhibits an unusually high acidity for a dicarbonyl compound, a property that has intrigued chemists since its discovery. This guide elucidates the structural and electronic factors contributing to its low pKa value and provides an overview of the experimental methods used for its determination.

The Core of Acidity: Understanding the pKa of Meldrum's Acid

Meldrum's acid possesses a pKa of approximately 4.97 in aqueous solution, making it comparable in acidity to carboxylic acids like acetic acid (pKa ≈ 4.76).[1] This is remarkable considering the acidic protons are on a carbon atom situated between two carbonyl groups (an α-carbon), not on a hydroxyl group. The acidity of Meldrum's acid is significantly greater than that of its acyclic analogue, diethyl malonate (pKa ≈ 13), and other cyclic dicarbonyl compounds such as dimedone (pKa ≈ 5.23).[2][3][4]

The exceptional acidity of Meldrum's acid can be attributed to a combination of factors that stabilize its conjugate base:

  • Resonance Delocalization: Upon deprotonation at the C5 position, the resulting negative charge is extensively delocalized through resonance onto the two adjacent carbonyl oxygen atoms. This distribution of the negative charge over multiple atoms significantly stabilizes the conjugate base, thereby increasing the acidity of the parent compound.[1]

  • Conformational Rigidity and Orbital Overlap: The rigid cyclic structure of Meldrum's acid plays a crucial role in its acidity. The six-membered ring is conformationally locked in a boat-like or planar conformation. This geometry enforces a specific alignment of the C-H bond at the acidic carbon with the π systems of the adjacent carbonyl groups. This optimal orbital overlap facilitates the delocalization of the electron pair upon deprotonation, further stabilizing the resulting carbanion. Theoretical studies have suggested that the alignment of the σ* orbital of the C-H bond with the π* orbitals of the carbonyl groups in the ground state leads to a weakening of the C-H bond, contributing to the high acidity.

Quantitative Comparison of Acidity

The acidity of Meldrum's acid is best understood when compared to structurally related dicarbonyl compounds. The following table summarizes the pKa values of Meldrum's acid and other relevant compounds.

Compound NameStructurepKa (in water)
Meldrum's Acid 2,2-dimethyl-1,3-dioxane-4,6-dione4.97
Barbituric Acid2,4,6(1H,3H,5H)-Pyrimidinetrione4.01
Dimedone5,5-dimethylcyclohexane-1,3-dione5.23
AcetylacetonePentane-2,4-dione8.95
Diethyl MalonateDiethyl propanedioate~13.0

Note: pKa values can vary slightly depending on the experimental conditions (temperature, solvent, ionic strength).

Visualizing the Stability of the Conjugate Base

The resonance stabilization of the conjugate base of Meldrum's acid is a key factor in its high acidity. The following diagram illustrates the delocalization of the negative charge.

Caption: Resonance structures of the conjugate base of Meldrum's acid.

Experimental Determination of pKa

The pKa of an acidic compound like Meldrum's acid is typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate method for determining the pKa of a weak acid. The procedure involves titrating a solution of the acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added.

Methodology:

  • Preparation of Solutions:

    • A standard solution of the weak acid (e.g., 0.01 M Meldrum's acid) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if solubility is an issue.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

  • Titration Setup:

    • A known volume of the weak acid solution is placed in a beaker with a magnetic stir bar.

    • A calibrated pH electrode is immersed in the solution.

    • The strong base is added incrementally from a burette.

  • Data Collection:

    • After each addition of the base, the solution is allowed to equilibrate, and the pH is recorded.

    • The volume of base added and the corresponding pH are recorded throughout the titration, with smaller increments taken near the expected equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

    • The equivalence point is the point of inflection on the titration curve, where the slope is steepest. This can be determined more accurately from the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare standard solution of Meldrum's acid setup Set up titration apparatus with pH electrode prep_acid->setup prep_base Prepare and standardize strong base (e.g., NaOH) prep_base->setup titrate Incrementally add base to acid solution setup->titrate record Record pH after each addition titrate->record Stir and equilibrate record->titrate Repeat plot_curve Plot titration curve (pH vs. Volume of base) record->plot_curve find_ep Determine equivalence point (inflection point) plot_curve->find_ep find_hep Determine half-equivalence point find_ep->find_hep calc_pka pKa = pH at half-equivalence point find_hep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa can be determined by measuring the absorbance of the compound in a series of buffer solutions with different known pH values.

Methodology:

  • Spectral Analysis:

    • The UV-Vis spectra of the fully protonated and deprotonated forms of the compound are recorded to identify the wavelengths of maximum absorbance (λmax) for each species.

  • Preparation of Solutions:

    • A series of buffer solutions covering a range of pH values around the expected pKa of the compound are prepared.

    • A stock solution of the compound is prepared.

  • Absorbance Measurements:

    • A constant aliquot of the stock solution is added to each buffer solution.

    • The absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms have different molar absorptivities.

  • Data Analysis:

    • The absorbance is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion

The pronounced acidity of Meldrum's acid is a consequence of the effective delocalization of the negative charge in its conjugate base, a phenomenon enhanced by its rigid cyclic structure. This unique characteristic makes it a valuable tool in organic synthesis, particularly in reactions requiring a soft, stabilized carbanion. The pKa of Meldrum's acid can be accurately determined using standard analytical techniques such as potentiometric titration and UV-Vis spectrophotometry, providing crucial data for its application in research and development.

References

Spectroscopic and Synthetic Guide to 13C Labeled Meldrum's Acid: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 13C labeled Meldrum's acid (2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document also outlines a detailed experimental protocol for its synthesis and explores key reaction mechanisms where isotopic labeling is instrumental. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize isotopically labeled compounds for mechanistic studies and as synthetic intermediates.

Introduction

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, valued for the high acidity of its C5 methylene protons and its utility as a precursor to reactive ketene intermediates.[1] Isotopic labeling of Meldrum's acid at the C5 position with 13C offers a powerful tool for tracking the fate of this carbon atom through complex reaction pathways, providing invaluable insights into reaction mechanisms and biosynthetic processes. This guide focuses on the spectroscopic characterization and synthesis of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione.

Synthesis of 13C Labeled Meldrum's Acid

The synthesis of 13C labeled Meldrum's acid can be adapted from the well-established procedures for the unlabeled compound.[2][3] The most common and efficient method involves the condensation of malonic acid with acetone, using acetic anhydride as a dehydrating agent and a catalytic amount of sulfuric acid. To introduce the 13C label at the 5-position, commercially available [2-13C]malonic acid is used as the starting material.

Experimental Protocol: Synthesis of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione

Materials:

  • [2-13C]malonic acid

  • Acetic anhydride

  • Acetone

  • Concentrated sulfuric acid

  • Ice

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend [2-13C]malonic acid (1.0 eq) in acetic anhydride (2.5 eq).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of acetone (1.2 eq) in acetic anhydride (1.0 eq) to the cooled mixture.

  • To this suspension, add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise, ensuring the temperature remains low.

  • Allow the reaction mixture to stir in the ice bath for 1-2 hours, and then let it warm to room temperature, continuing to stir for an additional 2-3 hours.

  • The reaction mixture is then carefully poured into a beaker containing a mixture of crushed ice and water to precipitate the product.

  • The crude solid is collected by vacuum filtration and washed with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as acetone/hexane or dichloromethane/hexane.

  • The purified 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione is then dried under vacuum.

Spectroscopic Data

The following sections present the expected spectroscopic data for 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione. The data for the unlabeled compound is provided for comparison.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione is predicted to be similar to that of the unlabeled compound, with the notable exception of a significantly enhanced signal for the labeled C5 carbon. The predicted chemical shifts are presented in Table 1.

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃Notes
C2~104.9Quaternary carbon of the isopropylidene group.
C4, C6~165.5Carbonyl carbons.
C5 ~35.3 13C labeled methylene carbon; expect a strong, sharp singlet.
CH₃~28.6, ~26.8Methyl carbons of the isopropylidene group.

Table 1: Predicted 13C NMR chemical shifts for 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione. Data is extrapolated from known values for similar structures.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 13C labeled Meldrum's acid will exhibit characteristic absorptions for the carbonyl groups and the isopropylidene moiety. The most significant difference compared to the unlabeled compound will be a shift in the vibrational frequencies associated with the C5 carbon. The C-H stretching and bending vibrations of the 13CH₂ group will appear at slightly lower wavenumbers due to the heavier isotope. The expected IR absorption bands are summarized in Table 2.

Functional GroupWavenumber (cm⁻¹)Vibration Type
C-H (methyl)2990-2940Stretching
¹³C-H (methylene) ~2900 (shifted) Stretching
C=O (ester)1780-1740Symmetric and asymmetric stretching
C-O (ester)1300-1200Stretching
C(CH₃)₂1390, 1370Gem-dimethyl bending

Table 2: Predicted major IR absorption bands for 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione is expected to show a molecular ion peak ([M]⁺) at m/z 145, which is one mass unit higher than that of the unlabeled compound (m/z 144).[6] The fragmentation pattern will be similar to the unlabeled analog, with fragments containing the 13C label appearing at m/z +1 relative to their 12C counterparts. Key expected fragments are listed in Table 3.

m/z (Predicted)Fragment IonNotes
145[C₅¹³CH₈O₄]⁺Molecular ion ([M]⁺)
130[M - CH₃]⁺Loss of a methyl group
102[M - C₃H₆]⁺Loss of propene (from isopropylidene)
87[M - C₃H₆ - CH₃]⁺Sequential loss of propene and a methyl group
59[C₃H₇O]⁺Isopropyl fragment
43[C₃H₇]⁺Isopropyl cation (often the base peak)

Table 3: Predicted major fragment ions in the mass spectrum of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione.

Reaction Mechanisms and Applications

The use of 13C labeled Meldrum's acid is particularly valuable for elucidating reaction mechanisms where the C5 carbon plays a central role. Two such fundamental reactions are the Knoevenagel condensation and the thermal decomposition to form a ketene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as Meldrum's acid, to a carbonyl group, followed by dehydration.[7][8] The high acidity of the C5 protons of Meldrum's acid makes it an excellent substrate for this reaction. Using 5-¹³C labeled Meldrum's acid allows for the precise tracking of the C5 carbon in the resulting α,β-unsaturated product.

Knoevenagel_Condensation MA Meldrum's Acid (¹³C at C5) Enolate Enolate Intermediate (¹³C labeled) MA->Enolate + Base Aldehyde Aldehyde/Ketone Adduct Aldol Adduct Aldehyde->Adduct Base Base Base->Enolate Enolate->Adduct Product α,β-Unsaturated Product (¹³C labeled) Adduct->Product - H₂O Water H₂O Product->Water

Knoevenagel Condensation Pathway
Thermal Decomposition to Ketene

Upon heating, Meldrum's acid and its derivatives undergo a retro-Diels-Alder reaction to eliminate acetone and carbon dioxide, generating a highly reactive ketene intermediate.[9][10][11] This reaction is a cornerstone of ketene chemistry. By using 5-¹³C labeled Meldrum's acid, the resulting ketene will be labeled at the methylene carbon, which can be used to follow its subsequent reactions, such as cycloadditions or nucleophilic attacks.

Thermal_Decomposition MA Meldrum's Acid (¹³C at C5) Ketene Ketene (¹³C labeled) MA->Ketene + Heat Heat Δ (Heat) Heat->Ketene Acetone Acetone Ketene->Acetone CO2 CO₂ Ketene->CO2 Product Acylated Product Ketene->Product Nucleophile Nucleophile Nucleophile->Product

Thermal Decomposition of Meldrum's Acid

Conclusion

References

The Thermal Decomposition of 2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis. Its thermal decomposition is a well-established method for the generation of highly reactive ketene intermediates, which are valuable precursors for a wide range of chemical transformations. This technical guide provides an in-depth overview of the thermal decomposition of Meldrum's acid, focusing on the underlying mechanisms, experimental methodologies, and quantitative data.

Thermal Decomposition Overview

The pyrolysis of Meldrum's acid, whether in the gas phase or in solution, primarily yields three products: acetone, carbon dioxide, and a ketene. This transformation is of significant interest in synthetic chemistry as it provides a clean and efficient route to ketenes, which can be trapped in situ for various cycloadditions and acylations. The decomposition typically occurs at temperatures exceeding 200°C.

Quantitative Data

The thermal stability and decomposition kinetics of Meldrum's acid have been investigated using various techniques, including Thermogravimetric Analysis (TGA). The following tables summarize key quantitative data related to its thermal decomposition.

ParameterValueMethod
Decomposition Temperature (TGA)Onset typically above 200 °CThermogravimetric Analysis
Calculated Gibbs Free Energy Barrier (Concerted Pathway)Varies with computational modelDensity Functional Theory (DFT)
Calculated Gibbs Free Energy Barrier (Asynchronous Pathway)Varies with computational modelDensity Functional Theory (DFT)

Note: Specific experimental yields of acetone, carbon dioxide, and ketene are highly dependent on the reaction conditions (e.g., temperature, pressure, apparatus design) and are not consistently reported in the literature for the parent Meldrum's acid.

Reaction Mechanisms

The thermal decomposition of 2,2-dimethyl-1,3-dioxane-4,6-dione is understood to proceed through two primary mechanistic pathways: a concerted retro-Diels-Alder reaction and an asynchronous (stepwise) hetero-retro-Diels-Alder reaction. The preferred pathway can be influenced by factors such as the presence of substituents on the Meldrum's acid core.

Concerted Retro-Diels-Alder Pathway

In the concerted mechanism, the decomposition occurs in a single, pericyclic step. This pathway involves the simultaneous cleavage of two carbon-oxygen bonds and two carbon-carbon bonds within a six-membered transition state. The electron flow leads directly to the formation of acetone, carbon dioxide, and the ketene intermediate.

concerted_pathway MA 2,2-dimethyl-1,3-dioxane-4,6-dione TS_concerted Concerted Transition State MA->TS_concerted Heat (Δ) Products_concerted Acetone + CO2 + Ketene TS_concerted->Products_concerted

Caption: Concerted thermal decomposition pathway of Meldrum's acid.

Asynchronous Hetero-Retro-Diels-Alder Pathway

The asynchronous pathway is a stepwise mechanism. It is initiated by a keto-enol tautomerization, followed by a hetero-retro-Diels-Alder reaction. This process involves the formation of a zwitterionic intermediate, which then fragments to yield the final products. This pathway is often considered for substituted Meldrum's acid derivatives.

asynchronous_pathway MA 2,2-dimethyl-1,3-dioxane-4,6-dione Intermediate Zwitterionic Intermediate MA->Intermediate Heat (Δ) Products Acetone + CO2 + Ketene Intermediate->Products

Caption: Asynchronous thermal decomposition pathway of Meldrum's acid.

Experimental Protocols

Flash Vacuum Pyrolysis (FVP) is the most common and effective technique for the thermal decomposition of Meldrum's acid to generate and isolate or trap ketene intermediates.

Flash Vacuum Pyrolysis (FVP) Workflow

The following diagram illustrates a typical workflow for an FVP experiment.

fvp_workflow sublimation Sample Sublimation pyrolysis Pyrolysis Zone sublimation->pyrolysis High Vacuum trapping Cold Trap pyrolysis->trapping Rapid Cooling analysis Product Analysis trapping->analysis

Caption: General workflow for a Flash Vacuum Pyrolysis experiment.

Detailed Methodology for Flash Vacuum Pyrolysis (FVP)

Objective: To generate ketene from the thermal decomposition of 2,2-dimethyl-1,3-dioxane-4,6-dione for subsequent reaction or analysis.

Apparatus:

  • A standard FVP apparatus consisting of a sample flask, a pyrolysis tube (typically quartz), a furnace, a cold trap, and a high-vacuum pump.

  • The pyrolysis tube is often packed with an inert material like quartz wool or glass helices to ensure efficient heat transfer to the gaseous molecules.

Procedure:

  • Sample Preparation: Place a known quantity of 2,2-dimethyl-1,3-dioxane-4,6-dione into the sample flask.

  • Apparatus Assembly: Assemble the FVP apparatus, ensuring all connections are vacuum-tight. The cold trap is typically cooled with liquid nitrogen.

  • Evacuation: Evacuate the system using the high-vacuum pump to a pressure typically in the range of 10⁻² to 10⁻³ Torr.

  • Heating: Heat the furnace to the desired pyrolysis temperature (e.g., 400-600 °C). The sample flask is gently heated to sublime the Meldrum's acid into the pyrolysis tube.

  • Pyrolysis and Trapping: The gaseous Meldrum's acid decomposes in the hot zone of the pyrolysis tube. The resulting products, including the ketene, are then rapidly condensed and collected in the cold trap. Acetone and carbon dioxide, being more volatile, may be collected in subsequent traps or vented through the vacuum pump.

  • Product Analysis: After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure. The contents of the cold trap can then be analyzed by various spectroscopic methods (e.g., NMR, IR) or used immediately for further reactions by introducing a trapping agent directly into the cold trap.

Conclusion

The thermal decomposition of 2,2-dimethyl-1,3-dioxane-4,6-dione is a fundamental and synthetically valuable reaction for the generation of ketene intermediates. Understanding the underlying concerted and asynchronous mechanisms, coupled with the application of techniques like Flash Vacuum Pyrolysis, allows for the controlled generation of these reactive species for a multitude of applications in organic synthesis, including the development of novel pharmaceuticals and functional materials. Further research into the precise experimental conditions and the influence of substituents can lead to even greater control and efficiency in the utilization of this powerful chemical transformation.

The Enduring Legacy of Meldrum's Acid: A Technical Guide to its History and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and synthesis of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a uniquely acidic cyclic compound that has become an indispensable tool in organic synthesis. We delve into the original discovery by Andrew Norman Meldrum in 1908, the initial structural misidentification, and the eventual correct structural elucidation. This guide presents detailed experimental protocols for both the historical and modern syntheses of Meldrum's acid, supported by comprehensive tables of quantitative data. Furthermore, visual representations of the synthetic workflow and the historical evolution of its structural understanding are provided to offer a complete resource for researchers, scientists, and professionals in drug development.

Introduction: A Serendipitous Discovery

In 1908, Scottish chemist Andrew Norman Meldrum, during his time at the University of Manchester, reported the synthesis of a novel crystalline solid from the condensation reaction of acetone and malonic acid.[1][2] This compound, which would later bear his name, exhibited an unusually high acidity, leading Meldrum to misidentify its structure as a β-lactone of β-hydroxyisopropylmalonic acid.[2][3] It was not until 1948 that Davidson and Bernhard correctly identified the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione.[3] The remarkable acidity of Meldrum's acid (pKa of 4.97), significantly greater than that of acyclic malonic esters, has been a subject of considerable academic interest and is attributed to its constrained cyclic structure.[1] This unique reactivity has established Meldrum's acid as a versatile reagent in organic chemistry, particularly in Knoevenagel condensations and for the formation of a variety of heterocyclic compounds and other complex molecules.

Andrew Norman Meldrum: The Man Behind the Acid

Andrew Norman Meldrum (1876-1934) was a Scottish scientist recognized for his contributions to organic chemistry and the history of science.[4] His career spanned several institutions, including the universities of Aberdeen, Liverpool, Sheffield, and Manchester, before he joined the Indian Education Service in 1912.[4] His work in India included a professorship at the Madhavlal Ranchodal Science Institute in Ahmedabad and later as the principal of the Royal Institute of Science in Bombay (now Mumbai).[4] While he published on various topics, including the history of the atomic theory, his most enduring legacy is the discovery of the compound that now carries his name.[4]

Quantitative Data

The following tables summarize the key quantitative data for Meldrum's acid.

Table 1: Physicochemical Properties of Meldrum's Acid

PropertyValue
IUPAC Name2,2-Dimethyl-1,3-dioxane-4,6-dione
Other NamesIsopropylidene malonate
Molecular FormulaC₆H₈O₄
Molar Mass144.126 g·mol⁻¹
AppearanceBeige to colorless crystalline solid
Melting Point94–95 °C (decomposes)[1]
Acidity (pKa)4.97[1]
SolubilitySparingly soluble in water

Table 2: Spectroscopic Data for Meldrum's Acid

TechniqueData
¹H NMR (CDCl₃)δ 3.55 (s, 2H, CH₂), 1.75 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃)δ 171.1 (C=O), 105.2 (C(CH₃)₂), 30.8 (CH₂), 27.6 (CH₃)
IR (KBr, cm⁻¹)ν 1740, 1775 (C=O stretching)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Meldrum's Original Synthesis (1908) - A Historical Perspective
Modern Synthesis of Meldrum's Acid

Modern procedures have optimized the original method to achieve higher yields and purity. The following protocol is a representative example.

Materials:

  • Malonic acid

  • Acetone

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ice

  • Water

Procedure:

  • A slurry of malonic acid (1.00 mole) and acetone (1.14 moles) is prepared in a reactor at 0 °C with stirring under an inert atmosphere (e.g., nitrogen).[5]

  • Concentrated sulfuric acid (0.06 moles) is added to the mixture.[5]

  • Acetic anhydride (1.25 moles) is added dropwise to the stirred mixture, maintaining the temperature at 0 °C. The addition is performed slowly over approximately one hour.[5]

  • The reaction mixture, which will appear as a yellow slurry, is stirred at 0 °C for an extended period (e.g., 18 hours).[5]

  • The product is isolated by filtration and washed with cold water.

  • The crude product can be recrystallized from a suitable solvent, such as a mixture of acetone and hexane, to yield pure Meldrum's acid.[6]

Yields: Modern, optimized procedures can achieve yields of over 90%.[5][7]

Visualizing the Science

To better understand the synthesis and historical context of Meldrum's acid, the following diagrams are provided.

experimental_workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product malonic_acid Malonic Acid mixing Mixing at 0°C malonic_acid->mixing acetone Acetone acetone->mixing acetic_anhydride Acetic Anhydride acetic_anhydride->mixing sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->mixing reaction Stirring (18h at 0°C) mixing->reaction workup Filtration & Washing reaction->workup meldrums_acid Meldrum's Acid workup->meldrums_acid

Caption: Experimental workflow for the synthesis of Meldrum's acid.

structural_history cluster_discovery 1908: Discovery by A. N. Meldrum cluster_correction 1948: Correction by Davidson & Bernhard incorrect_structure Incorrect Structure (β-lactone of β-hydroxyisopropylmalonic acid) correct_structure Correct Structure (2,2-dimethyl-1,3-dioxane-4,6-dione) incorrect_structure->correct_structure Structural Re-evaluation

Caption: Historical evolution of the structural understanding of Meldrum's acid.

Conclusion

From its serendipitous discovery and initial mischaracterization to its current status as a cornerstone of synthetic organic chemistry, the story of Meldrum's acid is a testament to the dynamic nature of scientific inquiry. Its unique properties, born from its deceptively simple structure, have provided chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of the history, synthesis, and key data associated with Meldrum's acid, offering a valuable resource for those who wish to understand and utilize this remarkable compound in their research and development endeavors.

References

A Technical Guide to 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione: Synthesis, Commercial Availability, and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, a stable isotope-labeled derivative of Meldrum's acid. This document covers its commercial availability through custom synthesis, detailed synthetic protocols, physicochemical properties, and its significant applications in metabolic flux analysis and drug development.

Commercial Availability

  • Cambridge Isotope Laboratories, Inc. (CIL)

  • Sigma-Aldrich (Merck) - through their ISOTEC® brand

  • MedChemExpress

  • Selcia

These suppliers have the capability to synthesize a wide range of isotopically labeled compounds and can provide the necessary certification of isotopic enrichment and chemical purity.

Synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione

The synthesis of the title compound is analogous to the well-established preparation of unlabeled Meldrum's acid, with the key difference being the use of ¹³C-labeled malonic acid as the starting material. Specifically, malonic acid labeled at the C2 position (which corresponds to the C5 position in the final product) is required.

Labeled Starting Material

The necessary precursor, Malonic acid (2-¹³C, 99%), is commercially available from suppliers such as Cambridge Isotope Laboratories, Inc. and Sigma-Aldrich .

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, adapted from established methods for the unlabeled compound.[1][2][3][4][5]

Reaction:

Synthesis Malonic_acid Malonic acid (2-¹³C) Reaction_Vessel Reaction (0-5 °C) Malonic_acid->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction_Vessel Sulfuric_acid H₂SO₄ (catalyst) Sulfuric_acid->Reaction_Vessel Product 2,2-dimethyl-(5-¹³C) 1,3-dioxane-4,6-dione Reaction_Vessel->Product

Caption: Synthetic scheme for 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione.

Materials:

  • Malonic acid (2-¹³C, 99%)

  • Acetone, anhydrous

  • Acetic anhydride

  • Sulfuric acid, concentrated

  • Dichloromethane, anhydrous

  • Pyridine, anhydrous

  • Ice

  • Water, deionized

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Malonic acid (2-¹³C) in a mixture of acetic anhydride and acetone.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, carefully add ice-cold water to the reaction mixture to precipitate the product and quench the remaining acetic anhydride.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals thoroughly with cold deionized water.

  • Dry the product under vacuum to yield 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of 2,2-dimethyl-1,3-dioxane-4,6-dione. The data for the ¹³C-labeled compound are expected to be identical to the unlabeled compound, with the exception of the molecular weight and the prominent signal in the ¹³C NMR spectrum at the labeled position.

PropertyValueReference(s)
Molecular Formula C₅¹³CH₈O₄[6][7]
Molecular Weight 145.13 g/mol [6][7]
Appearance White to off-white crystalline solid
Melting Point 92-96 °C (decomposes)[6]
pKa 4.97[8]
Solubility Soluble in dioxane, acetone, ethanol; sparingly soluble in water[6][8]
¹H NMR (CDCl₃) δ ~1.75 (s, 6H, 2xCH₃), δ ~3.6 (s, 2H, CH₂)[7]
¹³C NMR (CDCl₃) δ ~27 (2xCH₃), δ ~36 (¹³C-enriched, C5), δ ~105 (C(CH₃)₂), δ ~165 (2x C=O)[9][10][11]

Applications in Metabolic Flux Analysis

The primary application for 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione is in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[12][13][14][15][16] This powerful technique allows for the quantitative determination of in vivo metabolic reaction rates (fluxes) by tracing the flow of the ¹³C label from a precursor through various metabolic pathways.

General Workflow for ¹³C-MFA

The workflow for a typical ¹³C-MFA experiment using 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione as a tracer is outlined below.

MFA_Workflow cluster_experimental Experimental Phase cluster_data_analysis Data Analysis Phase Cell_Culture 1. Cell Culture with (5-¹³C) Meldrum's Acid Metabolite_Extraction 2. Quenching and Metabolite Extraction Cell_Culture->Metabolite_Extraction Isotopic Labeling LC_MS_Analysis 3. LC-MS/MS or GC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Sample Preparation Isotopomer_Distribution 4. Mass Isotopomer Distribution Analysis LC_MS_Analysis->Isotopomer_Distribution Raw Data Flux_Modeling 5. Computational Flux Modeling and Estimation Isotopomer_Distribution->Flux_Modeling Labeling Patterns Pathway_Analysis 6. Metabolic Pathway Flux Map Generation Flux_Modeling->Pathway_Analysis Flux Values

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocol for Cell Culture Labeling

This protocol provides a general framework for labeling mammalian cells with 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione to study its metabolic fate and its incorporation into downstream metabolites.

1. Cell Culture and Labeling:

  • Culture the cells of interest in a standard growth medium to the desired confluency.

  • Prepare a labeling medium by supplementing the base medium with a known concentration of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione. The concentration should be optimized based on the specific cell line and experimental goals.

  • Remove the standard growth medium and replace it with the labeling medium.

  • Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled compound. It is crucial to perform time-course experiments to ensure isotopic steady-state is reached for accurate flux analysis.

2. Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold saline.

  • Extract the intracellular metabolites using a suitable solvent system, such as a cold mixture of methanol, acetonitrile, and water.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis:

  • Analyze the metabolite extracts using high-resolution mass spectrometry (LC-MS/MS or GC-MS) to identify and quantify the mass isotopologues of downstream metabolites.

  • The mass shift of +1 amu for metabolites incorporating the ¹³C from the C5 position of Meldrum's acid will indicate the active metabolic pathways.

4. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distributions (MIDs) for key metabolites.

  • Utilize specialized software (e.g., INCA, Metran) to perform computational modeling and estimate the metabolic fluxes that best fit the experimental MIDs.

Potential Signaling Pathways and Drug Development Applications

Meldrum's acid and its derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties.[17][18] The C5 position is often functionalized to create derivatives with specific biological targets.[17][18]

The use of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione can be instrumental in drug development for:

  • Target Engagement Studies: By tracing the metabolic fate of a drug candidate derived from Meldrum's acid, researchers can confirm its interaction with specific metabolic pathways or enzymes.

  • Mechanism of Action Studies: Understanding how a drug alters metabolic fluxes can provide insights into its mechanism of action and potential off-target effects.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: The labeled compound can be used as a tracer in PK/PD studies to monitor drug uptake, distribution, metabolism, and excretion.

A hypothetical workflow for utilizing this labeled compound in a drug discovery context is presented below.

Drug_Development_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Labeled_Precursor (5-¹³C) Meldrum's Acid Drug_Candidate Synthesis of ¹³C-labeled Drug Candidate Labeled_Precursor->Drug_Candidate Cell_Treatment Treatment of Cancer Cell Lines Drug_Candidate->Cell_Treatment Animal_Model Administration to Animal Model Drug_Candidate->Animal_Model Metabolic_Profiling Metabolic Profiling (¹³C-MFA) Cell_Treatment->Metabolic_Profiling Target_Pathway_ID Identification of Targeted Pathways Metabolic_Profiling->Target_Pathway_ID PK_PD_Analysis PK/PD Analysis Animal_Model->PK_PD_Analysis Efficacy_Evaluation Efficacy and Toxicity Evaluation PK_PD_Analysis->Efficacy_Evaluation

Caption: Workflow for using a ¹³C-labeled drug candidate in preclinical development.

This technical guide provides a foundational understanding of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione for researchers in academia and the pharmaceutical industry. The ability to trace the C5 carbon of the Meldrum's acid backbone offers a powerful tool for elucidating metabolic pathways and accelerating the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Safety, Handling, and Storage of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile and highly valuable reagent in organic synthesis, prized for its high acidity and utility as a precursor to a variety of chemical intermediates. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safe handling, storage, and disposal of Meldrum's acid, incorporating key quantitative data, detailed experimental procedures, and visual aids to ensure operational safety and experimental success.

Physicochemical and Safety Data

A clear understanding of the fundamental properties of Meldrum's acid is the first step toward its safe utilization. The following tables summarize its key physicochemical and toxicological data.

Table 1: Physicochemical Properties of Meldrum's Acid

PropertyValueReference(s)
Molecular Formula C₆H₈O₄[1][2][3][4]
Molecular Weight 144.13 g/mol [1][2][3][4]
Appearance White to off-white crystalline solid[3][5]
Melting Point 94-97 °C (decomposes)[1][3][6]
pKa 4.97[1][7][8][9]
Solubility Soluble in water, methanol, and dioxane.[3][6][10]
Decomposition Temperature Begins to decompose above its melting point; significant pyrolysis occurs at temperatures >200 °C, with an endothermic process noted to begin at 220 °C.[1][2]

Table 2: Toxicological and Hazard Data

HazardDescriptionReference(s)
Acute Toxicity LD50 Intravenous (mouse): 180 mg/kg. May be harmful if swallowed or inhaled.[4][11]
Skin Corrosion/Irritation Causes skin irritation.[11]
Eye Damage/Irritation Causes serious eye irritation.[11]
Respiratory Irritation May cause respiratory tract irritation.[11]
Incompatibilities Strong oxidizing agents, moist air, or water.[11][12]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), acetone, and ketene upon thermal decomposition.[6][11]

Thermal Decomposition Pathway

Meldrum's acid undergoes thermal decomposition, particularly at elevated temperatures, to yield highly reactive intermediates. Understanding this pathway is crucial for controlling reactions and avoiding unintended side reactions or pressure buildup in sealed systems. The pyrolysis is a pericyclic reaction that proceeds via the elimination of acetone and carbon dioxide to form a ketene.

Thermal_Decomposition Meldrums_Acid Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Transition_State Pericyclic Transition State Meldrums_Acid->Transition_State > 200 °C Heat Products Acetone + Carbon Dioxide + Ketene Transition_State->Products

Figure 1: Thermal Decomposition of Meldrum's Acid

Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

When handling Meldrum's acid, the following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][11]

  • Body Protection: A laboratory coat.[11][12]

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.[4][11]

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]

  • An eyewash station and safety shower should be readily accessible.[12]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]

  • Recommended long-term storage is at 2-8°C.[11][13]

  • Keep away from incompatible materials such as strong oxidizing agents.[11][12]

  • Store away from sources of heat, as the compound is heat-sensitive.[2]

The following flowchart outlines the recommended procedures for the safe handling and storage of Meldrum's acid.

Handling_and_Storage cluster_handling Handling Procedures cluster_storage Storage Procedures cluster_spill Accidental Spill Start_Handling Begin Handling Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start_Handling->Wear_PPE Use_Hood Work in a Fume Hood Wear_PPE->Use_Hood Avoid_Dust Minimize Dust Generation Use_Hood->Avoid_Dust Wash_Hands Wash Hands After Handling Avoid_Dust->Wash_Hands Start_Storage Prepare for Storage Tightly_Closed Ensure Container is Tightly Closed Start_Storage->Tightly_Closed Cool_Dry Store in a Cool, Dry, Well-Ventilated Area Tightly_Closed->Cool_Dry Refrigerate Store at 2-8°C (Long-term) Cool_Dry->Refrigerate Separate Keep Away from Incompatible Substances Refrigerate->Separate Spill Spill Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect and Place in a Suitable Disposal Container Contain->Collect

Figure 2: Flowchart for Safe Handling and Storage

Experimental Protocols

General Handling in a Reaction Setup
  • Dispensing: When weighing and transferring solid Meldrum's acid, do so in a fume hood to avoid inhaling any dust. Use appropriate tools to minimize dust generation.

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. If the reaction is to be heated, ensure the setup includes a condenser to prevent the escape of volatile substances.

  • Inert Atmosphere: For reactions sensitive to moisture, handle Meldrum's acid under an inert atmosphere (e.g., nitrogen or argon).[12]

Protocol for Quenching Unreacted Meldrum's Acid

In instances where a reaction does not go to completion or excess Meldrum's acid is used, a careful quenching procedure is necessary to safely neutralize the unreacted material. Due to its acidic nature, a basic solution is used for quenching.

Materials:

  • Reaction mixture containing unreacted Meldrum's acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution

  • Ice bath

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate workup solvents (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Cooling: Cool the reaction vessel containing the unreacted Meldrum's acid in an ice bath to 0-5 °C. This is crucial to control any potential exotherm during neutralization.

  • Slow Addition of Base: While stirring vigorously, slowly add the saturated sodium bicarbonate solution or 1M NaOH solution dropwise to the reaction mixture. Be aware that the reaction with bicarbonate will evolve carbon dioxide gas, so addition must be slow to avoid excessive foaming and pressure buildup.

  • Monitor pH: Periodically check the pH of the aqueous layer using pH paper or a pH meter. Continue adding the basic solution until the pH is neutral (pH ~7) or slightly basic (pH 8-9).

  • Equilibration: Once the desired pH is reached, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for 15-30 minutes to ensure complete neutralization.

  • Workup: Proceed with the standard aqueous workup for the reaction, which typically involves partitioning the mixture between an organic solvent and water, separating the layers, and drying the organic layer.

Conclusion

Meldrum's acid is an invaluable tool in the arsenal of the synthetic chemist. Its safe and effective use hinges on a comprehensive understanding of its properties and potential hazards. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate risks and harness the full synthetic potential of this versatile compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

Methodological & Application

Application Notes and Protocols: 13C Labeled Meldrum's Acid in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C5 methylene protons and its utility as a building block for a wide array of molecular architectures.[1][2][3] Its unique structure allows for facile reactions such as alkylations, acylations, and condensations at the C5 position, while the ester-like linkages are susceptible to nucleophilic attack, leading to ring-opening.[3][4] In mechanistic studies, isotopic labeling is a powerful, non-invasive technique used to trace the fate of atoms and bond arrangements throughout a chemical or biochemical transformation.[5][6][7] By strategically replacing ¹²C with its heavier, NMR-active isotope ¹³C in a Meldrum's acid derivative, researchers can gain profound insights into complex reaction mechanisms, biosynthetic pathways, and the flow of carbon atoms from reactant to product.[6]

These application notes provide a guide for researchers, scientists, and drug development professionals on the use of ¹³C labeled Meldrum's acid to investigate reaction mechanisms. Included are key applications, detailed experimental protocols, and methods for data analysis.

Applications in Mechanistic Elucidation

The primary application of ¹³C labeled Meldrum's acid is to serve as a tracer in chemical reactions and biological pathways. The position of the ¹³C label in the final product(s), as determined by ¹³C NMR spectroscopy and mass spectrometry, provides definitive evidence for proposed mechanistic steps.

Application 1: Tracing Carbon Skeletons in Polyketide Biosynthesis

Polyketide biosynthesis involves the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, to form complex natural products.[8] ¹³C labeled Meldrum's acid derivatives can be used to synthesize isotopically labeled precursors for these pathways, allowing for the precise determination of how carbon atoms are incorporated into the final structure.

Acyl-Meldrum's acids serve as excellent precursors for β-ketoesters and their derivatives.[9][10] By labeling specific carbon atoms in the acyl-Meldrum's acid, one can generate specifically labeled polyketide building blocks. For instance, the synthesis of N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine, a labeled polyketide chain starter unit, was accomplished using doubly labeled acetyl-Meldrum's acid.[8][9] Analysis of the resulting product by ¹³C NMR showed distinct doublet signals due to ¹³C-¹³C coupling, confirming that the C2-C3 bond of the acetoacetyl group originated directly from the labeled precursor.[8] This methodology provides unambiguous evidence for the incorporation and transformation of precursor molecules in biosynthetic studies.

Application 2: Elucidating Reaction Mechanisms of Acylketenes

Acyl derivatives of Meldrum's acid are known to generate highly reactive acylketene intermediates upon pyrolysis.[1] These intermediates can undergo a variety of cycloaddition and acylation reactions. Understanding the precise mechanism of these reactions is crucial for controlling product formation.

By using a ¹³C label at the carbonyl carbon of the acyl group on Meldrum's acid, researchers can follow the fate of this specific carbon atom. For example, in a reaction where an acylketene is trapped by a nucleophile, the position of the ¹³C label in the final product can differentiate between a concerted or a stepwise mechanism, or between different possible rearrangement pathways. The presence or absence of the label in certain fragments of the product molecule, as determined by mass spectrometry or NMR, provides a clear picture of the bond-forming and bond-breaking events.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and use of ¹³C labeled Meldrum's acid derivatives in mechanistic studies.

Protocol 1: Synthesis of [5-¹³C]-Meldrum's Acid

This protocol describes the synthesis of Meldrum's acid labeled at the C5 position, starting from commercially available ¹³C-labeled malonic acid.

Materials:

  • [2-¹³C]-Malonic acid (or [1,3-¹³C₂]-Malonic acid for double labeling)

  • Acetic anhydride, cold (0°C)

  • Concentrated sulfuric acid

  • Acetone (in alternative syntheses)[11]

  • Dry solvents[8]

  • Standard glassware for organic synthesis

Procedure:

  • Suspend ¹³C-labeled malonic acid (1.0 eq) in cold (0°C) acetic anhydride (3.0 eq).[8]

  • With vigorous stirring, slowly add concentrated sulfuric acid (catalytic amount, ~0.1 eq). Continue stirring until all the solid has dissolved.[8]

  • Note: An alternative synthesis involves the condensation of malonic acid with acetone in acetic anhydride with a sulfuric acid catalyst.[11][12]

  • Allow the reaction to proceed for 2-4 hours at 0°C, then let it warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture onto ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., acetone/hexane) to yield pure [5-¹³C]-Meldrum's acid.[10]

  • Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR will show an enhanced signal for the C5 carbon.

Protocol 2: Synthesis of 5-([1'-¹³C]acetyl)-[5-¹³C]-Meldrum's Acid

This protocol details the acylation of labeled Meldrum's acid to produce a doubly labeled acyl derivative, a key precursor for mechanistic studies.[8]

Materials:

  • [5-¹³C]-Meldrum's acid (from Protocol 1)

  • [1-¹³C]-Acetyl chloride

  • Anhydrous pyridine[10]

  • Anhydrous dichloromethane (DCM)[10]

  • Standard Schlenk line or glovebox for handling anhydrous reagents

Procedure:

  • Dissolve [5-¹³C]-Meldrum's acid (1.0 eq) in anhydrous DCM in a flame-dried, round-bottomed flask under an argon atmosphere.[10]

  • Cool the solution in an ice bath (0°C).

  • Add anhydrous pyridine (2.4 eq) dropwise with stirring.[10]

  • In a separate flask, prepare a solution of [1-¹³C]-acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the Meldrum's acid solution at 0°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with dilute HCl. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 5-([1'-¹³C]acetyl)-[5-¹³C]-Meldrum's acid.[10] This product is often used in the next step without further purification.[10]

Protocol 3: Mechanistic Study via Decarboxylative Thioesterification and NMR Analysis

This protocol demonstrates how to use the labeled acyl-Meldrum's acid to synthesize a labeled β-ketothioester and analyze the product to confirm the carbon skeleton's fate.[8]

Materials:

  • Crude 5-([1'-¹³C]acetyl)-[5-¹³C]-Meldrum's acid (from Protocol 2)

  • N-acetylcysteamine

  • Anhydrous solvent (e.g., benzene or toluene)

  • NMR tubes and deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • Dissolve the crude 5-([1'-¹³C]acetyl)-[5-¹³C]-Meldrum's acid (1.0 eq) and N-acetylcysteamine (1.2 eq) in an anhydrous solvent.

  • Reflux the reaction mixture for 2-4 hours. The reaction involves a decarboxylative thioesterification.[8]

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine by flash column chromatography.

  • Data Analysis:

    • Dissolve the purified product in a suitable deuterated solvent for NMR analysis.

    • Acquire a high-resolution ¹³C NMR spectrum.

    • The presence of two adjacent ¹³C labels will result in doublet signals for both carbons due to ¹J(C,C) coupling.

    • For N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine, enhanced doublets are expected for C2 and C3 of the acetoacetyl moiety, confirming that the acetyl group from Meldrum's acid remained intact and formed the C2-C3 bond of the product.[8]

Data Presentation

Quantitative data from NMR analysis is crucial for confirming the results of isotopic labeling studies. The following table summarizes representative ¹³C NMR data for labeled compounds synthesized from acyl-Meldrum's acid, as described in the literature.[8]

CompoundLabeled Position(s)¹³C NMR Chemical Shift (δ, ppm)J-coupling (Hz)
N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine (keto form)C2, C359.94 (C2), 199.84 (C3)¹J(C,C) = 36
N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine (enol form)C2, C399.81 (C2), 173.79 (C3)¹J(C,C) = 70
N-acetyl-S-([3-¹³C]-3-hydroxybutyryl)cysteamineC365.0N/A
N-acetyl-S-([2,3-¹³C₂]-3-hydroxybutyryl)cysteamineC2, C352.49 (C2), 64.99 (C3)¹J(C,C) = 37

Table 1: Representative ¹³C NMR data for isotopically labeled compounds derived from ¹³C-acyl-Meldrum's acid. Data sourced from biosynthetic studies of polyketides.[8]

Visualizations

Diagrams created using Graphviz are provided to illustrate key workflows and concepts.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Labeled Intermediates A [2-13C]-Malonic Acid C Protocol 1: Condensation with Acetic Anhydride/H2SO4 A->C B [1-13C]-Acetyl Chloride E Protocol 2: Acylation with Pyridine/DCM B->E D [5-13C]-Meldrum's Acid C->D F 5-([1'-13C]acetyl)- [5-13C]-Meldrum's Acid E->F D->E

Caption: Synthesis workflow for doubly ¹³C labeled acyl-Meldrum's acid.

Mechanistic_Elucidation cluster_pathways Hypothetical Reaction Pathways cluster_products Predicted Products Start Labeled Precursor R-CO-Meldrum's Acid ( = 13C label) PathA_Node Pathway A: Direct Nucleophilic Acyl Substitution Start->PathA_Node PathB_Node Pathway B: Rearrangement then Substitution Start->PathB_Node ProductA Product A R-CO*-Nu (Label at Carbonyl) PathA_Node->ProductA ProductB Product B R-Nu-CO* (Label Rearranged) PathB_Node->ProductB Analysis 13C NMR & Mass Spec Analysis ProductA->Analysis ProductB->Analysis Conclusion Mechanism Determined Analysis->Conclusion

Caption: Logic diagram for using ¹³C labeling to distinguish reaction mechanisms.

General_Workflow A Formulate Mechanistic Hypothesis B Design & Synthesize 13C Labeled Meldrum's Acid Derivative A->B C Perform Reaction Under Investigation B->C D Isolate & Purify Product(s) C->D E Analyze Products by 13C NMR / Mass Spec D->E F Compare Observed Label Position with Hypothesis E->F G Elucidate Mechanism F->G Match H Refine Hypothesis F->H Mismatch H->A

Caption: General workflow for mechanistic studies using isotopic labeling.

References

Application Notes and Protocols: Knoevenagel Condensation with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[1] 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a particularly effective active methylene compound for this transformation due to its high acidity (pKa ≈ 4.97) and rigid cyclic structure.[2][3] The resulting arylidene derivatives of Meldrum's acid are versatile intermediates in the synthesis of a wide array of biologically active molecules and are of significant interest in medicinal chemistry and drug development.[4][5][6] These derivatives serve as precursors for various compounds, including those with potential antibacterial, antifungal, anticancer, and antimalarial properties.[5][6]

This document provides a detailed protocol for the Knoevenagel condensation reaction using Meldrum's acid, summarizing various reaction conditions and presenting quantitative data in a clear, tabular format for easy comparison.

Reaction Principle

The Knoevenagel condensation with Meldrum's acid proceeds via a nucleophilic addition of the enolate of Meldrum's acid to a carbonyl compound, followed by elimination of a water molecule. The high acidity of the C-5 methylene protons of Meldrum's acid facilitates its deprotonation even with mild bases, making the reaction highly efficient.[1] The resulting electrophilic alkenes are valuable for further synthetic transformations.[2]

Data Presentation: A Comparative Summary of Reaction Conditions

The following table summarizes various reported conditions for the Knoevenagel condensation of aromatic aldehydes with Meldrum's acid, highlighting the diversity of catalysts, solvents, and their impact on reaction outcomes.

Aldehyde (Example)CatalystSolventTemperature (°C)TimeYield (%)Reference
4-MethoxybenzaldehydePiperidine (10 µL)[bmim]BF4 (1 g)Room Temp.10 h95[7]
Substituted BenzaldehydesProlineNoneRoom Temp.15 min75-88[8]
2-(1-Phenylvinyl)benzaldehydePiperidine/AcOHBenzene801.5 h75 (benzylidene malonate)[9]
2-(1-Phenylvinyl)benzaldehydeTiCl4-pyridineNot SpecifiedRoom Temp.Not Specified79 (indene derivative)[9]
Various Aryl AldehydesNoneNoneNot SpecifiedNot SpecifiedExcellent[5][10]
Heteroaryl Aldehydes[bnmim]OHNone (Grinding)Not SpecifiedShortExcellent[11]
2-MethoxybenzaldehydePiperidineEthanolNot SpecifiedNot SpecifiedNot Specified[1]
Aromatic AldehydesHexamethyldisilazaneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[12]

Experimental Protocols

Below are detailed methodologies for performing the Knoevenagel condensation with Meldrum's acid under different catalytic conditions.

Protocol 1: Piperidine-Catalyzed Condensation in an Ionic Liquid

This protocol is adapted from a procedure utilizing a recyclable ionic liquid, offering a greener alternative to traditional organic solvents.[7]

  • Materials:

    • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 2 mmol)

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione, 2 mmol)

    • 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4, 1 g)

    • Piperidine (10 µL)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add the aromatic aldehyde (2 mmol), Meldrum's acid (2 mmol), and the ionic liquid [bmim]BF4 (1 g).

    • Stir the mixture at room temperature.

    • Add a catalytic amount of piperidine (10 µL) to the reaction mixture.

    • Continue stirring at room temperature for 10 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The ionic liquid can be recovered and reused.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Proline-Catalyzed Solvent-Free Condensation

This environmentally friendly protocol utilizes an organocatalyst and avoids the use of solvents.[8]

  • Materials:

    • Substituted benzaldehyde (1 equivalent)

    • Meldrum's acid (1 equivalent)

    • L-Proline (catalytic amount)

    • Mortar and pestle or a small reaction vial with a magnetic stir bar

  • Procedure:

    • In a mortar or a small vial, combine the substituted benzaldehyde (1 eq.), Meldrum's acid (1 eq.), and a catalytic amount of L-proline.

    • If using a mortar and pestle, grind the mixture for approximately 15 minutes. If using a vial, stir the mixture vigorously at room temperature for the same duration.

    • The reaction can be monitored for completion by TLC.

    • The resulting solid product can be directly collected.

    • Wash the solid with cold water or a minimal amount of a non-polar solvent to remove any unreacted starting materials and the catalyst.

    • The product is often obtained in high purity without the need for further purification.

Protocol 3: Catalyst-Free Condensation

In some instances, the reaction can proceed efficiently without the need for a catalyst, particularly with reactive aldehydes.[5][10]

  • Materials:

    • Aryl aldehyde (1 equivalent)

    • Meldrum's acid (1 equivalent)

    • Reaction vial or flask

  • Procedure:

    • Combine the aryl aldehyde (1 eq.) and Meldrum's acid (1 eq.) in a reaction vial.

    • The reaction can be performed neat (solvent-free) or in a minimal amount of a suitable solvent like ethanol.

    • Stir the mixture at room temperature or with gentle heating, depending on the reactivity of the aldehyde.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • The product often precipitates out of the reaction mixture and can be isolated by filtration.

    • Wash the collected solid with a cold solvent to afford the pure product.

Mandatory Visualization

Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Condensation_Workflow start Start reactants Combine Aldehyde/Ketone and Meldrum's Acid start->reactants catalyst Add Catalyst (e.g., Piperidine, Proline) [Optional] reactants->catalyst solvent Add Solvent (e.g., Ethanol, Ionic Liquid) [Optional, Solvent-free is an option] catalyst->solvent reaction Reaction at Specified Temperature and Time solvent->reaction workup Reaction Work-up (e.g., Extraction, Filtration) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) [If necessary] workup->purification product Final Product: α,β-Unsaturated Compound purification->product

Caption: Workflow for the Knoevenagel condensation with Meldrum's acid.

Signaling Pathway: Mechanism of Base-Catalyzed Knoevenagel Condensation

Knoevenagel_Mechanism MA Meldrum's Acid Enolate Enolate Intermediate MA->Enolate Base Base (B:) Base->MA Deprotonation Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde (R-CHO) Aldehyde->Enolate Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration (-H₂O) Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

References

Application Notes: The Utility of Meldrum's Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, first synthesized by Andrew Norman Meldrum in 1908. Its unique structural features, including high acidity of the C5 methylene protons (pKa ≈ 4.97) and its propensity to undergo thermal decomposition to generate highly reactive ketene intermediates, make it an invaluable building block for a wide range of chemical transformations. These properties have been extensively harnessed for the synthesis of diverse and complex heterocyclic compounds, which form the core scaffolds of many pharmaceuticals, agrochemicals, and natural products.

This document outlines key applications and protocols for utilizing Meldrum's acid and its derivatives in the synthesis of prominent heterocyclic systems, tailored for professionals in research and drug development.

Core Applications

The reactivity of Meldrum's acid can be broadly categorized into three main pathways for heterocyclic synthesis:

  • Knoevenagel Condensation: The active methylene group readily undergoes condensation with aldehydes and ketones to form 5-alkylidene derivatives. These derivatives are excellent Michael acceptors and dienophiles, serving as pivotal intermediates for further cyclization reactions.

  • Acylation and Alkylation: The C5 position can be easily acylated or alkylated. Acyl derivatives are particularly important as they can undergo thermolysis to generate acylketenes, which are potent electrophiles for cycloaddition reactions.

  • Michael Addition: Meldrum's acid acts as a soft nucleophile in Michael addition reactions, enabling the formation of C-C bonds that can be precursors to cyclic systems.

Application 1: Synthesis of Pyridine Derivatives via Multicomponent Reactions

Meldrum's acid and its derivatives are highly effective reagents in multicomponent reactions (MCRs) for the synthesis of substituted pyridines. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. A notable strategy involves the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles and subsequently as electrophiles to trigger a ring-opening and decarboxylation cascade.

A convenient three-component synthesis of pyridylacetic acid derivatives has been developed, where a Meldrum's acid derivative, a pyridine-N-oxide, and a nucleophile are combined. The process begins with the nucleophilic substitution of the Meldrum's acid derivative onto an activated pyridine-N-oxide. The resulting intermediate then acts as an electrophilic partner for ring-opening by various nucleophiles (e.g., alcohols, amines), followed by a facile decarboxylation to yield the final product.

Data Presentation

Table 1: Three-Component Synthesis of Methyl 2-(pyridin-4-yl)propanoates General Reaction: Pyridine-N-oxide (1.1 equiv), 5-Substituted Meldrum's Acid (1.0 equiv), TsCl (1.1 equiv), Et₃N (2.1 equiv) in EtOAc, rt, overnight; then NaOMe (2.2 equiv) in MeOH, rt, 2–6 h.

Entry5-Substituent on Meldrum's AcidProductYield (%)
1MethylMethyl 2-(pyridin-4-yl)propanoate63
2EthylMethyl 2-(pyridin-4-yl)butanoate65
3PropylMethyl 2-(pyridin-4-yl)pentanoate61
4IsopropylMethyl 3-methyl-2-(pyridin-4-yl)butanoate52
5PhenylMethyl 2-phenyl-2-(pyridin-4-yl)acetate61
64-FluorophenylMethyl 2-(4-fluorophenyl)-2-(pyridin-4-yl)acetate58
7HMethyl 2-(pyridin-4-yl)acetate29

Logical Relationship Diagram

Meldrum_Acid_Versatility cluster_intermediates Key Intermediates cluster_heterocycles Synthesized Heterocycles MA Meldrum's Acid Knoevenagel 5-Alkylidene Meldrum's Acids MA->Knoevenagel RCHO (Knoevenagel) Acyl 5-Acyl Meldrum's Acids MA->Acyl RCOCl (Acylation) Alkylated 5-Alkyl Meldrum's Acids MA->Alkylated RX (Alkylation) Pyridines Pyridines Knoevenagel->Pyridines + NH₃/Amine (Hantzsch-type) Quinolines Quinolines Knoevenagel->Quinolines + Arylamine (Cyclization) Coumarins Coumarins Knoevenagel->Coumarins + Phenol (Domino Reaction) Pyrimidines Pyrimidines Acyl->Pyrimidines + Urea/Thiourea (Biginelli-type) Pyrones γ-Pyrones Acyl->Pyrones Thermolysis -> Acylketene -> Cycloaddition Alkylated->Pyridines (Multicomponent) Pyrroles Pyrroles / Indoles Alkylated->Pyrroles (Knorr-type)

Caption: Versatility of Meldrum's acid in generating key intermediates for diverse heterocyclic syntheses.

Application 2: Synthesis of Quinolines and Fused Systems

Quinoline and its derivatives are a prominent class of N-heterocycles with a broad spectrum of pharmacological activities. Meldrum's acid provides an efficient pathway to substituted 4-hydroxyquinolines, which are versatile precursors for further functionalization. The synthesis typically begins with the reaction of an aniline with a 5-alkylidene or 5-acyl Meldrum's acid derivative.

For instance, reacting substituted anilines with methoxymethylene Meldrum's acid (a Knoevenagel-type adduct) leads to an intermediate that undergoes thermal cyclization to form the quinoline ring system. The resulting 4-hydroxyquinolines can be readily converted to 4-chloroquinolines using reagents like POCl₃, opening up avenues for nucleophilic substitution to introduce various amino or aryl groups at the 4-position.

Data Presentation

Table 2: Synthesis of Substituted 4-Hydroxy and 4-Chloroquinolines Data extracted from representative procedures.

EntryAniline SubstituentProductOverall Yield (%)Ref.
1H4-Hydroxyquinoline~75
24-Methyl4-Hydroxy-6-methylquinolineModerate-Good
34-Chloro6-Chloro-4-hydroxyquinolineModerate-Good
4H4-Chloroquinoline (from 4-hydroxy)~73

Synthetic Workflow Diagram

Quinoline_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination Start1 Substituted Aniline Intermediate Anilinomethylene Intermediate Start1->Intermediate Start2 Methoxymethylene Meldrum's Acid Start2->Intermediate Product1 4-Hydroxyquinoline Derivative Intermediate->Product1 Thermal Cyclization Product2 4-Chloroquinoline Derivative Product1->Product2 Reagent POCl₃ Reagent->Product2 Final Further Functionalization (e.g., 4-aminoquinolines) Product2->Final Nucleophilic Substitution

Caption: Synthetic workflow for 4-substituted quinolines starting from anilines and Meldrum's acid.

Application 3: Synthesis of Indole and Pyrrole Derivatives

Meldrum's acid is a valuable C2 synthon for the construction of pyrrole and indole ring systems. Ketoesters derived from the reaction of alcohols with acyl Meldrum's acids are useful intermediates in the Knorr pyrrole synthesis. Furthermore, multicomponent reactions involving Meldrum's acid, an aldehyde, and an amine or indole can lead to precursors for these important heterocycles.

For example, a three-component reaction between indole, an aldehyde, and Meldrum's acid can yield a substituted Meldrum's acid derivative. This intermediate can then be further manipulated through ethanolysis to form an ester, followed by reaction with hydrazine to produce a hydrazide. The hydrazide can then serve as a scaffold for building further heterocyclic rings, demonstrating the utility of the Meldrum's acid core as a linchpin for complex synthesis.

Mechanism Diagram

Caption: Thermal decomposition of 5-acyl Meldrum's acid to a reactive acylketene intermediate.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation to form 5-Arylidene Meldrum's Acid

This protocol describes the synthesis of 5-arylidene Meldrum's acid derivatives, which are key intermediates in many heterocyclic syntheses.

Materials:

  • Meldrum's acid (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Ethanol or Water

  • Piperidine (catalytic amount, optional)

Procedure:

  • In a round-bottomed flask, dissolve Meldrum's acid (e.g., 1.5 mmol) in a minimal amount of a suitable solvent like absolute ethanol (5 mL) or water (10 mL).

  • Add the selected aromatic aldehyde (1.5 mmol) to the solution at room temperature with stirring.

  • If required, add a catalytic amount of piperidine (e.g., 10 µL) to the mixture. In many cases, particularly in water at elevated temperatures (60-75°C), the reaction proceeds efficiently without a catalyst.

  • Stir the reaction mixture. Precipitation of the product often occurs within 5 to 30 minutes.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold 96% ethanol and then with water to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure 5-arylidene Meldrum's acid derivative.

Expected Yield: 70-95%, depending on the aldehyde used.

Protocol 2: Three-Component Synthesis of Methyl 2-(pyridin-4-yl)propanoate

This protocol details the synthesis of a substituted pyridylacetic acid derivative using the multicomponent strategy.

Materials:

  • 5-Methyl Meldrum's acid (1.0 equiv, e.g., 1.25 mmol, 195 mg)

  • Pyridine-N-oxide (1.1 equiv, 1.38 mmol, 131 mg)

  • Tosyl chloride (TsCl) (1.1 equiv, 1.38 mmol, 263 mg)

  • Triethylamine (Et₃N) (2.1 equiv, 2.63 mmol, 0.37 mL)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Sodium methoxide (NaOMe) (2.2 equiv, 2.75 mmol)

  • Anhydrous Methanol (MeOH)

Procedure: Step 1: Substitution Reaction

  • To a stirred solution of 5-methyl Meldrum's acid and pyridine-N-oxide in anhydrous EtOAc (0.2 M), add triethylamine.

  • Add tosyl chloride portion-wise while maintaining the temperature at or below room temperature.

  • Stir the resulting mixture overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS for the consumption of starting materials.

  • Once complete, remove the solvent in vacuo.

Step 2: Ring-Opening and Decarboxylation

  • Dissolve the crude residue from Step 1 in anhydrous methanol (2.5 M).

  • Add sodium methoxide to the solution and stir at room temperature for 2-6 hours.

  • Monitor the reaction for the formation of the final product.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., EtOAc, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 2-(pyridin-4-yl)propanoate.

Expected Yield: ~63%.

Protocol 3: Synthesis of 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol describes the synthesis of a 7-azaindole derivative of Meldrum's acid.

Materials:

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 equiv, 0.01 mol, 1.44 g)

  • 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv, 0.01 mol, 1.46 g)

  • Methanol (MeOH)

Procedure:

  • Combine Meldrum's acid and 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a round-bottomed flask containing methanol.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (typically a few hours), pour the reaction mixture onto ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Dry the solid under vacuum to yield the final product.

Expected Yield: 89%. Characterization: Yellow solid, Mp: 190–192 °C.

Application Notes and Protocols for 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione in Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, also known as [5-¹³C]Meldrum's acid, is a stable isotope-labeled precursor invaluable for the synthesis of ¹³C-labeled compounds. Its high reactivity and synthetic versatility make it an ideal starting material for introducing a ¹³C label at a specific position within a target molecule. This is particularly useful in metabolic tracing studies, pharmacokinetic analysis, and for use as internal standards in quantitative mass spectrometry.[1][2] This document provides detailed application notes and experimental protocols for the use of [5-¹³C]Meldrum's acid in isotopic labeling.

Meldrum's acid and its derivatives are versatile reagents in organic synthesis.[3][4] The acidity of the C-5 proton allows for facile alkylation and acylation reactions.[3] Subsequent decarboxylative esterification or thioesterification of acylated Meldrum's acid provides a convenient route to β-ketoesters and their analogs.[5] When using [5-¹³C]Meldrum's acid, the ¹³C label is incorporated into the backbone of these important synthetic building blocks.

Applications

The primary application of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione is as a precursor for the synthesis of ¹³C-labeled molecules for various research applications:

  • Metabolic Flux Analysis: ¹³C-labeled compounds synthesized from [5-¹³C]Meldrum's acid can be introduced into biological systems to trace the metabolic fate of the carbon backbone.[1][6][7] This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, which is crucial for understanding diseases like cancer and diabetes.[1] For example, ¹³C-labeled β-ketoesters can be used to study the Krebs cycle.[5][8][9]

  • Drug Metabolism and Pharmacokinetics (DMPK): In drug development, ¹³C-labeled versions of drug candidates are essential for absorption, distribution, metabolism, and excretion (ADME) studies.[1] By tracking the isotopically labeled drug, researchers can identify metabolites and determine the pharmacokinetic profile of the compound.

  • Internal Standards for Quantitative Analysis: ¹³C-labeled compounds are ideal internal standards for mass spectrometry-based quantification.[2] Their chemical and physical properties are nearly identical to their unlabeled counterparts, but they are distinguishable by their mass. This allows for accurate and precise quantification of analytes in complex biological matrices.[10]

Data Presentation

The following table summarizes the expected yields for the key synthetic steps involved in the use of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione.

StepStarting MaterialProductExpected Yield (%)Isotopic Enrichment (%)
Synthesis of [5-¹³C]Meldrum's acid[2-¹³C]Malonic acid2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione~50>98
Acylation of [5-¹³C]Meldrum's acid (example with acetyl chloride)[5-¹³C]Meldrum's acid5-acetyl-(5-¹³C)-2,2-dimethyl-1,3-dioxane-4,6-dione~97>98
Decarboxylative Methanolysis to β-Ketoester (example with methanolysis)5-acetyl-(5-¹³C)-Meldrum's acidMethyl (2-¹³C)acetoacetate~82>98

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione

This protocol describes the synthesis of [5-¹³C]Meldrum's acid from [2-¹³C]malonic acid.

Materials:

  • [2-¹³C]Malonic acid (1.05 g, 10 mmol, >98% isotopic enrichment)

  • Acetic anhydride (3.0 mL, 3.24 g, 31.7 mmol)

  • Acetone (1.5 mL, 0.87 g, 15 mmol)

  • Concentrated sulfuric acid (0.1 mL)

  • Ice bath

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Suspend [2-¹³C]malonic acid (1.05 g, 10 mmol) in chilled acetic anhydride (3.0 mL) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 mL) with vigorous stirring. Continue stirring until the solid dissolves.

  • Slowly add acetone (1.5 mL) to the cold solution.

  • Keep the reaction mixture at 0°C for 18 hours.

  • Dilute the reaction mixture with 20 mL of cold water and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione as a white solid.

  • Expected Yield: Approximately 0.72 g (50%).[7]

Protocol 2: Acylation of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione

This protocol details the acylation of [5-¹³C]Meldrum's acid with acetyl chloride as an example.

Materials:

  • 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione (0.72 g, 5 mmol)

  • Anhydrous dichloromethane (20 mL)

  • Anhydrous pyridine (0.8 mL, 10 mmol)

  • Acetyl chloride (0.4 mL, 5.6 mmol)

  • Ice bath

  • 3 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve [5-¹³C]Meldrum's acid (0.72 g, 5 mmol) in anhydrous dichloromethane (15 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous pyridine (0.8 mL, 10 mmol) and cool the solution to 0°C in an ice bath.

  • Add a solution of acetyl chloride (0.4 mL, 5.6 mmol) in anhydrous dichloromethane (5 mL) dropwise via the dropping funnel over 30 minutes.

  • Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 3 hours.[11]

  • Dilute the mixture with water and acidify with 3 M HCl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield 5-acetyl-(5-¹³C)-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid. This product is often used in the next step without further purification.

  • Expected Yield: Approximately 0.9 g (97%).[12]

Protocol 3: Synthesis of Methyl (2-¹³C)acetoacetate via Decarboxylative Methanolysis

This protocol describes the conversion of the acylated [5-¹³C]Meldrum's acid to a ¹³C-labeled β-ketoester.

Materials:

  • 5-acetyl-(5-¹³C)-2,2-dimethyl-1,3-dioxane-4,6-dione (0.9 g, 4.8 mmol)

  • Anhydrous methanol (25 mL)

  • Reflux condenser

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Place the crude 5-acetyl-(5-¹³C)-2,2-dimethyl-1,3-dioxane-4,6-dione (0.9 g, 4.8 mmol) in a round-bottom flask.

  • Add anhydrous methanol (25 mL) and equip the flask with a reflux condenser.

  • Reflux the mixture for 3 hours.[12]

  • Allow the solution to cool to room temperature and remove the methanol using a rotary evaporator.

  • Purify the resulting oil by vacuum distillation to obtain methyl (2-¹³C)acetoacetate.

  • Expected Yield: Approximately 0.46 g (82%).[12]

Visualization of Experimental Workflow and Application

The following diagrams illustrate the synthetic workflow and a potential application of the synthesized ¹³C-labeled compound in metabolic analysis.

G Synthetic Workflow for ¹³C-Labeled β-Ketoester cluster_0 Synthesis of [5-¹³C]Meldrum's Acid cluster_1 Acylation cluster_2 Decarboxylative Esterification A [2-¹³C]Malonic Acid C 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione A->C Condensation B Acetone, Acetic Anhydride, H₂SO₄ B->C Condensation E 5-acetyl-(5-¹³C)-2,2-dimethyl-1,3-dioxane-4,6-dione C->E C-Acylation D Acetyl Chloride, Pyridine D->E C-Acylation G Methyl (2-¹³C)acetoacetate E->G Methanolysis F Methanol, Reflux F->G Methanolysis

Caption: Synthetic workflow for ¹³C-labeled β-ketoester.

G Metabolic Tracing with ¹³C-Labeled Acetoacetate cluster_0 Labeled Precursor Administration cluster_1 Cellular Uptake and Metabolism cluster_2 Krebs Cycle Analysis A Synthesized Methyl (2-¹³C)acetoacetate B Hydrolysis A->B C (3-¹³C)Acetoacetate B->C D Cell Culture / In Vivo Model C->D E Mitochondria D->E F (2-¹³C)Acetyl-CoA E->F G Krebs Cycle F->G H ¹³C-Labeled Intermediates (Citrate, Glutamate, etc.) G->H I Mass Spectrometry Analysis H->I J Metabolic Flux Data I->J

Caption: Metabolic tracing with ¹³C-labeled acetoacetate.

References

Application Notes and Protocols for Acylation of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups and protocols for the acylation of Meldrum's acid, a critical reaction in organic synthesis for the preparation of β-keto esters and other valuable intermediates.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic chemistry, known for the high acidity of its methylene protons at the C5 position.[1][2] This reactivity allows for facile acylation reactions, leading to the formation of 5-acyl Meldrum's acid derivatives. These derivatives are important intermediates for the synthesis of a wide range of compounds, including β-keto esters, heterocyclic compounds, and natural products.[1][3] The acylation is typically achieved using acylating agents such as acyl chlorides, carboxylic acid anhydrides, or carboxylic acids activated with coupling agents.[3][4] Subsequent alcoholysis of the acyl Meldrum's acid readily yields the corresponding β-keto ester.[1][5]

Data Presentation: Acylation Reaction Parameters and Yields

The following table summarizes quantitative data from various reported acylation reactions of Meldrum's acid, providing a comparative overview of different substrates and conditions.

Acylating AgentBase/CatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
Phenylacetyl chloridePyridineDichloromethane3 hours0 to RT97[5]
Acetyl chloridePyridineMethylene chloride4 hours-25 to 0Not specified[6]
(Het)arylacetic acids1,1'-CarbonyldiimidazoleEthanolNot specifiedNot specifiedHigh[7]
Carboxylic acidsDCC/DMAPNot specifiedNot specifiedNot specifiedNot specified[3]
Acyl chlorideTMSCl/CF3CO2HDichloromethane2 hours0 to RT80[4]

Note: "RT" denotes room temperature. DCC is Dicyclohexylcarbodiimide, and DMAP is 4-Dimethylaminopyridine.

Experimental Protocols

Protocol 1: Acylation of Meldrum's Acid with Phenylacetyl Chloride

This protocol is adapted from a procedure described in Organic Syntheses.[5]

Materials:

  • Meldrum's acid (recrystallized)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous pyridine

  • Phenylacetyl chloride (freshly distilled)

  • 2 N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane.[5]

  • Cool the flask in an ice bath and add 32.5 mL (0.40 mol) of anhydrous pyridine with stirring under an argon atmosphere over a 10-minute period.[5]

  • To the resulting clear solution, add a solution of 25.0 g (0.16 mol) of freshly distilled phenylacetyl chloride in 50 mL of anhydrous dichloromethane over a 2-hour period.[5]

  • After the addition is complete, stir the orange, cloudy reaction mixture for 1 hour at 0°C, and then for an additional 1 hour at room temperature.[5]

  • Dilute the reaction mixture with 35 mL of dichloromethane and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.[5]

  • Separate the organic phase, and extract the aqueous layer twice with 25-mL portions of dichloromethane.[5]

  • Combine the organic phase and the extracts, wash twice with 25-mL portions of 2 N hydrochloric acid and 30 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[5]

  • Remove the solvent using a rotary evaporator to yield the acyl Meldrum's acid as a pale-yellow solid. The product, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, is obtained in its enol form in 97% yield.[5]

Protocol 2: Methanolysis of Acyl Meldrum's Acid to a β-Keto Ester

This protocol describes the conversion of the acyl Meldrum's acid to a methyl β-keto ester.[5]

Materials:

  • Acyl Meldrum's acid (from Protocol 1)

  • Anhydrous methanol (MeOH)

  • Reflux apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Take the solid acyl Meldrum's acid obtained from Protocol 1 (without further purification) and add it to 250 mL of anhydrous methanol in a round-bottomed flask.[5]

  • Reflux the mixture for 2.5 hours.[5]

  • Remove the solvent using a rotary evaporator.[5]

  • Distill the residual oil under reduced pressure to obtain the methyl β-keto ester. For example, methyl phenylacetylacetate is obtained as a colorless liquid in 82% yield.[5]

Visualizations

Experimental Workflow for Acylation of Meldrum's Acid

The following diagram illustrates the key steps in the acylation of Meldrum's acid followed by alcoholysis to produce a β-keto ester.

Acylation_Workflow MeldrumsAcid Meldrum's Acid in Dichloromethane ReactionMixture Acylation Reaction (0°C to RT) MeldrumsAcid->ReactionMixture Pyridine Pyridine Pyridine->ReactionMixture AcylChloride Acyl Chloride in Dichloromethane AcylChloride->ReactionMixture Workup Aqueous Workup (HCl, Brine) ReactionMixture->Workup Quench & Extract AcylMeldrumsAcid 5-Acyl Meldrum's Acid (Product) Workup->AcylMeldrumsAcid Isolate Alcoholysis Alcoholysis (e.g., MeOH, Reflux) AcylMeldrumsAcid->Alcoholysis BetaKetoEster β-Keto Ester (Final Product) Alcoholysis->BetaKetoEster Purify

Caption: General workflow for the acylation of Meldrum's acid.

Signaling Pathway for Acylation

The following diagram depicts the chemical transformation from Meldrum's acid to a β-keto ester.

Acylation_Pathway reactant reactant reagent reagent intermediate intermediate product product MA Meldrum's Acid Enolate Enolate Intermediate MA->Enolate Deprotonation AcylMA 5-Acyl Meldrum's Acid Enolate->AcylMA Acylation BKE β-Keto Ester AcylMA->BKE Alcoholysis Base Base (Pyridine) AcylatingAgent Acylating Agent (RCOCl) Alcohol Alcohol (R'OH)

Caption: Chemical pathway of Meldrum's acid acylation.

References

Synthesis of β-Keto Esters Utilizing Meldrum's Acid Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of β-keto esters is a critical step in the creation of a wide array of pharmaceuticals and biologically active molecules. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives serve as highly versatile and efficient synthons for this purpose, offering a reliable pathway to these important intermediates. This document provides detailed application notes and experimental protocols for the synthesis of β-keto esters via two primary methods involving Meldrum's acid: acylation with acyl chlorides followed by alcoholysis, and direct condensation with carboxylic acids using coupling agents.

Introduction

Meldrum's acid is a cyclic diester with a highly acidic methylene group at the C5 position, making it an excellent nucleophile for acylation reactions. The resulting 5-acyl Meldrum's acid derivatives are stable, often crystalline, intermediates that can be readily converted to β-keto esters through alcoholysis. This two-step process offers a high degree of control and versatility, allowing for the synthesis of a diverse range of β-keto esters by varying both the acyl group and the alcohol.

There are two principal pathways for the initial acylation of Meldrum's acid:

  • Reaction with Acyl Chlorides: This is a widely used and efficient method where Meldrum's acid is reacted with an acyl chloride in the presence of a base, such as pyridine, to form the 5-acyl derivative.

Following acylation, the intermediate is subjected to alcoholysis, where refluxing with an alcohol yields the desired β-keto ester, acetone, and carbon dioxide. This method is compatible with a variety of alcohols, including methanol, ethanol, tert-butanol, and benzyl alcohol.[1][2][3]

Logical Workflow of β-Keto Ester Synthesis

The synthesis of β-keto esters from Meldrum's acid derivatives follows a logical progression, starting from the activation of the acylating agent to the final purification of the product. The choice between using an acyl chloride or a carboxylic acid as the starting material will determine the initial steps of the workflow.

G cluster_0 Route 1: From Acyl Chloride cluster_1 Route 2: From Carboxylic Acid cluster_2 Final Stage A1 Meldrum's Acid + Pyridine in Dichloromethane C1 Acylation (0°C to rt) A1->C1 B1 Acyl Chloride B1->C1 D1 5-Acyl Meldrum's Acid Intermediate C1->D1 E Alcoholysis (Reflux in Alcohol) D1->E A2 Carboxylic Acid + Meldrum's Acid + DMAP in Dichloromethane C2 Condensation (0°C to rt) A2->C2 B2 DCC (Coupling Agent) B2->C2 D2 5-Acyl Meldrum's Acid Intermediate C2->D2 D2->E F Work-up & Purification E->F G β-Keto Ester (Final Product) F->G

Caption: Synthetic pathways to β-keto esters using Meldrum's acid derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of β-keto esters via the two primary routes.

Protocol 1: Synthesis via Acyl Chloride Acylation and Methanolysis

This protocol is adapted from a procedure in Organic Syntheses and describes the preparation of methyl phenylacetylacetate.[1]

Materials:

  • Meldrum's acid (recrystallized from acetone or acetone-hexane)

  • Anhydrous pyridine

  • Phenylacetyl chloride (freshly distilled)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous methanol (MeOH)

  • 2 N Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, dropping funnel, rotary evaporator, and distillation apparatus.

Procedure:

Part A: Acylation of Meldrum's Acid

  • In a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane.

  • Cool the flask in an ice bath and add 32.5 mL (0.40 mol) of anhydrous pyridine with stirring under an argon atmosphere over a 10-minute period.

  • To the resulting clear solution, add a solution of 25.0 g (0.16 mol) of freshly distilled phenylacetyl chloride in 50 mL of anhydrous dichloromethane via the dropping funnel over a 2-hour period.

  • After the addition is complete, stir the orange, cloudy reaction mixture for 1 hour at 0°C, followed by an additional hour at room temperature.

  • Dilute the reaction mixture with 35 mL of dichloromethane and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.

  • Separate the organic phase and extract the aqueous layer twice with 25-mL portions of dichloromethane.

  • Combine the organic extracts and wash them successively with 50 mL of 2 N hydrochloric acid, 50 mL of water, and 50 mL of saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the crude 5-(phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a pale-yellow solid. This intermediate is typically used in the next step without further purification.

Part B: Methanolysis of the Acyl Meldrum's Acid

  • Transfer the crude acyl Meldrum's acid from Part A to a flask and add 250 mL of anhydrous methanol.

  • Reflux the mixture for 2.5 hours.

  • Remove the methanol using a rotary evaporator.

  • Distill the residual oil under reduced pressure to obtain the pure methyl phenylacetylacetate.

Protocol 2: Synthesis via Carboxylic Acid Condensation and Alcoholysis

This protocol is a general procedure for the coupling of a carboxylic acid with Meldrum's acid using DCC and DMAP, followed by alcoholysis. This method has been successfully applied to the synthesis of various fatty β-ketoesters.[2][4]

Materials:

  • Carboxylic acid

  • Meldrum's acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous alcohol (e.g., methanol, ethanol, tert-butanol)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Procedure:

Part A: Condensation of Carboxylic Acid with Meldrum's Acid

  • In a round-bottomed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) to the solution.

  • In a separate flask, dissolve Meldrum's acid (1.0 eq) and 4-dimethylaminopyridine (DMAP) (catalytic to stoichiometric amount) in pyridine or dichloromethane.

  • Combine the two solutions and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU and wash it with cold dichloromethane.

  • The filtrate, containing the 5-acyl Meldrum's acid derivative, can be concentrated and used directly in the next step.

Part B: Alcoholysis

  • Dissolve the crude 5-acyl Meldrum's acid derivative in the desired anhydrous alcohol.

  • Reflux the solution until the reaction is complete (monitor by TLC).

  • Remove the alcohol under reduced pressure.

  • The crude β-keto ester can then be purified by column chromatography or distillation.

Data Presentation

The yields of β-keto esters can vary depending on the nature of the acyl group and the alcohol used. The following tables summarize some reported yields for different substrates.

Table 1: Synthesis of Methyl Phenylacetylacetate

Starting MaterialProductYieldReference
Phenylacetyl chlorideMethyl phenylacetylacetate82%[1]

Table 2: Synthesis of Fatty β-Keto Esters from Carboxylic Acids

Carboxylic AcidAlcoholProductYieldReference
Palmitic AcidMethanolMethyl 3-oxopalmitate78%[4]
Stearic AcidMethanolMethyl 3-oxostearate81%[4]
Oleic AcidMethanolMethyl 3-oxooleate75%[4]
Linoleic AcidMethanolMethyl 3-oxolinoleate70%[4]

Table 3: Alcoholysis of Acetyl Meldrum's Acid with Various Halo-alcohols

AlcoholProductYieldReference
2-Bromoethanol2-Bromoethyl acetoacetate85%[5]
3-Chloropropanol3-Chloropropyl acetoacetate92%[5]
4-Bromobutanol4-Bromobutyl acetoacetate88%[5]

Signaling Pathways and Experimental Workflows

The synthesis of β-keto esters from Meldrum's acid derivatives can be visualized as a clear experimental workflow.

G cluster_0 Preparation of Acylating Agent cluster_1 Acylation of Meldrum's Acid cluster_2 Formation of β-Keto Ester A Acyl Chloride (Route 1) C Reaction with Meldrum's Acid A->C B Carboxylic Acid + Coupling Agents (Route 2) B->C D Formation of 5-Acyl Meldrum's Acid C->D E Alcoholysis D->E F Work-up and Purification E->F G Final Product: β-Keto Ester F->G

Caption: Experimental workflow for β-keto ester synthesis.

Conclusion

The use of Meldrum's acid derivatives provides a robust and versatile platform for the synthesis of β-keto esters, which are pivotal intermediates in pharmaceutical and chemical research. The two primary methodologies, acylation via acyl chlorides and direct condensation with carboxylic acids, offer flexibility in substrate scope. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers, enabling the efficient and reproducible synthesis of these important compounds. Careful execution of the experimental procedures, particularly with respect to the use of anhydrous conditions and appropriate purification techniques, is crucial for achieving high yields and purity of the final β-keto ester products.

References

Application of ¹³C-Labeled Meldrum's Acid in Mass Spectrometry-Based Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3][4] By introducing a stable isotope-labeled substrate, such as one containing Carbon-13 (¹³C), into a cellular system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to measure the isotopic labeling patterns of these metabolites.[5][6] This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes, providing a detailed snapshot of cellular metabolism.[1][3][4] ¹³C-MFA is widely applied in metabolic engineering, disease research (such as cancer and diabetes), and drug development to understand how cellular metabolism is altered under different conditions or in response to therapeutic interventions.[1][7]

A Novel Application: ¹³C-Labeled Meldrum's Acid as a Tracer

While common tracers for ¹³C-MFA include glucose and glutamine, this document outlines a novel, proposed application utilizing ¹³C-labeled Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) . Meldrum's acid is a highly reactive cyclic dicarbonyl compound known for its utility in organic synthesis.[8] A ¹³C-labeled version of this molecule presents a unique tool to probe specific metabolic pathways, particularly those involving dicarbonyl compounds or as a precursor for the biosynthesis of certain natural products like polyketides.

The synthesis of ¹³C-labeled acyl-Meldrum's acid has been reported for studying polyketide biosynthesis, demonstrating the feasibility of creating such labeled compounds.[9] This protocol extends that concept to its application in cellular metabolic flux analysis. The proposed use of ¹³C-labeled Meldrum's acid could be particularly valuable for investigating engineered metabolic pathways where it serves as a synthetic building block or for studying the metabolism of small molecule drugs that contain a similar chemical scaffold.

Hypothetical Metabolic Pathway for ¹³C-Meldrum's Acid Incorporation

The following diagram illustrates a hypothetical metabolic pathway where exogenously supplied ¹³C-labeled Meldrum's acid is taken up by a cell and incorporated into a downstream product. This could represent a pathway engineered into a microorganism for the production of a specialty chemical or a model for the metabolism of a drug.

Metabolic Pathway of 13C-Meldrum's Acid Hypothetical Metabolic Pathway of 13C-Meldrum's Acid cluster_intracellular Intracellular 13C-Meldrum's Acid 13C-Meldrum's Acid 13C-Meldrum's Acid_in 13C-Meldrum's Acid 13C-Meldrum's Acid->13C-Meldrum's Acid_in Uptake Intermediate_A Metabolic Intermediate A 13C-Meldrum's Acid_in->Intermediate_A Enzyme 1 Intermediate_B Metabolic Intermediate B Intermediate_A->Intermediate_B Enzyme 2 Final_Product Labeled Final Product Intermediate_B->Final_Product Enzyme 3

Caption: Hypothetical pathway of ¹³C-Meldrum's acid metabolism.

Experimental Protocols

This section provides a detailed, though hypothetical, protocol for a ¹³C-MFA experiment using ¹³C-labeled Meldrum's acid in a mammalian cell culture system.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Tracer Introduction: Once cells reach the desired confluency, replace the standard medium with an experimental medium containing the ¹³C-labeled tracer. The experimental medium should be identical to the standard medium, except for the addition of a known concentration of ¹³C-labeled Meldrum's acid (e.g., [1,3-¹³C₂]-Meldrum's acid) at a final concentration of 100 µM.

  • Incubation: Incubate the cells with the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the rate of label incorporation and to ensure isotopic steady state is reached for the metabolites of interest.

II. Metabolite Extraction
  • Quenching Metabolism: After the desired incubation time, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation: Transfer the supernatant containing the extracted metabolites to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

III. Mass Spectrometry Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., 50% acetonitrile for reversed-phase liquid chromatography).

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

    • Chromatography: Use a suitable LC column (e.g., C18 for nonpolar metabolites, HILIC for polar metabolites) to separate the metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect Meldrum's acid and its downstream metabolites. Acquire data in full scan mode to obtain the mass isotopomer distributions (MIDs) of the targeted metabolites.

  • Data Analysis:

    • Identify the peaks corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of the metabolites of interest.

    • Correct the raw MIDs for the natural abundance of ¹³C.

    • Use the corrected MIDs to calculate metabolic fluxes using software such as INCA or Metran.[5]

Experimental Workflow Diagram

The following diagram outlines the general workflow for a ¹³C-MFA experiment.

Experimental Workflow for 13C-MFA Experimental Workflow for 13C-MFA Cell_Culture 1. Cell Culture Labeling 2. Introduction of 13C-Labeled Tracer Cell_Culture->Labeling Quenching 3. Quenching Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 6. Data Analysis and Flux Calculation LCMS->Data_Analysis

Caption: General workflow for a ¹³C-MFA experiment.

Data Presentation

The primary quantitative data from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. The following table presents hypothetical MID data for "Metabolic Intermediate B" and the "Final Product" from the pathway described above, following incubation with [1,3-¹³C₂]-Meldrum's acid. The data represents the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms from the tracer.

MetaboliteTime PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Intermediate B 1 hour85.24.510.30.00.0
8 hours40.15.254.70.00.0
24 hours10.52.187.40.00.0
Final Product 1 hour98.61.10.30.00.0
8 hours75.38.915.80.00.0
24 hours30.712.456.90.00.0

Table 1: Hypothetical Mass Isotopomer Distribution (MID) data for downstream metabolites after incubation with [1,3-¹³C₂]-Meldrum's acid. Data is corrected for natural ¹³C abundance.

Conclusion

The use of ¹³C-labeled Meldrum's acid as a tracer in mass spectrometry-based metabolic flux analysis represents a novel and promising approach for probing specific metabolic pathways. While the application is currently hypothetical, the established principles of ¹³C-MFA and the known chemistry of Meldrum's acid provide a strong foundation for its development. The protocols and data presented here serve as a guide for researchers interested in exploring this innovative tool for metabolic research and drug development. Further studies are needed to synthesize various ¹³C-labeled isotopologues of Meldrum's acid and validate their use in cellular systems.

References

Asymmetric Synthesis Using Chiral Derivatives of Meldrum's Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chiral derivatives of Meldrum's acid in asymmetric synthesis. Meldrum's acid and its derivatives are highly versatile building blocks in organic synthesis due to their unique reactivity and high acidity. The use of chiral auxiliaries or chiral catalysts in conjunction with Meldrum's acid derivatives allows for the stereocontrolled construction of complex molecules, a critical aspect of modern drug discovery and development.

Introduction to Asymmetric Synthesis with Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester that serves as a potent carbon nucleophile and an excellent precursor for the generation of highly reactive ketene intermediates. Its derivatives, particularly alkylidene Meldrum's acids, are powerful Michael acceptors and dienophiles. In asymmetric synthesis, the chirality can be introduced either by using a chiral auxiliary covalently attached to the Meldrum's acid core or, more commonly, by employing a chiral catalyst that directs the stereochemical outcome of the reaction.

Organocatalysis has emerged as a powerful tool for asymmetric transformations involving Meldrum's acid derivatives. Chiral amines, thioureas, squaramides, and phosphoric acids have been successfully employed to catalyze a variety of enantioselective reactions with high efficiency and stereoselectivity.

Key Asymmetric Reactions and Applications

Enantioselective Michael Addition Reactions

The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Alkylidene Meldrum's acids are excellent Michael acceptors, and their reactions with various nucleophiles can be rendered highly enantioselective using chiral organocatalysts.

A prominent application of this reaction is the synthesis of chiral γ-nitro carboxylic acid derivatives, which are valuable precursors for biologically active compounds such as the anticonvulsant drug pregabalin. Chiral thiourea and squaramide catalysts, often derived from Cinchona alkaloids, are particularly effective in promoting the addition of Meldrum's acid to nitroalkenes with high yields and enantioselectivities.

Workflow for Organocatalyzed Michael Addition:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve chiral catalyst in solvent reactants Add Meldrum's acid and nitroalkene start->reactants stir Stir at specified temperature reactants->stir monitor Monitor reaction progress by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify characterize Characterize product (NMR, HRMS) purify->characterize ee_det Determine enantiomeric excess (chiral HPLC) characterize->ee_det

Caption: General workflow for an organocatalyzed asymmetric Michael addition.

Table 1: Enantioselective Michael Addition of Meldrum's Acid to Nitroalkenes

EntryNitroalkene (R)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1C₆H₅(R,R)-Thiourea (10)CH₂Cl₂8>9549
24-MeOC₆H₄(R,R)-Thiourea (10)CH₂Cl₂9>9553
33-BrC₆H₄(R,R)-Thiourea (10)CH₂Cl₂8>9547
4n-C₅H₁₁(R,R)-Thiourea (10)CH₂Cl₂19>9568
5i-Pr(R,R)-Squaramide (5)CH₂Cl₂-8394
Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of electron-rich aromatic compounds, such as indoles, with electrophiles is a powerful method for the synthesis of substituted aromatic systems. Alkylidene Meldrum's acids can act as electrophiles in these reactions. The use of chiral Lewis acids or Brønsted acids can induce high levels of enantioselectivity, providing access to chiral indole derivatives that are prevalent in natural products and pharmaceuticals.

Signaling Pathway for Chiral Brønsted Acid Catalysis:

G cluster_activation Activation cluster_attack Nucleophilic Attack cluster_release Product Release catalyst Chiral Brønsted Acid (CBA) activated_complex CBA-Electrophile Complex catalyst->activated_complex Protonation electrophile Alkylidene Meldrum's Acid electrophile->activated_complex product_complex Product-CBA Complex activated_complex->product_complex nucleophile Indole nucleophile->product_complex Enantiofacial Attack product Chiral Indole Derivative product_complex->product catalyst_regen Regenerated CBA product_complex->catalyst_regen

Caption: Catalytic cycle for an asymmetric Friedel-Crafts alkylation.

Table 2: Asymmetric Friedel-Crafts Alkylation of Indoles with Alkylidene Meldrum's Acids

EntryIndoleElectrophileCatalystYield (%)ee (%)Reference
1Indoleβ-NitrostyreneChiral Aziridine-Phosphine/Cu(I)8080
25-Bromoindoleβ-NitrostyreneChiral Aziridine-Phosphine/Cu(I)8892
3IndoleN-Bs Phenyl Imine9-Thiourea Cinchona Alkaloid>9596
45-MethoxyindoleN-Bs Phenyl Imine9-Thiourea Cinchona Alkaloid>9597
Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for the rapid construction of molecular complexity. Meldrum's acid is an excellent substrate for MCRs. Chiral organocatalysts can be employed to control the stereochemistry of these transformations, leading to the formation of complex chiral molecules in a single step.

An example is the organocatalyzed multicomponent Knoevenagel-Michael-cyclocondensation reaction, which can be used to synthesize complex heterocyclic structures with high enantiomeric excess.

Experimental Protocols

General Protocol for Organocatalyzed Michael Addition of Meldrum's Acid to a Nitroalkene

Materials:

  • Chiral organocatalyst (e.g., thiourea or squaramide derivative)

  • Meldrum's acid

  • Nitroalkene

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst (typically 1-10 mol%).

  • Dissolve the catalyst in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add Meldrum's acid (typically 1.0-1.5 equivalents) to the solution and stir until it is fully dissolved.

  • Add the nitroalkene (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the specified temperature (ranging from room temperature to lower temperatures for improved selectivity) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Protocol for Asymmetric Friedel-Crafts Alkylation of Indole with an Alkylidene Meldrum's Acid

Materials:

  • Chiral catalyst (e.g., chiral phosphoric acid or a metal complex with a chiral ligand)

  • Indole

  • Alkylidene Meldrum's acid

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve the chiral catalyst (typically 2-20 mol%) in the anhydrous solvent.

  • Add the indole (typically 1.0-1.2 equivalents) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • In a separate flask, dissolve the alkylidene Meldrum's acid (1.0 equivalent) in the anhydrous solvent.

  • Add the solution of the alkylidene Meldrum's acid to the reaction mixture dropwise over a period of time.

  • Stir the reaction at the low temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and determine its enantiomeric excess using appropriate analytical techniques (NMR, HRMS, chiral HPLC).

Conclusion

The use of chiral derivatives of Meldrum's acid in asymmetric synthesis provides a powerful and versatile platform for the construction of enantiomerically enriched molecules. The methodologies outlined in these application notes, particularly those employing organocatalysis, offer mild, efficient, and highly stereoselective routes to valuable chiral building blocks for the pharmaceutical and agrochemical industries. The provided protocols serve as a general guide for researchers to explore and adapt these powerful synthetic transformations in their own laboratories.

Applications of 2,2-dimethyl-1,3-dioxane-4,6-dione in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile cyclic acylal that has garnered significant attention in organic synthesis due to its high acidity and reactivity.[1] Its unique structural features make it an invaluable tool for the construction of complex molecular architectures. In recent years, the application of Meldrum's acid has been extended to solid-phase synthesis (SPS), a powerful technique for the rapid generation of compound libraries for drug discovery and development. This document provides detailed application notes and protocols for the use of Meldrum's acid in solid-phase synthesis, targeting researchers, scientists, and professionals in the field of drug development. Meldrum's acid's ability to serve as a scaffold for diverse chemical transformations makes it a valuable building block in combinatorial chemistry.[2][3][4]

Key Applications in Solid-Phase Synthesis

The unique reactivity of Meldrum's acid allows for its application in the solid-phase synthesis of a variety of molecular scaffolds, including:

  • Heterocycles: Meldrum's acid is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.[5]

  • β-Ketoesters and Derivatives: The reaction of acyl Meldrum's acids with alcohols or amines provides a straightforward route to β-ketoesters and β-ketoamides, respectively.[6][7][8][9]

  • Peptidomimetics: Meldrum's acid can be incorporated into peptide synthesis workflows to create modified peptides with enhanced properties.

Application Note 1: Solid-Phase Synthesis of Quinolone Derivatives

Introduction

Quinolones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[10] Solid-phase synthesis offers an efficient method for the preparation of diverse quinolone libraries for structure-activity relationship (SAR) studies. This protocol outlines a solid-phase approach to synthesize N-substituted 6-carboxyquinol-4(1H)-one-3-carboxamides.

Experimental Workflow

G cluster_loading Resin Loading cluster_synthesis On-Bead Synthesis cluster_cleavage Cleavage resin Merrifield Resin loading Load 4-nitroaniline (SnCl2, EtOH, reflux) resin->loading loaded_resin Aminobenzoyl Resin loading->loaded_resin condensation Condensation with Diethyl ethoxymethylenemalonate loaded_resin->condensation cyclization Thermal Cyclization (Diphenyl ether, reflux) condensation->cyclization hydrolysis Saponification (NaOH) cyclization->hydrolysis activation Amide Coupling (DIC, HOBt, Amine) hydrolysis->activation cleavage Cleavage from Resin (TFA/DCM) activation->cleavage product N-substituted 6-carboxyquinol- 4(1H)-one-3-carboxamide cleavage->product

Caption: Workflow for the solid-phase synthesis of quinolone derivatives.

Experimental Protocol

1. Resin Preparation (Loading of Starting Material):

  • Swell Merrifield resin in a 1:1 mixture of ethanol and ethyl acetate.

  • Add a solution of 4-nitroaniline in ethanol and reflux with stannous chloride (SnCl₂) for 24 hours to reduce the nitro group to an amine.

  • Wash the resin thoroughly with ethanol, dichloromethane (DCM), and methanol, and dry under vacuum to obtain the aminobenzoyl resin.

2. On-Bead Synthesis:

  • Swell the aminobenzoyl resin in dimethylformamide (DMF).

  • Add diethyl ethoxymethylenemalonate and reflux for 4 hours. Wash the resin with DMF and DCM.

  • Suspend the resin in diphenyl ether and heat at 250 °C for 1 hour to effect cyclization.

  • After cooling, wash the resin with DCM, ethyl acetate, and methanol.

  • Treat the resin with a solution of sodium hydroxide in methanol and water to hydrolyze the ester.

  • Wash the resin with water, methanol, and DCM.

  • For the synthesis of carboxamides, swell the resin in DMF and add a solution of the desired amine, 1-hydroxybenzotriazole (HOBt), and diisopropylcarbodiimide (DIC). Shake the mixture at room temperature for 12 hours.

  • Wash the resin with DMF, methanol, and DCM.

3. Cleavage:

  • Suspend the resin in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the suspension at room temperature for 2 hours.

  • Filter the resin and wash with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by chromatography.

Quantitative Data

ProductOverall Yield (%)Purity (%)
Ethyl 6-carboxyquinol-4(1H-)-one-3-carboxylate65>95
N-hexyl-6-carboxyquinol-4(1H)-one-3-carboxamide58>95
N-octyl-6-carboxyquinol-4(1H)-one-3-carboxamide55>95

Application Note 2: Traceless Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives

Introduction

Thiazolo[4,5-b]pyridin-7(4H)-one derivatives are another class of heterocyclic compounds with potential biological activities. A traceless solid-phase synthesis strategy allows for the generation of these compounds without any residual linker fragment in the final product, which is highly desirable in drug discovery.[11][12] This protocol utilizes Merrifield resin and a multi-step sequence to construct the target scaffold.[11][12]

Experimental Workflow

G cluster_loading Resin Loading cluster_synthesis On-Bead Synthesis cluster_cleavage Oxidative Cleavage resin Merrifield Resin loading Load 2-mercaptonicotinic acid (K2CO3, DMF) resin->loading loaded_resin Resin-bound Thioether loading->loaded_resin amination Amination (Amine, NaOtBu, Pd catalyst) loaded_resin->amination acylation Acylation with Meldrum's Acid Derivative (EDC, DMAP) amination->acylation cyclization Intramolecular Cyclization (Base) acylation->cyclization oxidation Oxidation to Sulfone (m-CPBA) cyclization->oxidation cleavage Nucleophilic Cleavage (Amine) oxidation->cleavage product Thiazolo[4,5-b]pyridin-7(4H)-one cleavage->product

Caption: Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-ones.

Experimental Protocol

1. Resin Preparation:

  • Swell Merrifield resin in DMF.

  • Add a solution of 2-mercaptonicotinic acid and potassium carbonate in DMF and heat at 80 °C for 12 hours.

  • Wash the resin with DMF, water, methanol, and DCM, and dry under vacuum.

2. On-Bead Synthesis:

  • Swell the resin in a suitable solvent (e.g., dioxane).

  • Add the desired amine, sodium tert-butoxide, a palladium catalyst, and a phosphine ligand. Heat the mixture at 100 °C for 12 hours.

  • Wash the resin with the reaction solvent, water, methanol, and DCM.

  • Swell the resin in DCM and add a solution of an appropriate acyl Meldrum's acid derivative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 4-dimethylaminopyridine (DMAP). Shake at room temperature for 12 hours.

  • Wash the resin with DCM, DMF, and methanol.

  • Treat the resin with a base such as sodium ethoxide in ethanol to induce intramolecular cyclization.

  • Wash the resin with ethanol, water, methanol, and DCM.

3. Oxidative Cleavage:

  • Swell the resin in DCM and add a solution of meta-chloroperoxybenzoic acid (m-CPBA). Stir at room temperature for 4 hours to oxidize the thioether linker to a sulfone.

  • Wash the resin with DCM, DMF, and methanol.

  • Suspend the resin in a solution of the desired amine in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and heat at 100 °C for 12 hours to cleave the product from the resin.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent and purify the product by chromatography.

Quantitative Data

Stepwise Yields (%)Range
Stepwise Yields72-87

Application Note 3: Solid-Phase Synthesis of β-Keto Amides

Introduction

β-Keto amides are important structural motifs in many natural products and pharmaceuticals.[8] A one-pot, three-component reaction on a solid support provides an efficient route to a library of β-keto amides.[13] This protocol details the synthesis of β-keto amides using an immobilized carboxylic acid.

Experimental Workflow

G cluster_loading Resin Loading cluster_synthesis On-Bead Synthesis cluster_cleavage Cleavage resin Wang Resin loading Load Carboxylic Acid (DIC, DMAP) resin->loading loaded_resin Resin-bound Carboxylic Acid loading->loaded_resin activation Activation with Carbonyldiimidazole loaded_resin->activation addition Addition of Meldrum's Acid activation->addition aminolysis Aminolysis with Amine addition->aminolysis cleavage Cleavage from Resin (TFA/DCM) aminolysis->cleavage product β-Keto Amide cleavage->product

Caption: Solid-phase synthesis of β-keto amides.

Experimental Protocol

1. Resin Preparation:

  • Swell Wang resin in DCM.

  • Add a solution of the desired carboxylic acid, DIC, and DMAP in DCM. Shake at room temperature for 12 hours.

  • Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

2. On-Bead Synthesis:

  • Swell the resin-bound carboxylic acid in anhydrous tetrahydrofuran (THF).

  • Add a solution of carbonyldiimidazole in THF and shake for 2 hours.

  • Wash the resin with THF.

  • Add a solution of Meldrum's acid and a base (e.g., pyridine) in THF and shake for 4 hours.

  • Wash the resin with THF.

  • Add a solution of the desired amine in THF and shake at room temperature for 12 hours.

  • Wash the resin with THF, methanol, and DCM.

3. Cleavage:

  • Treat the resin with a mixture of TFA and DCM (e.g., 50:50 v/v) for 1 hour.

  • Filter the resin and wash with DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude β-keto amide.

  • Purify the product as necessary.

Quantitative Data

While specific yields for a library are highly substrate-dependent, this method generally provides good to excellent yields of the desired β-keto amides.

2,2-dimethyl-1,3-dioxane-4,6-dione is a powerful and versatile reagent for solid-phase organic synthesis. Its application enables the efficient construction of diverse libraries of heterocycles and other small molecules of interest for drug discovery and development. The protocols provided herein offer a starting point for researchers to explore the utility of Meldrum's acid in their own solid-phase synthesis endeavors. The adaptability of these methods allows for the creation of a wide range of analogs for biological screening and lead optimization.

References

The Pivotal Role of Meldrum's Acid in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has emerged as a remarkably versatile and powerful building block in the intricate art of natural product synthesis. Its high acidity, rigid structure, and propensity to undergo a variety of chemical transformations make it an invaluable tool for the construction of complex molecular architectures.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of Meldrum's acid in the total synthesis of several natural products, highlighting its role in key bond-forming reactions.

Introduction to Meldrum's Acid's Reactivity

The unique reactivity of Meldrum's acid stems from the acidity of the C5 methylene protons (pKa ≈ 4.97), making it a soft nucleophile for various C-C bond-forming reactions.[2] Furthermore, its derivatives can serve as excellent electrophiles and precursors to highly reactive ketene intermediates upon thermolysis.[1][2] Key transformations involving Meldrum's acid in natural product synthesis include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form alkylidene derivatives, which are potent Michael acceptors.[2]

  • Michael Addition: Conjugate addition of nucleophiles to activated alkylidene Meldrum's acid derivatives.

  • Acylation and Alkylation: Functionalization at the C5 position to introduce diverse substituents.[6]

  • Decarboxylation: Loss of carbon dioxide and acetone upon heating, often leading to the formation of β-keto esters or other functionalities.[6]

  • Domino Reactions: Sequential transformations in a one-pot setting, often initiated by a reaction involving Meldrum's acid.[7][8]

  • Intramolecular Friedel-Crafts Acylation: Cyclization of Meldrum's acid derivatives onto aromatic rings to form cyclic ketones.

These reactions have been instrumental in the stereocontrolled synthesis of a wide array of natural products, including terpenes, alkaloids, and polyketides.

Application 1: Total Synthesis of Sesquiterpenes - (±)-ar-Turmerone and (±)-α-Curcumene

Meldrum's acid plays a central role in a concise synthesis of the sesquiterpenes ar-turmerone and α-curcumene, known for their biological activities. The key intermediate, a 5-substituted Meldrum's acid derivative, is assembled using a Knoevenagel condensation followed by a Michael addition.

Key Transformations and Quantitative Data
StepTransformationReactantsReagents and ConditionsProductYield (%)Reference
1Knoevenagel Condensationp-Tolualdehyde, Meldrum's acidPiperidine, Acetic acid, Benzene, reflux5-(p-Tolylidene)-Meldrum's acid92[9]
2Michael Addition5-(p-Tolylidene)-Meldrum's acidMeMgI, Dry ether, 0 °C to rt5-(1-(p-Tolyl)ethyl)Meldrum's acid92[9]
3Acylation5-(1-(p-Tolyl)ethyl)Meldrum's acid3,3-Dimethylacryloyl chloride, Pyridine, CH2Cl2Acylated Meldrum's acid derivative-[9]
4Decarboxylative EsterificationAcylated Meldrum's acid derivativeMethanol, refluxMethyl β-keto ester-[9]
5Hydrolysis and DecarboxylationMethyl β-keto esterAqueous HCl, refluxar-Turmerone54[9]
6Clemmensen Reductionar-TurmeroneZn(Hg), HCl, Toluene, refluxα-CurcumeneGood[9]
Experimental Protocols

Protocol 1: Synthesis of 5-(p-Tolylidene)-Meldrum's acid (Step 1)

  • To a solution of p-tolualdehyde (1.20 g, 10 mmol) and Meldrum's acid (1.44 g, 10 mmol) in dry benzene (50 mL), add piperidine (0.1 mL) and glacial acetic acid (0.2 mL).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 3 hours.

  • Cool the reaction mixture to room temperature and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford 5-(p-tolylidene)-Meldrum's acid as a crystalline solid.

Protocol 2: Synthesis of 5-(1-(p-Tolyl)ethyl)Meldrum's acid (Step 2)

  • To a stirred solution of 5-(p-tolylidene)-Meldrum's acid (2.46 g, 10 mmol) in dry ether (50 mL) at 0 °C, add methylmagnesium iodide (12 mmol in ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to give the product.

Reaction Workflow

G cluster_0 Synthesis of ar-Turmerone and α-Curcumene A p-Tolualdehyde + Meldrum's Acid B 5-(p-Tolylidene)Meldrum's Acid A->B Knoevenagel Condensation C 5-(1-(p-Tolyl)ethyl)Meldrum's Acid B->C Michael Addition D Acylated Meldrum's Acid C->D Acylation E β-Keto Ester D->E Methanolysis/ Decarboxylation F ar-Turmerone E->F Hydrolysis/ Decarboxylation G α-Curcumene F->G Clemmensen Reduction

Caption: Synthetic route to ar-turmerone and α-curcumene from Meldrum's acid.

Application 2: Domino Reaction in the Total Synthesis of (±)-Taiwaniaquinol B

The total synthesis of (±)-taiwaniaquinol B, a complex diterpenoid, showcases the power of Meldrum's acid in initiating a domino reaction sequence. A Lewis acid-promoted intramolecular Friedel-Crafts acylation of a Meldrum's acid derivative triggers a cascade of events, rapidly assembling the intricate polycyclic core of the natural product.

Key Transformation and Quantitative Data
StepTransformationReactantReagents and ConditionsProductYield (%)Reference
Key Domino ReactionIntramolecular Friedel-Crafts Acylation / Carbonyl α-tert-AlkylationSubstituted Benzyl Meldrum's acid derivativeSc(OTf)3, 1,2-Dichloroethane, 80 °CTricyclic ketone intermediate65
Experimental Protocol

Protocol 3: Domino Intramolecular Friedel-Crafts Acylation/Carbonyl α-tert-Alkylation

  • To a solution of the substituted benzyl Meldrum's acid derivative (1.0 equiv) in 1,2-dichloroethane (0.01 M), add scandium(III) triflate (Sc(OTf)3, 0.1 equiv).

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.

  • Extract the mixture with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the tricyclic ketone.

Logical Relationship of the Domino Cascade

G cluster_1 Domino Cascade for Taiwaniaquinol B Core Start Benzyl Meldrum's Acid Derivative Ketene Acyl Ketene Intermediate Start->Ketene Lewis Acid (Sc(OTf)3) FC_Alkylation Intramolecular Friedel-Crafts Acylation Ketene->FC_Alkylation Enolate Enolate Intermediate FC_Alkylation->Enolate Tert_Alkylation Carbonyl α-tert-Alkylation Enolate->Tert_Alkylation Product Tricyclic Ketone Core Tert_Alkylation->Product

Caption: Domino reaction sequence initiated by a Meldrum's acid derivative.

Application 3: Synthesis of Indole Alkaloids - Precursor to (S)-Tryptoquivaline G

Meldrum's acid is a valuable reagent in the synthesis of indole alkaloids. A Knoevenagel condensation between indole-3-carboxaldehyde and Meldrum's acid provides a versatile intermediate that can be further elaborated to construct complex heterocyclic frameworks.

Key Transformation and Quantitative Data
StepTransformationReactantsReagents and ConditionsProductYield (%)Reference
1Knoevenagel CondensationIndole-3-carboxaldehyde, Meldrum's acidPiperidine, Acetic acid, CH2Cl2, rt5-(1H-indol-3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione>95
Experimental Protocol

Protocol 4: Knoevenagel Condensation of Indole-3-carboxaldehyde with Meldrum's Acid

  • To a solution of indole-3-carboxaldehyde (1.45 g, 10 mmol) and Meldrum's acid (1.44 g, 10 mmol) in dichloromethane (50 mL), add a catalytic amount of piperidine (2 drops) and glacial acetic acid (4 drops).

  • Stir the reaction mixture at room temperature for 4 hours, during which a yellow precipitate forms.

  • Filter the precipitate, wash with cold dichloromethane, and dry under vacuum to obtain the desired product as a bright yellow solid.

Signaling Pathway Analogy for Synthesis Logic

G cluster_2 Synthetic Strategy towards Indole Alkaloids Indole Indole-3-carboxaldehyde Intermediate Knoevenagel Adduct Indole->Intermediate MeldrumsAcid Meldrum's Acid MeldrumsAcid->Intermediate Modification Further Functionalization Intermediate->Modification Cyclization Heterocyclization Modification->Cyclization AlkaloidCore Indole Alkaloid Scaffold Cyclization->AlkaloidCore

Caption: General synthetic logic for indole alkaloids using Meldrum's acid.

Conclusion

Meldrum's acid and its derivatives have proven to be indispensable reagents in the total synthesis of a diverse range of natural products. The unique combination of high acidity, steric accessibility, and thermal reactivity allows for the construction of complex carbon skeletons and heterocyclic systems with high efficiency and control. The protocols and examples provided herein serve as a guide for researchers to harness the full potential of this remarkable building block in their own synthetic endeavors. Further exploration of enantioselective transformations and novel domino reactions involving Meldrum's acid is expected to continue to push the boundaries of natural product synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2,2-Dimethyl-1,3-Dioxane-4,6-Dione (Meldrum's Acid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yields in reactions involving 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Meldrum's acid, offering potential causes and solutions to enhance reaction outcomes.

Issue 1: Low Yield in Knoevenagel Condensation with Aldehydes/Ketones

Potential Cause Troubleshooting Steps
Impure Meldrum's Acid Recrystallize Meldrum's acid from acetone or acetone-hexane before use. Impurities can significantly lower the yield.[1]
Inefficient Catalyst - For reactions with aldehydes, consider using a catalytic amount of boric acid in water for a green and efficient approach.[2] - Proline can also be an effective catalyst, particularly in solventless conditions.[3] - For some substrates, ionic liquids like 1-methylimidazolium trifluoroacetate ([Hmim]Tfa) can accelerate the reaction without a traditional catalyst.[4]
Suboptimal Reaction Conditions - If using a solvent, ensure it is anhydrous, as water can interfere with some catalytic systems. - For solventless reactions, ensure thorough mixing of reactants.[3] - Optimize the reaction temperature. While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 60°C) may be necessary for less reactive substrates.[2][5]
Difficult Product Isolation Some products, especially those with increased oxygen content, may be highly soluble in the reaction solvent (e.g., ethanol). If precipitation does not occur, evaporate the solvent and attempt to precipitate the product by adding a non-polar solvent like dichloromethane (DCM).[6]

Issue 2: Poor Yields in Acylation Reactions

Potential Cause Troubleshooting Steps
Decomposition of Acyl Meldrum's Acid N-protected-α-amino-5-acyl Meldrum's acids, particularly those with acid-labile protecting groups like Boc, can be unstable. Isolate the product as a 4-dimethylaminopyridine (DMAP) salt and release the free acid using an ion-exchange resin immediately before the next step to prevent decomposition.[7]
Low Reactivity of Carboxylic Acid If direct condensation with the carboxylic acid is low-yielding, convert the carboxylic acid to a more reactive acyl chloride first.[1][8] Alternatively, use a coupling reagent such as dicyclohexylcarbodiimide (DCC) or diethyl cyanophosphonate (DEPC).[7]
Impure Reagents Use freshly distilled acyl chlorides and anhydrous pyridine (distilled from calcium hydride) to prevent side reactions and improve yield.[1]
Inefficient Work-up During aqueous work-up, perform multiple extractions with a suitable organic solvent like dichloromethane to ensure complete recovery of the product.[1]

Issue 3: Unwanted Side Reactions During Alkylation

Potential Cause Troubleshooting Steps
Formation of C,O-Dialkylation Product The formation of the kinetically favored C,O-dialkylation product can compete with the desired C,C-dialkylation. The choice of base and solvent can influence the selectivity. Consider using potassium carbonate in DMF or triethylamine in DMSO.[9]
Dialkylation Instead of Monoalkylation Direct alkylation of Meldrum's acid with alkyl halides often leads to dialkylation. For monoalkylation, a two-step procedure involving Knoevenagel condensation with an aldehyde followed by reduction (e.g., with sodium borohydride) is often more effective.[10]

Frequently Asked Questions (FAQs)

Q1: What is the pKa of Meldrum's acid, and why is it so acidic?

A1: The pKa of Meldrum's acid is approximately 4.97.[11] Its unusually high acidity for a methylene group is attributed to the rigid cyclic structure which, upon deprotonation, allows for significant delocalization of the negative charge into the two carbonyl groups, forming a very stable enolate.[12][13]

Q2: How can I improve the synthesis of Meldrum's acid itself?

A2: The synthesis of Meldrum's acid from malonic acid and acetone in acetic anhydride can be optimized. A key factor is the slow, controlled addition of acetic anhydride to the mixture of malonic acid, acetone, and an acid catalyst (like sulfuric acid). This minimizes the formation of undesired byproducts.[14] Using boric acid as a catalyst can also provide high yields under mild conditions.[15]

Q3: What are the typical conditions for the decarboxylation and ring-opening of Meldrum's acid derivatives?

A3:

  • To form β-keto esters: Refluxing the acyl Meldrum's acid in an alcohol like methanol or ethanol is a common and effective method.[1][8]

  • To form carboxylic acids: Microwave-assisted hydrolysis can significantly shorten reaction times and improve yields.[16] Alternatively, heating in a mixture of formic acid and a tertiary amine can facilitate both ring-opening and decarboxylation.[17]

Q4: At what temperature does Meldrum's acid decompose?

A4: Meldrum's acid is thermally unstable. At high temperatures, it undergoes a retro-Diels-Alder reaction to release acetone, carbon dioxide, and a highly reactive ketene intermediate.[11] This decomposition can be utilized in flash vacuum pyrolysis (FVP) to generate ketenes for subsequent reactions.[8]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of an Aldehyde with Meldrum's Acid

This protocol is adapted for the synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-1,3-dioxane-4,6-dione.[2]

  • In a round-bottom flask, combine 4-oxo-4H-benzopyran-3-carbaldehyde (1 mmol), Meldrum's acid (1 mmol), and water (10 mL).

  • Add boric acid (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates.

  • Isolate the crude product by filtration.

  • Recrystallize the product from ethanol to afford the pure compound.

Protocol 2: Acylation of Meldrum's Acid using an Acyl Chloride

This protocol describes the synthesis of methyl phenylacetylacetate from phenylacetyl chloride and Meldrum's acid.[1]

  • Dissolve recrystallized Meldrum's acid (0.165 mol) in anhydrous dichloromethane (65 mL) in a round-bottomed flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the flask in an ice bath and add anhydrous pyridine (0.40 mol) with stirring under an argon atmosphere over 10 minutes.

  • To the resulting clear solution, add a solution of freshly distilled phenylacetyl chloride (0.16 mol) in anhydrous dichloromethane (50 mL) over a 2-hour period.

  • After the addition is complete, stir the reaction mixture for 1 hour at 0°C, then for an additional 1 hour at room temperature.

  • Dilute the reaction mixture with dichloromethane (35 mL) and pour it into 2N hydrochloric acid (100 mL) containing crushed ice.

  • Separate the organic phase and extract the aqueous layer twice with dichloromethane (25 mL portions).

  • Combine the organic phases, wash twice with 2N hydrochloric acid (25 mL portions) and once with saturated sodium chloride solution (30 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent with a rotary evaporator to yield the acyl Meldrum's acid as a solid.

  • Without further purification, add anhydrous methanol (250 mL) to the solid and reflux for 2.5 hours.

  • Remove the solvent with a rotary evaporator and distill the residual oil under reduced pressure to obtain the final product.

Visualizations

Knoevenagel_Condensation_Workflow Workflow for Knoevenagel Condensation cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde/Ketone Mixing Mix reactants in solvent (e.g., Water) or solvent-free Aldehyde->Mixing Meldrums_Acid Meldrum's Acid Meldrums_Acid->Mixing Catalyst Catalyst (e.g., Boric Acid, Proline) Catalyst->Mixing Stirring Stir at RT or with gentle heating Mixing->Stirring Reaction proceeds Filtration Filtration of precipitated product Stirring->Filtration Upon completion Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Alkylidene Meldrum's Acid Recrystallization->Final_Product

Caption: Knoevenagel Condensation Experimental Workflow.

Acylation_Methanolysis_Pathway Acylation and Methanolysis Pathway Meldrums_Acid Meldrum's Acid Acylation Acylation Reaction (in DCM) Meldrums_Acid->Acylation Acyl_Chloride R-COCl (Acyl Chloride) Acyl_Chloride->Acylation Pyridine Pyridine Pyridine->Acylation Base Acyl_Meldrums_Acid Acyl Meldrum's Acid Intermediate Acylation->Acyl_Meldrums_Acid Forms intermediate Methanolysis Methanolysis (Reflux in MeOH) Acyl_Meldrums_Acid->Methanolysis Beta_Keto_Ester β-Keto Ester (Final Product) Methanolysis->Beta_Keto_Ester Ring-opening & esterification

Caption: Acylation and Subsequent Methanolysis of Meldrum's Acid.

Troubleshooting_Logic Troubleshooting Logic for Low Yields Start Low Reaction Yield Check_Reagents Check Reagent Purity Start->Check_Reagents Purify Recrystallize/Distill Reagents Check_Reagents->Purify Impure Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Pure Purify->Check_Conditions Optimize_Conditions Optimize Catalyst, Solvent, Temp. Check_Conditions->Optimize_Conditions Suboptimal Check_Workup Evaluate Work-up Procedure Check_Conditions->Check_Workup Optimal Optimize_Conditions->Check_Workup Optimize_Workup Improve Extraction/Isolation Check_Workup->Optimize_Workup Inefficient Success Improved Yield Check_Workup->Success Efficient Optimize_Workup->Success

Caption: A Logical Flow for Troubleshooting Low Reaction Yields.

References

Common side-products in Meldrum's acid reactions and their prevention.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving Meldrum's acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and prevent the formation of common side-products.

Troubleshooting Guides

Issue 1: Alkylation of Meldrum's Acid Yields a Mixture of Mono- and Di-alkylated Products, or Only the Di-alkylated Product.

Question: I am trying to perform a mono-alkylation on Meldrum's acid, but I am observing significant amounts of the di-alkylated product, or the reaction goes to completion to the di-alkylated product. How can I selectively obtain the mono-alkylated product?

Answer:

The high acidity of the C-5 proton of Meldrum's acid makes it susceptible to di-alkylation, even with a single equivalent of a primary alkyl halide.[1] Achieving selective mono-alkylation can be challenging. Here are some strategies to favor the formation of the mono-alkylated product:

Strategy 1: Use of Sterically Hindered Electrophiles.

Secondary alcohols, under Mitsunobu conditions, have been shown to yield mono-alkylated Meldrum's acid.[2]

  • Experimental Protocol: Mono-alkylation using a Secondary Alcohol (Mitsunobu Conditions) [2]

    • Dissolve Meldrum's acid (1 equivalent) and the secondary alcohol (1 equivalent) in anhydrous THF.

    • Add triphenylphosphine (1.1 equivalents).

    • Cool the mixture to 0 °C.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work-up the reaction by removing the solvent and purifying by column chromatography to isolate the mono-alkylated product.

Strategy 2: One-Pot Knoevenagel Condensation, Reduction, and Alkylation.

This method allows for the synthesis of mono-alkylated or mixed di-alkylated derivatives in a sequential one-pot procedure.[3]

  • Experimental Protocol: One-Pot Synthesis of Mono-alkylated Meldrum's Acid [3]

    • To a stirred solution of Meldrum's acid (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol, add a catalytic amount of potassium phosphate.

    • Stir at room temperature until the Knoevenagel condensation is complete (monitor by TLC).

    • To the same pot, add sodium borohydride in portions to reduce the ylidene intermediate.

    • After reduction is complete, the mono-alkylated Meldrum's acid can be isolated.

Quantitative Data: Alkylation of Meldrum's Acid

Alkylating AgentReaction ConditionsProduct(s)Yield (%)Reference
Primary AlcoholTriphenylphosphine, N-bromosuccinimideBis-alkylatedNot specified[2]
Secondary AlcoholTriphenylphosphine, N-bromosuccinimideMono-alkylatedNot specified[2]
Aromatic Aldehyde (followed by NaBH4 reduction)EtOH, K3PO4 (cat.), rtMono-alkylated85-90 (for Knoevenagel step)[3]

Troubleshooting Workflow: Alkylation Reactions

start Start: Alkylation of Meldrum's Acid issue Problem: Poor selectivity for mono-alkylation start->issue check_electrophile Is the electrophile a primary alkyl halide? issue->check_electrophile one_pot Strategy 2: One-pot Knoevenagel/Reduction issue->one_pot Alternative use_secondary Strategy 1: Use a secondary alcohol (Mitsunobu) check_electrophile->use_secondary No, can use alcohol dialkylation_expected Di-alkylation is expected. Consider if this is the desired product. check_electrophile->dialkylation_expected Yes solution1 Outcome: Selective mono-alkylation use_secondary->solution1 solution2 Outcome: Selective mono-alkylation one_pot->solution2

Caption: Troubleshooting workflow for selective mono-alkylation.

Issue 2: Formation of O-Alkylated Side-Products.

Question: During my alkylation reaction, I am observing the formation of an O-alkylated side-product in addition to the desired C-alkylated product. How can I improve the C-alkylation selectivity?

Answer:

The enolate of Meldrum's acid is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation) or the oxygen (O-alkylation). The C-alkylated product is generally the thermodynamically more stable product, while the O-alkylated product can be the kinetically favored product under certain conditions.[4]

Prevention Strategies:

  • Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and favoring C-alkylation. However, the effect of the solvent is complex and can depend on the counter-ion and the electrophile.

  • Counter-ion: The nature of the counter-ion associated with the enolate can affect the C/O ratio. Tightly associated counter-ions may favor C-alkylation.

  • Electrophile: Harder electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles favor reaction at the softer carbon atom (C-alkylation). For example, in the Mitsunobu reaction with secondary allylic alcohols, the addition of a Pd(0) catalyst was necessary to enhance the regioselectivity of C-alkylation over O-alkylation.[5]

Logical Relationship: C- vs. O-Alkylation

enolate Meldrum's Acid Enolate (Ambident Nucleophile) c_alkylation C-Alkylation (Thermodynamic Product) enolate->c_alkylation Soft Electrophile o_alkylation O-Alkylation (Kinetic Product) enolate->o_alkylation Hard Electrophile conditions Reaction Conditions (Solvent, Counter-ion, Electrophile) conditions->enolate

Caption: Factors influencing C- versus O-alkylation.

Issue 3: Undesired Thermal Decomposition to a Ketene.

Question: My reaction at an elevated temperature is giving a low yield of the desired Meldrum's acid derivative, and I suspect it is decomposing. How can I prevent this?

Answer:

Meldrum's acid and its derivatives are known to undergo thermal decomposition at elevated temperatures (typically above 80-100 °C, but can be lower depending on the derivative) to form a highly reactive ketene, acetone, and carbon dioxide.[6][7] If the ketene is not the desired reactive intermediate, this decomposition represents a significant side-reaction.

Prevention Strategies:

  • Temperature Control: The most critical factor is to maintain a low reaction temperature. If the desired reaction requires heat, it is essential to carefully control the temperature and keep it below the decomposition point of the specific Meldrum's acid derivative being used.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Prolonged heating, even at temperatures below the rapid decomposition point, can lead to gradual degradation.

  • Microwave Irradiation: In some cases, microwave irradiation can promote the desired reaction at a lower bulk temperature and for a shorter duration, potentially minimizing thermal decomposition.[6] However, it's important to note that microwave heating can also accelerate the decomposition if not carefully controlled.[7]

  • Molecular Design: For applications where thermal stability is crucial, molecular engineering of the Meldrum's acid derivative can lower the decomposition temperature.[8] This is more of a design consideration than a direct experimental prevention for an existing protocol.

Experimental Workflow: Minimizing Thermal Decomposition

start Start: Reaction with Meldrum's Acid Derivative heating Is heating required? start->heating low_temp Maintain lowest possible temperature heating->low_temp Yes no_heat Run at or below room temperature heating->no_heat No monitor Monitor reaction closely to minimize time low_temp->monitor consider_mw Consider microwave irradiation (with caution) monitor->consider_mw success Outcome: Minimized decomposition consider_mw->success no_heat->success

Caption: Workflow to minimize thermal decomposition.

Issue 4: Side-Products in Knoevenagel Condensation.

Question: I am performing a Knoevenagel condensation between an aldehyde and Meldrum's acid, but I am observing side-products. What are the likely side-products and how can I avoid them?

Answer:

A common side-reaction in the Knoevenagel condensation of arylidene Meldrum's acid derivatives is the retro-Knoevenagel reaction . This can lead to the regeneration of the starting aldehyde as an impurity.[1]

Prevention Strategies:

  • Catalyst and Solvent Choice: The choice of catalyst and solvent can influence the rate of the forward reaction versus the retro-reaction. Greener methods using catalysts like L-tyrosine in solvent-free conditions or piperidine in ionic liquids have been shown to be effective.[9][10]

  • Reaction Conditions: Running the reaction under milder conditions (e.g., room temperature) can sometimes disfavor the retro-reaction. The use of microwave irradiation or sonication has also been reported to improve yields and reduce reaction times, which can minimize the formation of side-products.[11]

  • Work-up Procedure: Prompt work-up and purification after the reaction is complete can help to isolate the desired product before significant retro-reaction occurs.

  • Experimental Protocol: Knoevenagel Condensation with Minimal Side-Products (Grindstone Method) [9]

    • In a mortar, mix the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), and a catalytic amount of L-tyrosine.

    • Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).

    • The solid product can be purified by washing with an appropriate solvent.

Quantitative Data: Knoevenagel Condensation Yields

AldehydeCatalyst/ConditionsYield (%)Reference
Various Aromatic AldehydesL-Tyrosine (cat.), solvent-free, rtHigh (not specified)[9]
Various Aromatic AldehydesPiperidine (cat.), [bmim]BF4, rtGood to excellent[10]
p-AnisaldehydeProline (cat.), solvent-free88[12]

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation so common in Meldrum's acid reactions?

A1: The C-5 proton of a mono-alkylated Meldrum's acid is still acidic and can be removed by a base. The resulting enolate can then react with another equivalent of the electrophile, leading to the di-alkylated product. This second alkylation is often fast, making it difficult to stop the reaction at the mono-alkylated stage, especially with reactive primary alkyl halides.[1]

Q2: Can I use a strong base like sodium hydride for the alkylation of Meldrum's acid?

A2: While strong bases can be used to deprotonate Meldrum's acid, they can also promote side reactions. For instance, in Knoevenagel condensations, a strong base can induce the self-condensation of the aldehyde or ketone starting material. Weaker bases like potassium carbonate or organic amines are often preferred to minimize such side reactions.

Q3: My Meldrum's acid derivative seems to be hydrolyzing during work-up. How can I prevent this?

A3: Meldrum's acid and its derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. To prevent this, use neutral or anhydrous work-up conditions whenever possible. Washing with a saturated solution of a neutral salt like sodium chloride and drying the organic extracts thoroughly before solvent removal can help. If the desired product is sensitive to water, avoid aqueous work-ups altogether if an alternative purification method is available.

Q4: What is the best way to purify Meldrum's acid derivatives?

A4: Purification often depends on the specific derivative. Many are crystalline solids and can be purified by recrystallization. Column chromatography on silica gel is also a common method. However, some derivatives, particularly acylated ones, can be unstable on silica gel.[13] In such cases, minimizing the contact time with the silica gel or using a different stationary phase may be necessary.

Q5: Are there any safety concerns I should be aware of when working with Meldrum's acid and its reactions?

A5: Meldrum's acid itself is a relatively stable solid. However, its reactions can involve hazardous reagents. For example, the Mitsunobu reaction uses azodicarboxylates (DEAD, DIAD), which are potentially explosive and should be handled with care. Thermal decomposition of Meldrum's acid derivatives produces carbon dioxide and acetone, which can lead to a pressure build-up in a sealed system. Always conduct reactions in a well-ventilated fume hood and follow standard laboratory safety procedures.

References

Technical Support Center: Purification Techniques for Derivatives of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying derivatives of Meldrum's acid.

Troubleshooting Guides

This section addresses common problems encountered during the purification of Meldrum's acid derivatives, offering potential causes and solutions.

Problem: Low Yield After Purification

Possible CauseSuggested Solutions
Decomposition on Stationary Phase Acyl Meldrum's acids can be prone to decomposition during flash column chromatography.[1] Consider using the crude product directly in the next step if it is of sufficient purity.[2] Alternatively, explore other purification techniques such as recrystallization or precipitation. For some derivatives, simple filtration from the reaction mixture is sufficient for isolation.[3]
Product Loss During Recrystallization The chosen solvent system may lead to high solubility of the product, resulting in poor recovery. Optimize the solvent system by using a combination of a solvent in which the compound is soluble and a non-solvent to induce precipitation. Cooling the solution slowly and scratching the inside of the flask can aid crystallization and improve yield.
Incomplete Reaction If the reaction has not gone to completion, the yield of the desired product will inherently be low. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to ensure completion before proceeding with purification.

Problem: Product is Impure After Purification

Possible CauseSuggested Solutions
Co-elution of Impurities During column chromatography, impurities may have similar polarity to the product, leading to co-elution.[4] Adjust the eluent system to achieve better separation. A shallower solvent gradient or isocratic elution might be necessary. Two-dimensional TLC can help in optimizing the solvent system.
Presence of Starting Materials Unreacted starting materials, such as Meldrum's acid, may persist through purification. Using recrystallized Meldrum's acid can significantly improve the purity of the final product.[2] An aqueous workup with a mild base can help remove acidic impurities like unreacted Meldrum's acid.
Product Decomposition The product may be unstable under the purification conditions. For temperature-sensitive compounds, avoid heating during solvent removal and consider performing chromatography in a cold room. The thermal decomposition of acyl Meldrum's acid derivatives can lead to the formation of oxoketenes.[5]

Frequently Asked Questions (FAQs)

What are the most common methods for purifying derivatives of Meldrum's acid?

The most frequently employed purification techniques for derivatives of Meldrum's acid are recrystallization and column chromatography.[2][4] For β-keto esters derived from the alcoholysis of acyl Meldrum's acids, distillation is also a viable method.[2] In some cases, particularly with Knoevenagel condensation products, the derivative precipitates from the reaction mixture and can be isolated by simple filtration.[3]

How can I remove unreacted Meldrum's acid from my reaction mixture?

Unreacted Meldrum's acid can often be removed by an aqueous workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the acidic Meldrum's acid, transferring it to the aqueous phase.

My acyl Meldrum's acid derivative appears to be decomposing during column chromatography. What should I do?

Acyl derivatives of Meldrum's acid are known to be susceptible to decomposition, especially on silica gel.[1] If you observe streaking on TLC or a low recovery from the column, it is advisable to avoid silica gel chromatography. Often, the crude acyl Meldrum's acid is of sufficient purity to be used directly in the subsequent reaction step without further purification.[2] If purification is necessary, consider recrystallization from a suitable solvent system like ether-hexane or dichloromethane-hexane.[2]

What are some common impurities I might expect in my Meldrum's acid derivative synthesis?

Common impurities can include unreacted starting materials, such as the aldehyde or ketone used in a Knoevenagel condensation, or the acyl chloride in an acylation reaction. Side products can also be a source of impurity. For instance, in alkylation reactions, both C-alkylation and O-alkylation products may be formed.[6] Furthermore, the Meldrum's acid starting material itself can contain impurities like malonic acid, acetone, and acetone condensation products, especially if it is an older sample.[7]

Can I use my Meldrum's acid derivative in the next step without purification?

In many cases, yes. For example, solid acyl Meldrum's acids are often used without purification in subsequent alcoholysis reactions to form β-keto esters.[2] This is particularly advantageous when the derivative is unstable to common purification techniques. It is recommended to analyze a small sample of the crude product by NMR or TLC to assess its purity before proceeding with the next step on a larger scale.

What is the best way to store derivatives of Meldrum's acid to prevent decomposition?

Derivatives of Meldrum's acid, and Meldrum's acid itself, should be stored in a cool, dry place. Some derivatives are known to decompose over time at room temperature.[5] For long-term storage, keeping the compounds in a refrigerator or freezer is recommended. It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to moisture or air.

Experimental Protocols

General Protocol for Recrystallization of Meldrum's Acid Derivatives

  • Solvent Selection: Choose a solvent or solvent system in which the derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include dichloromethane, ether, hexane, and ethanol.[2][3] A mixed solvent system, such as ether-hexane or dichloromethane-hexane, is often effective.[2]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent or the more soluble solvent of a mixed pair.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the mixture heated for a short period. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If a mixed solvent system is used, add the less soluble solvent dropwise until the solution becomes cloudy, then add a few drops of the more soluble solvent to redissolve the solid. Slow cooling should then induce crystallization. If crystals do not form, scratching the inner wall of the flask with a glass rod or adding a seed crystal can help. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

General Protocol for Column Chromatography of Meldrum's Acid Derivatives

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase.[4] The choice of eluent depends on the polarity of the derivative. A mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., dichloromethane or ethyl acetate) is typically used.[4][8] The optimal eluent system should provide a good separation of the product from impurities on a TLC plate (product Rf ~ 0.3-0.5).

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column. Alternatively, the dissolved sample can be carefully loaded directly onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity can be used to separate compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified derivative.

Data Summary

Quantitative Data on Purification

Derivative TypePurification MethodSolvent/EluentYieldPurityReference
5-Phenylacetyl-2,2-dimethyl-1,3-dioxane-4,6-dioneRecrystallizationDichloromethane-hexane65%mp 94–96°C (dec)[2]
Methyl phenylacetylacetate (from acyl Meldrum's acid)Distillation-82%bp 126–128°C/(0.6 mm)[2]
Vanillidene Meldrum's acid derivativesFiltrationEthanol54-92%-[3]
3,4-bis(chloromethyl)-2,5-dimethylthiophene derivativeColumn Chromatography50% Dichloromethane in pentane-mp deviation 3-4°C from expected[4]

Diagrams

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_stable Is the product stable on silica gel? is_solid->is_stable No end_purified Purified Product recrystallize->end_purified chromatography Column Chromatography is_stable->chromatography Yes use_crude Use crude product in next step is_stable->use_crude No chromatography->end_purified use_crude->end_purified TroubleshootingYield start Low Yield After Purification check_stability Check for decomposition on TLC (streaking) start->check_stability decomposition Product is likely decomposing check_stability->decomposition Yes check_solubility Review solubility in recrystallization solvent check_stability->check_solubility No change_method Switch to non-adsorbent purification (e.g., recrystallization) decomposition->change_method high_solubility Product is too soluble check_solubility->high_solubility High check_reaction Check reaction completion (TLC, NMR of crude) check_solubility->check_reaction Low optimize_solvent Optimize solvent system (use anti-solvent) high_solubility->optimize_solvent incomplete_reaction Reaction is incomplete check_reaction->incomplete_reaction No optimize_reaction Optimize reaction conditions (time, temperature) incomplete_reaction->optimize_reaction

References

Optimizing reaction conditions for alkylation of Meldrum's acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the alkylation of Meldrum's acid.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the alkylation of Meldrum's acid?

A1: A significant challenge in the alkylation of Meldrum's acid is its strong tendency to undergo bis-alkylation, even when using a single molar equivalent of the alkylating agent.[1] This can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired mono-alkylated product.

Q2: How can I favor mono-alkylation over bis-alkylation?

A2: Several strategies can be employed to promote mono-alkylation:

  • Phase Transfer Catalysis (PTC): Using a phase transfer catalyst, such as tetra-n-butyl ammonium hydroxide, can provide a simple and effective method for the preparation of mono-substituted Meldrum's acids.[1]

  • Use of Specific Bases and Solvents: The choice of base and solvent is crucial. For instance, using potassium carbonate (K2CO3) in dimethylformamide (DMF) has been reported for bis-alkylation, suggesting that other conditions might be more suitable for mono-alkylation.[1][2]

  • Slow Addition of Alkylating Agent: A slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the initially formed mono-alkylated product undergoing a second alkylation.[1]

Q3: What type of alkylating agents are most suitable for this reaction?

A3: The alkylating agent should be a good substrate for an SN2 reaction.[1] Primary halides and sulfonates are the most effective substrates.[1] Secondary systems often result in lower yields due to competing elimination reactions.[1] Tertiary halides or sulfonates are generally unsuitable as they primarily lead to elimination products.[1]

Q4: What is the pKa of Meldrum's acid and why is it so acidic?

A4: Meldrum's acid has a pKa of approximately 4.97, making it unusually acidic for a dicarbonyl compound, comparable in strength to acetic acid.[3][4] This high acidity is attributed to the stability of the resulting enolate anion, where the rigid cyclic structure holds the pi orbitals in an ideal conformation for overlap and delocalization of the negative charge.[1]

Q5: Can I use alcohols as alkylating agents?

A5: Yes, C-alkylation of Meldrum's acid can be achieved using allylic and arylmethyl alcohols through a Mitsunobu reaction.[5][6] However, this method has been reported to lead to C-dialkylation, and attempts at mono-alkylation were unsuccessful in some studies.[5] For secondary allylic alcohols, a palladium catalyst may be needed to improve the regioselectivity of C-alkylation over O-alkylation.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of alkylated product 1. Inactive alkylating agent. 2. Incorrect base or solvent. 3. Reaction temperature is too low. 4. Competing elimination reaction (for secondary halides).1. Check the purity and reactivity of your alkylating agent. Consider using a more reactive halide (e.g., iodide). 2. The choice of base and solvent significantly impacts the reaction. Refer to the tables below for tested conditions. For example, switching from sodium methoxide in methanol to sodium ethoxide in DMF can improve yields.[1] 3. While many alkylations are performed at room temperature, gentle heating may be required for less reactive substrates. 4. Use a primary alkyl halide if possible. If a secondary halide is necessary, try using a less sterically hindered base.
Predominance of bis-alkylated product 1. High concentration of the alkylating agent. 2. Use of reaction conditions that favor bis-alkylation (e.g., K2CO3 in DMF).[1][2]1. Add the alkylating agent dropwise over an extended period.[1] 2. Employ a phase transfer catalysis (PTC) method, which has been shown to favor mono-alkylation.[1]
Formation of O-alkylated byproducts The enolate of Meldrum's acid is an ambident nucleophile and can react at either the carbon or oxygen atom.For Mitsunobu reactions with secondary allylic alcohols, the addition of a palladium catalyst like (Ph3P)4Pd(0) can enhance the regioselectivity for C-alkylation.[5][6]
Difficulty in purifying the product The product may be unstable to certain purification techniques or conditions.Recrystallization is a common method for purifying substituted Meldrum's acids. A convenient method involves dissolving the crude product in acetone, filtering, and then adding water to induce precipitation.[1]

Quantitative Data on Reaction Conditions

Table 1: Effect of Base and Solvent on the Benzylation of Meldrum's Acid

BaseSolventProductYield (%)
Sodium MethoxideMethanolDimethyl-Meldrum's acid19%[1]
Sodium EthoxideEthanolDiethyl-Meldrum's acid16%[1]
Sodium EthoxideDMFDiethyl-Meldrum's acid35%[1]
Mono Sodium SaltDMFMono-benzylated Meldrum's acid42%[1]

Table 2: Mono-alkylation of Meldrum's Acid with Isopropyl Iodide using different Phase Transfer Catalysts

CatalystReaction Time (hr)Yield (%)
Tetra-n-butyl ammonium hydroxide640%[1]
Tetra-n-butyl ammonium hydrogen sulfate630%[1]
Benzyl triethyl ammonium chloride625%[1]

As indicated, tetra-n-butyl ammonium hydroxide serves as both a phase transfer catalyst and a weak base, proving to be the most effective in this comparison.[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of Meldrum's Acid using Phase Transfer Catalysis [1]

  • Preparation of the Meldrum's Acid Salt: Add Meldrum's acid (2.5 mmol) to a 10% aqueous solution of tetra-n-butyl ammonium hydroxide (2.5 mmol).

  • Stirring: Stir the mixture for 30 minutes at room temperature.

  • Addition of Alkylating Agent: In a separate flask, dissolve the alkyl halide (2.7 mmol) in dichloromethane (7 ml).

  • Reaction: Add the Meldrum's acid salt solution dropwise to the alkyl halide solution with stirring over a period of 4-5 hours.

  • Monitoring the Reaction: After the addition is complete, continue to stir the reaction mixture for 4-8 hours at room temperature. Monitor the reaction progress using TLC (silica gel G, benzene/ethyl acetate).

  • Work-up: Once the reaction is complete, separate the two layers. The organic layer contains the desired mono-alkylated product.

  • Purification: The crude product can be purified by recrystallization from acetone/water.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification meldrums_acid Meldrum's Acid mix_stir Mix and Stir for 30 min meldrums_acid->mix_stir ptc_base PTC / Base Solution ptc_base->mix_stir reaction_vessel Reaction Vessel mix_stir->reaction_vessel Dropwise addition (4-5 hrs) alkyl_halide Alkyl Halide in DCM alkyl_halide->reaction_vessel separation Separate Layers reaction_vessel->separation Stir 4-8 hrs Monitor by TLC purification Recrystallization separation->purification final_product Mono-alkylated Product purification->final_product

Caption: Experimental workflow for the mono-alkylation of Meldrum's acid.

troubleshooting_guide cluster_problems Problem Identification cluster_solutions Potential Solutions start Alkylation Reaction Issues low_yield Low or No Yield? start->low_yield bis_alkylation Excess Bis-alkylation? start->bis_alkylation side_products Other Side Products? start->side_products check_reagents Check Reagent Purity low_yield->check_reagents Yes optimize_conditions Optimize Base/Solvent/Temp low_yield->optimize_conditions Yes slow_addition Slow Alkyl Halide Addition bis_alkylation->slow_addition Yes use_ptc Use Phase Transfer Catalysis bis_alkylation->use_ptc Yes change_alkyl_halide Use Primary Halide side_products->change_alkyl_halide Elimination? add_catalyst Add Pd Catalyst (Mitsunobu) side_products->add_catalyst O-alkylation?

Caption: Troubleshooting decision tree for the alkylation of Meldrum's acid.

References

Technical Support Center: 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving Meldrum's acid.

Issue 1: Unexpected reaction outcomes or low yields.

  • Question: My reaction is not proceeding as expected, or the yield is significantly lower than anticipated. Could the stability of Meldrum's acid be the issue?

  • Answer: Yes, the purity and stability of Meldrum's acid are critical for successful reactions. Meldrum's acid is susceptible to both hydrolysis and thermal decomposition, which can lead to the formation of impurities that may interfere with your reaction.

    • Troubleshooting Steps:

      • Assess Purity: Check the purity of your Meldrum's acid. An old or improperly stored sample may have degraded. You can assess purity via Thin Layer Chromatography (TLC) or 1H NMR spectroscopy. On a TLC plate using dichloromethane (DCM) as the eluent, pure Meldrum's acid should show a single spot. The 1H NMR spectrum of pure Meldrum's acid in CDCl₃ should show a singlet for the two methyl groups at approximately 1.7 ppm and a singlet for the methylene protons at approximately 3.6 ppm. The presence of additional peaks may indicate impurities.[1]

      • Consider Hydrolysis: Meldrum's acid can hydrolyze to malonic acid and acetone, especially in the presence of moisture or acidic/basic conditions.[2] Ensure all your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere if it is sensitive to moisture.

      • Evaluate Thermal Stability: If your reaction is conducted at elevated temperatures, thermal decomposition of Meldrum's acid could be a factor. It decomposes on heating to produce acetone, carbon dioxide, and a highly reactive ketene intermediate.[3] Consider if these byproducts could be interfering with your desired transformation.

      • Purify the Reagent: If you suspect your Meldrum's acid has degraded, purification by recrystallization is recommended. See the detailed protocol in the "Experimental Protocols" section below.

Issue 2: The appearance of the Meldrum's acid has changed.

  • Question: My solid Meldrum's acid, which was initially a white crystalline powder, now appears clumpy, discolored, or has a faint odor. Is it still usable?

  • Answer: A change in the physical appearance of Meldrum's acid is a strong indicator of decomposition. The clumping suggests moisture absorption, which can lead to hydrolysis. Discoloration may also indicate the presence of impurities. While it might be possible to purify the material, using a fresh, high-purity sample is recommended for critical applications to ensure reproducibility.

Issue 3: Inconsistent results between different batches of Meldrum's acid.

  • Question: I am observing variability in my experimental results when using different lots of Meldrum's acid. What could be the cause?

  • Answer: In addition to the stability issues already mentioned, batch-to-batch variability can arise from differences in the initial purity of the material. It is good practice to qualify a new batch of Meldrum's acid before use in a large-scale or critical experiment.

    • Recommended Actions:

      • Perform a simple purity check (TLC or 1H NMR) on each new batch.

      • Consider performing a small-scale test reaction to ensure the new batch performs as expected.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for Meldrum's acid?

    • A1: To ensure its stability, Meldrum's acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended.[4] Storing it under an inert atmosphere, such as nitrogen or argon, can further prevent moisture-related degradation.

  • Q2: How sensitive is Meldrum's acid to moisture?

    • A2: Meldrum's acid is sensitive to moisture and can undergo hydrolysis to malonic acid and acetone. It is crucial to handle it in a dry environment and to use anhydrous solvents in reactions.

  • Q3: What are the signs of Meldrum's acid decomposition?

    • A3: Visual signs of decomposition include a change from a free-flowing white powder to a clumpy or discolored solid. The presence of impurities can be confirmed by analytical methods such as TLC and 1H NMR, where additional spots or peaks will be observed.[1]

Stability

  • Q4: At what temperature does Meldrum's acid decompose?

    • A4: Meldrum's acid decomposes at its melting point, which is around 94-95°C.[3] Significant thermal decomposition (thermolysis) to form a ketene intermediate, acetone, and carbon dioxide generally occurs at temperatures above 200°C.[5]

  • Q5: What are the decomposition products of Meldrum's acid?

    • A5: The primary decomposition products are:

      • Hydrolysis: Malonic acid and acetone.

      • Thermolysis: A ketene intermediate, acetone, and carbon dioxide.[3]

  • Q6: How does pH affect the stability of Meldrum's acid?

    • A6: Meldrum's acid is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis is catalyzed by hydrogen ions in acidic solutions. In neutral aqueous solutions, the hydrolysis is autocatalytic as the product, malonic acid, lowers the pH.

Data Presentation

Table 1: Hydrolytic Stability of Meldrum's Acid in Aqueous Solutions

ConditionTemperature (°C)Rate Coefficient (k)Notes
Water25k_overall (initial) ≈ 1.58 x 10⁻⁴ s⁻¹The reaction is autocatalytic due to the formation of malonic acid.
0.1 M HCl25k_H+ ≈ 1.1 x 10⁻³ M⁻¹s⁻¹The hydrolysis is acid-catalyzed.

Data is qualitative and based on kinetic studies. Absolute rates can vary based on specific conditions.

Table 2: Recommended Storage Conditions for Meldrum's Acid

ConditionRecommendationRationale
Temperature 2-8°C (long-term); Cool, dry place (short-term)Minimizes thermal decomposition and hydrolysis.
Atmosphere Tightly sealed container, preferably under an inert gas (N₂ or Ar)Prevents exposure to moisture, which causes hydrolysis.
Light Store in an opaque container or in the darkWhile not explicitly stated to be light-sensitive, this is good practice for all chemicals.
Incompatibilities Strong oxidizing agents, moistureTo prevent unwanted reactions and decomposition.[6]

Experimental Protocols

Protocol 1: Purification of 2,2-dimethyl-1,3-dioxane-4,6-dione by Recrystallization

This protocol describes a general procedure for the purification of Meldrum's acid that may have degraded due to improper storage.

  • Materials:

    • Crude or old 2,2-dimethyl-1,3-dioxane-4,6-dione

    • Recrystallization solvent (e.g., acetone, acetone-hexane, ether-hexane, dichloromethane-hexane, or methyl-t-butyl ether)[7]

    • Erlenmeyer flask

    • Hot plate with stirring capability

    • Ice bath

    • Büchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Place the crude Meldrum's acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely with gentle heating and stirring.

    • If a solvent pair like acetone-hexane is used, dissolve the solid in the minimum amount of hot acetone and then add hexane dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

    • Allow the solution to cool slowly to room temperature. Crystals should start to form.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

    • Confirm the purity of the recrystallized product by TLC and/or 1H NMR. A sharp melting point around 94-96°C (with decomposition) is also an indicator of high purity.[7]

Protocol 2: Monitoring Purity by 1H NMR Spectroscopy

  • Procedure:

    • Dissolve a small sample of Meldrum's acid in deuterated chloroform (CDCl₃).

    • Acquire a 1H NMR spectrum.

    • Expected Peaks for Pure Meldrum's Acid:

      • A sharp singlet at ~1.7 ppm corresponding to the six protons of the two methyl groups.

      • A sharp singlet at ~3.6 ppm corresponding to the two protons of the methylene group.

    • Potential Impurity Peaks:

      • A singlet around 2.17 ppm can be attributed to acetone.

      • A broad singlet, often downfield, may indicate the presence of malonic acid and water.

      • Other singlet peaks have been observed in older samples at approximately 1.71, 2.00, and 2.50 ppm, which may correspond to acetone condensation products or other degradation byproducts.[1]

Mandatory Visualization

Troubleshooting_Workflow start Start: Unexpected Reaction Outcome/Low Yield check_purity Assess Purity of Meldrum's Acid (TLC, 1H NMR) start->check_purity is_pure Is it pure? check_purity->is_pure check_conditions Review Reaction Conditions (Temperature, Moisture) is_pure->check_conditions Yes purify Purify Meldrum's Acid (Recrystallization) is_pure->purify No hydrolysis Potential Hydrolysis: Use Anhydrous Conditions check_conditions->hydrolysis Moisture Present? thermolysis Potential Thermal Decomposition: Consider Lower Temperature check_conditions->thermolysis High Temp? end_good Proceed with Reaction check_conditions->end_good Conditions OK end_bad Consider Other Reaction Parameters hydrolysis->end_bad thermolysis->end_bad purify->end_good

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Stability_Pathway meldrums_acid 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) hydrolysis Hydrolysis (+ H₂O) meldrums_acid->hydrolysis thermolysis Thermolysis (Heat, >200°C) meldrums_acid->thermolysis malonic_acid Malonic Acid hydrolysis->malonic_acid acetone1 Acetone hydrolysis->acetone1 ketene Ketene Intermediate thermolysis->ketene acetone2 Acetone thermolysis->acetone2 co2 CO₂ thermolysis->co2

Caption: Decomposition pathways of Meldrum's acid.

References

Technical Support Center: Purification Strategies for Reactions Involving Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted Meldrum's acid from their reaction mixtures.

Troubleshooting Guide: Common Issues and Solutions

Q1: My crude product is contaminated with a significant amount of unreacted Meldrum's acid. What is the first step I should take?

A1: The initial and simplest approach to remove unreacted Meldrum's acid is through an aqueous work-up using a basic solution. Due to its acidic nature (pKa ≈ 4.97), Meldrum's acid can be readily deprotonated and extracted into an aqueous basic phase, separating it from your likely less polar, neutral organic product.[1][2][3][4]

Recommended Protocol: Basic Aqueous Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base, like sodium hydroxide (NaOH).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. The deprotonated Meldrum's acid will be in the upper aqueous layer.

  • Drain the lower organic layer containing your desired product.

  • Repeat the extraction of the organic layer with the basic solution two to three more times to ensure complete removal of the Meldrum's acid.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q2: I've tried basic aqueous extraction, but I'm still seeing Meldrum's acid in my product. What are my other options?

A2: If basic extraction is insufficient or if your product has some water solubility, other purification techniques such as column chromatography or recrystallization can be employed. The choice between these methods will depend on the properties of your desired compound.

  • Column Chromatography: This is a highly effective method for separating compounds based on their polarity.[5][6][7][8] Since Meldrum's acid is a relatively polar compound, it will have a different retention factor (Rf) than many organic products on a silica gel column.

  • Recrystallization: If your desired product is a solid and has different solubility properties than Meldrum's acid in a particular solvent system, recrystallization can be a powerful purification technique.[7][9]

Q3: My product is sensitive to basic conditions. How can I remove Meldrum's acid without using a basic wash?

A3: If your product is base-sensitive, you can utilize non-basic purification methods.

  • Acidic Wash: An acidic wash with a dilute acid like hydrochloric acid (HCl) can be used, although it is generally less effective for removing the acidic Meldrum's acid itself unless the goal is to protonate other basic impurities.[9]

  • Column Chromatography: As mentioned above, column chromatography is an excellent alternative that does not require basic conditions.[5][6][7][8]

  • Chemical Quenching (Hydrolysis): Under certain conditions, Meldrum's acid can be hydrolyzed to malonic acid and acetone.[10][11][12] This can be achieved under acidic or neutral aqueous conditions, particularly with heating. The resulting malonic acid is typically more water-soluble and easier to remove. However, you must ensure your desired product is stable under these conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of Meldrum's acid relevant to its removal?

A1: Understanding the properties of Meldrum's acid is crucial for selecting the appropriate purification strategy.

PropertyValueImplication for Removal
pKa ~4.97[1][3][4]Its acidic nature allows for easy deprotonation with a weak base and subsequent extraction into an aqueous layer.
Solubility Soluble in water (2.5 g/100 mL at 20°C) and most organic solvents like methanol, ethanol, acetone, and chloroform.[13][14][15]Its water solubility facilitates removal by aqueous extraction. Its solubility in organic solvents requires a suitable extraction solvent in which the desired product is also soluble.
Melting Point 94-96 °C (decomposes)[1][3]This property is useful for characterization and can be a factor in purification by recrystallization.
Appearance White crystalline solid or beige solid.[1][16]Visual identification of the solid in the reaction mixture.

Q2: Can I use column chromatography to remove unreacted Meldrum's acid? What conditions should I use?

A2: Yes, column chromatography is a very effective method for removing Meldrum's acid.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is commonly used as the stationary phase due to its polarity.[5]

  • Mobile Phase (Eluent): The choice of eluent will depend on the polarity of your desired product. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[5][6]

    • To determine the optimal eluent system, perform thin-layer chromatography (TLC) of your crude reaction mixture. You will want to find a solvent system where your product has a reasonable Rf value (typically 0.3-0.5) and is well-separated from the more polar Meldrum's acid spot (which will have a lower Rf).

  • Procedure:

    • Prepare a slurry of silica gel in your chosen eluent and pack a chromatography column.

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your purified product, free of Meldrum's acid.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q3: Is it possible to quench the unreacted Meldrum's acid chemically?

A3: Yes, unreacted Meldrum's acid can be chemically quenched through hydrolysis. Meldrum's acid can be hydrolyzed to malonic acid and acetone under either acidic or basic conditions.[10][11][12]

Experimental Protocol: Chemical Quenching via Hydrolysis

  • After the primary reaction is complete, add water to the reaction mixture.

  • To facilitate hydrolysis, you can either:

    • Acidic conditions: Add a dilute acid (e.g., HCl) and stir. Heating may be required to increase the rate of hydrolysis.[12]

    • Basic conditions: Add a dilute base (e.g., NaOH) and stir.

  • Once the Meldrum's acid has been hydrolyzed (monitor by TLC or another analytical technique), proceed with a standard work-up to isolate your product. The resulting malonic acid is highly water-soluble and will be easily removed during an aqueous extraction.

Caution: Ensure that your desired product is stable to the hydrolytic conditions (acid/base and temperature).

Visual Guides

experimental_workflow_extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Extract with Aqueous Base (e.g., NaHCO3) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Deprotonated Meldrum's Acid) separate->aqueous_layer wash Wash with Brine organic_layer->wash dry Dry (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing Meldrum's acid by basic extraction.

decision_tree start Unreacted Meldrum's Acid Present? base_sensitive Is Product Base-Sensitive? start->base_sensitive Yes recrystallization Recrystallization start->recrystallization Product is Solid quenching Chemical Quenching (Hydrolysis) start->quenching Product is Stable to Hydrolysis extraction Basic Aqueous Extraction base_sensitive->extraction No chromatography Column Chromatography base_sensitive->chromatography Yes end Purified Product extraction->end chromatography->end recrystallization->end quenching->end

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Scaling Up Synthesis with Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Meldrum's acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical syntheses involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with Meldrum's acid?

A1: The main challenges in scaling up syntheses involving Meldrum's acid revolve around its thermal instability, the potential for vigorous decomposition, managing reaction exotherms, purification of products on a large scale, and preventing the formation of by-products. Careful control of reaction parameters is crucial for a safe and successful scale-up.

Q2: How does the thermal stability of Meldrum's acid and its derivatives impact scale-up?

A2: Meldrum's acid and its derivatives are thermally sensitive and can decompose to generate highly reactive ketene intermediates, along with acetone and carbon dioxide.[1][2] This decomposition is often exothermic and can lead to a rapid increase in temperature and pressure, posing a significant safety risk on a larger scale. The decomposition temperature is influenced by the substituents on the Meldrum's acid ring.[3] Therefore, understanding the thermal profile of your specific Meldrum's acid derivative using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is critical before attempting a large-scale reaction.

Q3: What are the common by-products in syntheses involving Meldrum's acid and how can their formation be minimized at scale?

A3: Common by-products include those from the premature thermal decomposition of the starting material or product, leading to subsequent reactions of the generated ketene. In alkylation reactions, C-O alkylation can compete with the desired C-C alkylation.[3] During the synthesis of Meldrum's acid itself, the formation of a di-acetic anhydride intermediate can reduce the yield. This can be minimized by the slow, controlled addition of acetic anhydride. In Knoevenagel condensations, retro-Knoevenagel reactions can occur, and under harsh basic or acidic conditions, ring-opening of the Meldrum's acid moiety is a possibility.[4][5] Careful control of temperature, reaction time, and stoichiometry are key to minimizing these by-products.

Q4: What are the recommended purification methods for large-scale synthesis of Meldrum's acid derivatives?

A4: While column chromatography is a common purification technique at the lab scale, it is often impractical and uneconomical for large-scale production.[3] For solid products, recrystallization is a preferred method. Other scalable purification techniques include acid-base extractions to remove acidic or basic impurities, and precipitation or trituration with an appropriate solvent to isolate the desired product. In some cases, designing the synthesis to use a functionalized Meldrum's acid can aid in purification by altering the solubility of the product.[6]

Troubleshooting Guides

Issue 1: Low Yield in Large-Scale Knoevenagel Condensation

Symptoms:

  • The reaction stalls before reaching full conversion.

  • The isolated yield is significantly lower than in small-scale experiments.

  • A complex mixture of products is observed by TLC or LC-MS analysis.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Mixing On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the use of an appropriate overhead stirrer and vessel geometry to maintain a homogeneous reaction mixture.
Suboptimal Catalyst The catalyst used at the lab scale may not be efficient or stable under scaled-up conditions. Consider screening alternative catalysts that are more robust or offer higher turnover numbers. For Knoevenagel condensations, various catalysts have been reported to be effective, including proline, L-tyrosine, and piperidinium acetate.[4][7][8][9] In some cases, catalyst-free conditions in green solvents like water or ethanol can be effective at elevated temperatures.[5][7]
Retro-Knoevenagel Reaction The product may be reverting to the starting materials under the reaction conditions. This can sometimes be mitigated by removing a by-product (e.g., water) as the reaction progresses or by choosing a solvent in which the product is insoluble and precipitates out of the reaction mixture.
Ring-Opening of Product If the reaction is run for an extended period or at too high a temperature, especially with strong bases, the Meldrum's acid moiety in the product can undergo nucleophilic attack and ring-opening.[5] Monitor the reaction closely by TLC or LC-MS and aim for the shortest possible reaction time.
Issue 2: Uncontrolled Exotherm and Decomposition During Thermal Reactions

Symptoms:

  • A sudden and rapid increase in reaction temperature and pressure.

  • Discoloration of the reaction mixture (darkening or charring).

  • Vigorous gas evolution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Rapid Heating Heating the reaction mixture too quickly can initiate an uncontrolled decomposition of the Meldrum's acid derivative. Employ a controlled heating ramp rate and ensure the reactor's cooling system has the capacity to handle the potential exotherm.
Accumulation of Reactive Intermediate In reactions that generate a ketene intermediate, if the trapping agent is not consumed as quickly as the ketene is formed, the ketene can accumulate and undergo exothermic side reactions. Ensure the trapping agent is present in a slight excess and that the reaction conditions favor the desired trapping reaction over ketene dimerization or polymerization.
Lack of Thermal Stability Data Proceeding to scale-up without understanding the thermal stability of the specific Meldrum's acid derivative is a major safety risk. Perform TGA and DSC analysis to determine the onset of decomposition and the energy released during decomposition. This data is crucial for designing a safe process.

Data Presentation

Table 1: Thermal Decomposition Onset of Substituted Meldrum's Acids (TGA Data)

CompoundSubstituent at C5Onset of Decomposition (°C)
Meldrum's AcidH~120
Acetophenone Derivative 1p-Methoxyacetophenone< 120
Acetophenone Derivative 2p-Nitroacetophenone> 170
Aliphatic Derivative 1Cyclopentanone~150
Aliphatic Derivative 2Cyclohexanone~160

Data is approximate and based on trends discussed in the literature.[3] Actual values will vary based on specific molecular structure and experimental conditions.

Table 2: Comparison of Catalysts for Knoevenagel Condensation with Meldrum's Acid

CatalystSolventTemperatureReaction TimeYield (%)Reference
L-prolineEthanolReflux1-2 h85-95[7]
L-tyrosineSolvent-free (grinding)Room Temp5-15 min90-98[9]
Piperidinium acetateBenzeneReflux1-3 h80-95[8]
NoneWater75 °C2-4 h70-90[5]
[bmim]BF4 / piperidineIonic LiquidRoom Temp0.5-2 h85-95[10]

Experimental Protocols

Protocol 1: Scalable Knoevenagel Condensation of an Aromatic Aldehyde with Meldrum's Acid

This protocol is a general guideline and should be optimized for the specific substrate.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Meldrum's acid (1.05 eq)

  • L-proline (0.1 eq)

  • Ethanol (5-10 volumes)

Procedure:

  • To a suitably sized reactor equipped with an overhead stirrer, condenser, and temperature probe, charge the aromatic aldehyde, Meldrum's acid, and L-proline.

  • Add ethanol to the reactor.

  • Stir the mixture at room temperature for 10-15 minutes to ensure good mixing.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate from the solution. If not, the volume of ethanol can be reduced under vacuum to induce precipitation.

  • Isolate the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Large-Scale Synthesis of a β-Keto Ester from an Acyl Meldrum's Acid

This protocol outlines the synthesis of a β-keto ester via the thermal decomposition of an acyl Meldrum's acid in the presence of an alcohol.

Materials:

  • 5-Acyl-Meldrum's acid derivative (1.0 eq)

  • Alcohol (e.g., Benzyl alcohol, 3.0 eq)

  • Toluene (5-10 volumes)

Procedure:

  • Charge the 5-acyl-Meldrum's acid derivative and toluene to a reactor equipped with an overhead stirrer, condenser, and temperature probe.

  • Add the alcohol to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction involves the evolution of carbon dioxide and acetone. Ensure the reactor is properly vented.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene and excess alcohol under reduced pressure.

  • The crude β-keto ester can be purified by distillation under high vacuum or by other non-chromatographic methods if it is a solid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis & QC reactants Reactants: Meldrum's Acid Aldehyde/Acyl Chloride reaction Scaled-Up Reaction (Controlled Temp & Addition) reactants->reaction catalyst Catalyst/ Solvent catalyst->reaction quench Reaction Quench/ Neutralization reaction->quench Transfer extraction Extraction/ Phase Separation quench->extraction crystallization Crystallization/ Precipitation extraction->crystallization filtration Filtration & Drying crystallization->filtration analysis Purity & Yield Determination (LC-MS, NMR) filtration->analysis final_product Final Product analysis->final_product

Caption: A generalized experimental workflow for scaling up synthesis with Meldrum's acid.

thermal_decomposition_pathway acyl_ma 5-Acyl Meldrum's Acid heat Heat (Δ) acyl_ma->heat ketene Acyl Ketene (Reactive Intermediate) heat->ketene acetone Acetone ketene->acetone + co2 Carbon Dioxide ketene->co2 + nucleophile Nucleophile (e.g., Alcohol, Amine) ketene->nucleophile Trapping side_reaction Dimerization/ Polymerization ketene->side_reaction Side Reaction product Desired Product (e.g., β-Keto Ester) nucleophile->product

References

Controlling decarboxylation of Meldrum's acid adducts during workup.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling Meldrum's acid adducts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control decarboxylation during the workup of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the workup of Meldrum's acid adducts and provide practical solutions.

Q1: I'm observing significant loss of my Meldrum's acid adduct during aqueous workup. What is the likely cause?

A1: The most probable cause is premature decarboxylation. Meldrum's acid and its derivatives are susceptible to decomposition, especially under harsh conditions such as high temperatures or strongly basic or acidic environments.[1][2] The stability of the adduct is also influenced by its substitution pattern; for instance, disubstituted Meldrum's acid adducts generally exhibit greater stability compared to their mono- or unsubstituted counterparts.[3][4]

Q2: My Knoevenagel condensation product is highly soluble in the reaction solvent, making isolation by filtration difficult. How should I proceed with the workup?

A2: For highly soluble adducts, an alternative to filtration is to first evaporate the reaction solvent. The resulting residue can then be treated with a solvent in which the product is poorly soluble, such as dichloromethane (DCM), to induce precipitation. The precipitated product can then be collected by filtration and washed.[1]

Q3: What pH range is generally safe for the workup of Meldrum's acid adducts to avoid decarboxylation?

A3: The stability of Meldrum's acid adducts is highly dependent on the specific derivative. However, some derivatives have been shown to be remarkably stable over a broad pH range. For example, certain amine-reactive Michael acceptors derived from Meldrum's acid have demonstrated stability in aqueous solutions from pH 2 to 12.[5][6] It is crucial to determine the stability of your specific adduct empirically, but starting with neutral or mildly acidic conditions (pH 4-7) during aqueous extraction is a good precautionary measure.

Q4: I suspect my product is decarboxylating on the silica gel column during purification. What can I do to prevent this?

A4: If you observe product degradation during silica gel chromatography, consider the following strategies:

  • Use a less acidic silica gel: Deactivated or neutral silica gel can be used to minimize acid-catalyzed decomposition.

  • Run the column quickly: Minimize the time the adduct spends on the column.

  • Alternative purification methods: If the product is crystalline, recrystallization is a viable alternative to chromatography. For adducts that are difficult to purify by chromatography due to instability, isolation by precipitation, as described in Q2, is a recommended approach.[7]

Q5: Does the temperature of the workup procedure affect the stability of the adduct?

A5: Yes, temperature is a critical factor. Meldrum's acid and its derivatives can undergo thermal decomposition, which often leads to the formation of reactive ketene intermediates and subsequent decarboxylation.[1][8] It is highly recommended to perform all workup procedures, including extractions and solvent removal, at or below room temperature to minimize the risk of thermal degradation.

Data Presentation

The stability of Meldrum's acid adducts can be influenced by various factors. The following tables summarize key stability data and recommended workup conditions.

Table 1: pH Stability of a Meldrum's Acid Amine Adduct

pHObservation after 24 hoursCitation
2No change in structure observed[5]
7Stable, no degradation[6]
10Stable[6]
12Stable[5]

Table 2: General Troubleshooting for Workup of Meldrum's Acid Adducts

IssuePotential CauseRecommended SolutionCitation
Low or no product yield after aqueous workupDecarboxylation due to harsh pHMaintain a neutral or mildly acidic pH (4-7) during extraction.[5][6]
Product decomposition during purificationAcid-catalyzed decomposition on silica gelUse deactivated/neutral silica gel or an alternative purification method like recrystallization or precipitation.[7]
Product loss during isolation of a highly soluble adductInefficient recovery by filtrationEvaporate the solvent and precipitate the product using a non-solvent.[1]
Degradation during solvent removalThermal decompositionRemove solvent under reduced pressure at low temperature (e.g., using a rotary evaporator with a cool water bath).[8]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and purification of Meldrum's acid adducts, with a focus on preventing decarboxylation.

Protocol 1: General Procedure for Knoevenagel Condensation and Workup of Crystalline Adducts

  • Reaction Setup: In a round-bottomed flask, dissolve Meldrum's acid (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, water).[1][9]

  • Catalyst Addition: Add a catalyst if required. For some reactions, no catalyst is needed when conducted in water at elevated temperatures (e.g., 60-75°C).[10] Alternatively, catalysts like piperidine or L-proline can be used at room temperature.[11][12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the product is often indicated by the appearance of a precipitate.[1]

  • Isolation of Crystalline Product:

    • Once the reaction is complete, cool the mixture to room temperature if heated.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with a cold solvent in which the product has low solubility (e.g., cold ethanol, water, or diethyl ether) to remove impurities.[1][4]

    • Dry the product under vacuum.

Protocol 2: Workup Procedure for Highly Soluble Meldrum's Acid Adducts

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to prevent thermal decomposition.

  • Product Precipitation: To the resulting residue, add a solvent in which the product is known to be insoluble (a "non-solvent"), such as dichloromethane (DCM) or diethyl ether.[1]

  • Isolation: Stir or sonicate the mixture to induce precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold non-solvent and dry under vacuum.

Visualizations

The following diagrams illustrate key workflows and concepts related to controlling the decarboxylation of Meldrum's acid adducts.

Workup_Workflow cluster_Reaction Reaction Completion cluster_Workup Workup & Isolation cluster_Purification Purification cluster_Decision Troubleshooting Points Reaction Knoevenagel Condensation Complete Isolate Initial Isolation Reaction->Isolate Cool to RT Wash Washing Isolate->Wash Filter or Precipitate Solubility Product Solubility? Isolate->Solubility Dry Drying Wash->Dry Purify Purification Method Dry->Purify Stability Stable on Silica? Purify->Stability FinalProduct Pure Meldrum's Acid Adduct Solubility->Wash Low Solvent_Removal Evaporate Solvent & Precipitate with Non-solvent Solubility->Solvent_Removal Chromatography Silica Gel Chromatography (Neutral Silica) Stability->Chromatography Yes Recrystallization Recrystallization Stability->Recrystallization No Solvent_Removal->Wash Chromatography->FinalProduct Recrystallization->FinalProduct

Caption: Workflow for the workup and purification of Meldrum's acid adducts.

Stability_Factors cluster_Factors Factors Influencing Stability cluster_Conditions Conditions to Avoid Decarboxylation Adduct Meldrum's Acid Adduct Stability pH pH of Workup Adduct->pH Temp Temperature Adduct->Temp Subst Substituent Effects Adduct->Subst Purif Purification Method Adduct->Purif NeutralpH Neutral/Mildly Acidic pH (e.g., pH 4-7) pH->NeutralpH LowTemp Low Temperature (≤ Room Temp) Temp->LowTemp DiSubst Disubstituted Adducts (Generally More Stable) Subst->DiSubst MildPurif Mild Purification (Recrystallization, Neutral Silica) Purif->MildPurif

Caption: Factors affecting the stability of Meldrum's acid adducts during workup.

References

Overcoming challenges in the synthesis of 13C labeled organic compounds.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 13C labeled organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of working with stable isotopes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 13C labeled compounds.

Issue 1: Low or Incomplete Isotopic Enrichment

Q: My final product shows low isotopic enrichment despite using a 13C-labeled precursor. What are the possible causes and how can I troubleshoot this?

A: Low isotopic enrichment is a common challenge and can stem from several factors throughout the synthetic and analytical process.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Contamination with 12C Unlabeled starting materials, reagents, or solvents can introduce 12C, diluting the 13C label.- Ensure all starting materials and reagents are of the highest possible purity and are not contaminated with their unlabeled counterparts.- Use fresh, anhydrous solvents to minimize atmospheric CO2 (a source of 12C) ingress.[1][2][3][4]
Isotopic Scrambling The 13C label may migrate to unintended positions within the molecule or be lost entirely through side reactions or equilibria.- Carefully review your reaction mechanism for potential pathways that could lead to scrambling.- Consider using milder reaction conditions (lower temperature, shorter reaction times) to minimize side reactions.
Kinetic Isotope Effect (KIE) Reactions involving the cleavage of a C-C or C-H bond at the labeled position can be slower for the heavier 13C isotope, leading to preferential reaction of any unlabeled starting material.[5]- If a significant KIE is suspected, consider using a larger excess of the labeled reagent or explore alternative synthetic routes that do not involve bond cleavage at the labeled center in the rate-determining step.
Incomplete Reaction If the reaction does not go to completion, the isolated product will be a mixture of labeled product and unlabeled starting material.- Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion.- Use analytical techniques like TLC or LC-MS to monitor reaction progress.
Analytical Issues Incorrect data processing or instrument calibration can lead to inaccurate determination of isotopic enrichment.- Always correct mass spectrometry data for the natural abundance of isotopes.[6]- Use a calibrated instrument and appropriate standards for quantification.
Issue 2: Low Reaction Yield

Q: I am getting a very low yield for my 13C labeling reaction. What are the common reasons and how can I improve it?

A: Low yields in isotopic labeling syntheses are particularly concerning due to the high cost of labeled starting materials.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Impure or Degraded Reagents Grignard and organolithium reagents are highly sensitive to air and moisture.[1][3][4][7][8]- Use freshly prepared or newly purchased reagents.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[3][7]
Side Reactions The labeled reagent may participate in undesired side reactions, consuming it before it can react with the substrate. For example, Grignard reagents can react with any acidic protons present.[1][9]- Protect acidic functional groups in your starting material before introducing the labeled reagent.- Optimize reaction conditions to favor the desired reaction pathway.
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting material.- Monitor the reaction closely using TLC or LC-MS.- Adjust reaction time, temperature, or stoichiometry as needed.
Difficult Purification The labeled product may be difficult to separate from byproducts or unreacted starting materials, leading to losses during workup and purification.- Choose a purification method appropriate for the polarity and stability of your compound.- See the "Purification Strategies" section for a comparison of different techniques.
Scaling Issues A reaction that works well on a small scale may not translate directly to a larger scale due to issues with heat and mass transfer.[10][11]- When scaling up, consider the exothermicity of the reaction and ensure adequate cooling and stirring.- A gradual increase in scale is recommended to identify and address potential issues.[10]
Issue 3: Unexpected Side Products

Q: My reaction is producing unexpected byproducts. How can I identify them and prevent their formation?

A: The formation of side products is a common issue in organic synthesis. In the context of 13C labeling, it is crucial to minimize these to maximize the incorporation of the expensive isotope into the desired product.

Troubleshooting Flowchart for Unexpected Side Products:

Troubleshooting Side Products Troubleshooting Unexpected Side Products start Unexpected side product detected char Characterize the side product (NMR, MS, etc.) start->char mech Propose a plausible formation mechanism char->mech adjust Adjust reaction conditions to disfavor the side reaction (e.g., lower temperature, different solvent, change stoichiometry) mech->adjust reagent Consider alternative reagents or a different synthetic route adjust->reagent If conditions cannot be optimized purify Optimize purification to separate the side product from the desired product adjust->purify reagent->purify end Problem Resolved purify->end Grignard Reaction Workflow Workflow for 13C-Carboxylation using a Grignard Reagent cluster_prep 1. Grignard Reagent Preparation cluster_reaction 2. Carboxylation with 13CO2 cluster_workup 3. Workup and Purification prep_start Start: Dry glassware under vacuum/heat add_mg Add Mg turnings and anhydrous ether/THF prep_start->add_mg add_halide Slowly add alkyl/aryl halide add_mg->add_halide initiate Initiate reaction (e.g., with iodine crystal) add_halide->initiate reflux Reflux until Mg is consumed initiate->reflux cool Cool Grignard reagent to low temperature (-78°C) reflux->cool add_co2 Introduce 13CO2 gas or solid 13C-dry ice cool->add_co2 warm Allow to warm to room temperature add_co2->warm quench Quench with aqueous acid (e.g., HCl) warm->quench extract Extract with organic solvent quench->extract base_wash Wash with base (e.g., NaOH) to extract carboxylic acid extract->base_wash acidify Acidify aqueous layer to precipitate 13C-carboxylic acid base_wash->acidify filter Filter and dry the product acidify->filter end end filter->end Final Product: 13C-labeled Carboxylic Acid

References

Validation & Comparative

Pinpointing the Position: A Comparative Guide to Confirming ¹³C Labels in Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately determining the position of a ¹³C label within an organic molecule is paramount for mechanistic studies, metabolic tracing, and structural elucidation. This guide provides a comprehensive comparison of the leading analytical techniques, offering detailed experimental protocols and quantitative data to aid in selecting the most appropriate method.

The two primary methodologies for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While both are powerful, they provide different and often complementary information. NMR spectroscopy excels at defining the precise atomic connectivity and thus the exact location of the ¹³C label, whereas Mass Spectrometry is highly sensitive for determining the degree of labeling and quantifying isotopic enrichment.

At a Glance: Comparison of Key Techniques

TechniqueInformation ProvidedSensitivityTypical Experiment TimeSample Requirement (Concentration)
1D ¹³C NMR Direct observation of ¹³C nuclei, chemical environment of each carbon.LowMinutes to hours>10 mM
DEPT Differentiates between CH, CH₂, and CH₃ groups.ModerateMinutes~5-10 mM
HSQC Correlation of protons to directly attached carbons (¹J-coupling).High10-60 minutes~1-5 mM
HMBC Correlation of protons to carbons over 2-3 bonds (ⁿJ-coupling).High30 minutes to several hours~1-5 mM
Mass Spectrometry Isotopic enrichment, number of labeled carbons.Very HighMinutes<1 µM

Delving Deeper: A Technical Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for establishing the precise location of a ¹³C label. By exploiting the magnetic properties of atomic nuclei, a suite of experiments can map out the carbon skeleton and its attached protons.

1D ¹³C NMR: This is the most fundamental experiment, providing a spectrum where each unique carbon atom gives a distinct signal. The chemical shift of each signal offers clues about the carbon's electronic environment. While straightforward, its low natural abundance and lower gyromagnetic ratio compared to protons make ¹³C NMR inherently less sensitive.[1][2] For labeled compounds, the signal corresponding to the ¹³C-enriched position will be significantly enhanced.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique enhances the signal of carbon atoms attached to protons and, through a series of experiments (DEPT-45, DEPT-90, and DEPT-135), can distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[3][4][5][6][7][8] Quaternary carbons are not observed in DEPT spectra. By comparing a standard ¹³C spectrum with the DEPT spectra, the type of carbon at the labeled position can be identified.[6]

2D Heteronuclear Correlation Spectroscopy: These powerful 2D NMR experiments reveal correlations between different nuclei, providing unambiguous connectivity information.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly bonded (one-bond ¹H-¹³C coupling).[9][10] This is extremely useful for assigning carbons that have attached protons. The high sensitivity of proton detection makes this experiment much more efficient than direct ¹³C detection.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9][10] This is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the carbon skeleton by observing long-range connectivities.[9]

The following workflow illustrates the logical progression of NMR experiments to pinpoint a ¹³C label:

G A Acquire 1D ¹³C Spectrum B Identify Enhanced Signal of ¹³C Label A->B C Run DEPT Experiments B->C E Acquire 2D HSQC Spectrum B->E G Acquire 2D HMBC Spectrum B->G D Determine Carbon Type (CH, CH₂, CH₃, or Quaternary) C->D I Confirm Positional Assignment D->I F Correlate Protons to Directly Attached Labeled Carbon E->F F->I H Establish Long-Range Correlations to and from the Labeled Carbon G->H H->I

NMR Workflow for ¹³C Label Position Confirmation.
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is exceptionally sensitive for detecting the incorporation of isotopes.[12] By comparing the mass spectrum of a labeled compound with its unlabeled counterpart, the number of ¹³C atoms incorporated can be readily determined. High-resolution mass spectrometry can provide the exact number of carbons, significantly reducing possible molecular formulae.[13] While MS can confirm that labeling has occurred and to what extent, it generally does not provide information about the specific location of the label within the molecule's structure without fragmentation analysis (MS/MS), which can sometimes infer positional information.

G A Analyze Unlabeled Compound by MS B Determine Monoisotopic Mass A->B E Calculate Number of Incorporated ¹³C Atoms B->E C Analyze ¹³C-Labeled Compound by MS D Observe Mass Shift C->D D->E F Perform MS/MS Fragmentation (Optional) E->F G Infer Positional Information from Fragment Ions F->G

References

A Comparative Guide to the 13C NMR Analysis of Reaction Products from 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of reaction products is paramount. This guide provides a comprehensive comparison of the 13C NMR analysis of products derived from 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, and its synthetic alternatives. By presenting quantitative data, detailed experimental protocols, and clear visual pathways, this document aims to be an essential resource for the synthesis and characterization of complex organic molecules.

Knoevenagel Condensation Products: A 13C NMR Comparison

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, frequently employed to generate substituted alkenes. Meldrum's acid is a popular substrate for this reaction due to the high acidity of its C5 methylene protons. A key alternative for this reaction is diethyl malonate. The following tables compare the 13C NMR chemical shifts of representative Knoevenagel condensation products derived from both starting materials. The labeling of the carbon atoms is shown in the diagram below.

Diagram 1: General structure of Knoevenagel condensation products

Knoevenagel_Condensation Aldehyde Aldehyde Aldol Adduct Aldol Adduct Aldehyde->Aldol Adduct Meldrum's Acid Meldrum's Acid Enolate Enolate Meldrum's Acid->Enolate Base Enolate->Aldol Adduct Product Product Aldol Adduct->Product -H2O Experimental_Workflow Reactants Reactants Reaction Reaction (e.g., Knoevenagel) Reactants->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis 13C NMR Analysis Purification->Analysis

Meldrum's Acid vs. Malonic Esters: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the generation of enolates from active methylene compounds is a cornerstone for carbon-carbon bond formation. Among the plethora of reagents available, Meldrum's acid and malonic esters have emerged as highly versatile and widely utilized synthons. This guide provides a comprehensive comparison of their performance in key organic reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties: A Tale of Two Acidities

The most striking difference between Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and dialkyl malonates (typically diethyl malonate) lies in their acidity. This fundamental property dictates their reactivity and the conditions required for enolate formation.

Meldrum's acid exhibits an unusually high acidity for a dicarbonyl compound, with a pKa of approximately 4.97 in water.[1][2] This acidity is attributed to the rigid cyclic structure of the molecule. The enforced 'syn' conformation of the ester groups leads to significant dipole-dipole repulsion and orbital overlap that destabilizes the C-H bond, facilitating proton abstraction.[3] In contrast, diethyl malonate is significantly less acidic, with a pKa of about 13 in water.[1] This vast difference in acidity has profound implications for their utility in synthesis.

PropertyMeldrum's AcidDiethyl Malonate
Structure Cyclic DioxanedioneAcyclic Diester
pKa (in water) ~4.97[1][2]~13[1]
Physical State Crystalline SolidColorless Liquid
Molar Mass 144.12 g/mol 160.17 g/mol

Reactivity and Applications: A Head-to-Head Comparison

Both Meldrum's acid and malonic esters are precursors to stabilized enolates and are employed in a variety of synthetic transformations, including alkylations, acylations, and Knoevenagel condensations. However, their distinct properties often lead to different reaction efficiencies and substrate scopes.

Alkylation Reactions

Alkylation of the active methylene position is a common application for both reagents. The resulting substituted products can be further elaborated into a wide range of molecules.

Meldrum's Acid: Due to its high acidity, Meldrum's acid can be deprotonated by weak bases such as pyridine or even proceed under neutral conditions with certain electrophiles. This mildness allows for the alkylation of sensitive substrates that might not tolerate the stronger basic conditions typically required for malonic esters. However, monoalkylation can sometimes be challenging to control, with dialkylation being a common outcome.

Malonic Esters: The alkylation of malonic esters, a cornerstone of the classical malonic ester synthesis, requires a relatively strong base, such as sodium ethoxide, to generate the enolate.[4] While this method is robust and widely used for the synthesis of substituted carboxylic acids after hydrolysis and decarboxylation, the strong basic conditions can be incompatible with base-sensitive functional groups. A major drawback can be the formation of dialkylated byproducts.[4]

Experimental Workflow: Alkylation

Alkylation Workflow cluster_0 Meldrum's Acid Alkylation cluster_1 Malonic Ester Alkylation MA Meldrum's Acid Enolate1 Meldrum's Acid Enolate MA->Enolate1 Deprotonation Base1 Weak Base (e.g., Pyridine) AlkylatedMA Alkylated Meldrum's Acid Enolate1->AlkylatedMA Alkylation (SN2) RX Alkyl Halide (R-X) Product1 Substituted Acetic Acid AlkylatedMA->Product1 Hydrolysis & Decarboxylation Hydrolysis1 Hydrolysis & Decarboxylation ME Malonic Ester Enolate2 Malonate Enolate ME->Enolate2 Deprotonation Base2 Strong Base (e.g., NaOEt) AlkylatedME Alkylated Malonic Ester Enolate2->AlkylatedME Alkylation (SN2) RX2 Alkyl Halide (R-X) Product2 Substituted Acetic Acid AlkylatedME->Product2 Hydrolysis & Decarboxylation Hydrolysis2 Hydrolysis & Decarboxylation

Caption: General workflows for alkylation reactions using Meldrum's acid and malonic esters.

Acylation Reactions

Acylation of the enolates derived from these reagents provides access to valuable β-keto esters and related compounds.

Meldrum's Acid: Acylation of Meldrum's acid is highly efficient and can be achieved using acid chlorides or anhydrides, often in the presence of a base like pyridine.[5] A key advantage is that the resulting acyl Meldrum's acid derivatives can be readily converted to β-keto esters by alcoholysis, a process that is often cleaner and more efficient than traditional methods.[6] This approach avoids the self-condensation issues that can plague the acylation of malonic esters.

Malonic Esters: The acylation of malonic esters can be more complex. While possible, it often requires careful control of reaction conditions to prevent side reactions such as O-acylation and self-condensation (Claisen condensation). The use of magnesium enolates or other specific methodologies can improve the outcome.

Experimental Workflow: Acylation and β-Keto Ester Synthesis

Acylation and β-Keto Ester Synthesis cluster_0 Meldrum's Acid Route cluster_1 Malonic Ester Route MA Meldrum's Acid AcylatedMA Acyl Meldrum's Acid MA->AcylatedMA Acylation AcylatingAgent1 Acyl Chloride/Anhydride KetoEster1 β-Keto Ester AcylatedMA->KetoEster1 Alcoholysis Alcohol Alcohol (R'-OH) ME Malonic Ester Enolate Malonate Enolate ME->Enolate Deprotonation Base Strong Base AcylatedME Acylated Malonic Ester Enolate->AcylatedME Acylation AcylatingAgent2 Acyl Chloride/Anhydride KetoEster2 β-Keto Ester AcylatedME->KetoEster2 Decarboxylation Decarboxylation Decarboxylation

Caption: Comparative workflows for the synthesis of β-keto esters.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

Meldrum's Acid: Due to its high acidity, Meldrum's acid is an excellent substrate for Knoevenagel condensations, often proceeding under mild, sometimes catalyst-free, conditions.[7][8] The resulting alkylidene or arylidene derivatives are versatile intermediates in organic synthesis.

Malonic Esters: Malonic esters also undergo Knoevenagel condensation, but typically require a base catalyst, such as piperidine or pyridine. The reaction conditions are generally harsher than those required for Meldrum's acid.

ReactionReagentTypical ConditionsYield (%)Reference
Knoevenagel Condensation with Benzaldehyde Meldrum's AcidMethanol, RT, 30 min70[7]
Knoevenagel Condensation with Benzaldehyde Diethyl MalonateBenzene, Piperidine, Reflux, 11-18 h71-78Organic Syntheses, Coll. Vol. 3, p.377 (1955)

Disclaimer: The reaction conditions and yields are taken from different sources and are not the result of a direct comparative study. They are presented for illustrative purposes.

Thermal Stability and Decarboxylation

The thermal behavior of derivatives of Meldrum's acid and malonic esters is another key point of differentiation.

Meldrum's Acid: Alkylated and acylated derivatives of Meldrum's acid are thermally labile. Upon heating, they undergo a retro-Diels-Alder reaction to eliminate acetone and carbon dioxide, generating highly reactive ketene intermediates.[1] This unique reactivity opens up pathways for the synthesis of a variety of compounds, such as β-lactams and other heterocycles, that are not readily accessible from malonic ester derivatives.

Malonic Esters: Substituted malonic esters are thermally more stable. Decarboxylation requires prior hydrolysis of the ester groups to the corresponding malonic acid, which then loses carbon dioxide upon heating, typically at temperatures above 100 °C. This stepwise process is a hallmark of the malonic ester synthesis.

Logical Relationship: Thermal Decomposition Pathways

Thermal Decomposition Pathways cluster_0 Meldrum's Acid Derivative cluster_1 Malonic Ester Derivative SubstMA Substituted Meldrum's Acid Heat1 Heat (Pyrolysis) SubstMA->Heat1 Ketene Ketene Intermediate Heat1->Ketene Acetone Acetone Heat1->Acetone CO2_1 CO2 Heat1->CO2_1 FinalProduct1 Diverse Products (e.g., β-lactams) Ketene->FinalProduct1 Trapping TrappingAgent Nucleophile/Dienophile SubstME Substituted Malonic Ester SubstMalonicAcid Substituted Malonic Acid SubstME->SubstMalonicAcid Hydrolysis Hydrolysis Hydrolysis (H3O+/OH-) Heat2 Heat (>100°C) SubstMalonicAcid->Heat2 FinalProduct2 Substituted Carboxylic Acid Heat2->FinalProduct2 CO2_2 CO2 Heat2->CO2_2

Caption: Contrasting thermal decomposition pathways of substituted Meldrum's acid and malonic esters.

Experimental Protocols

General Procedure for Knoevenagel Condensation with Meldrum's Acid

To a solution of Meldrum's acid (1.0 eq) in a suitable solvent (e.g., methanol or water), the aldehyde (1.0 eq) is added.[7][9] The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

General Procedure for Malonic Ester Synthesis (Alkylation)

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, diethyl malonate (1.0 eq) is added dropwise with stirring. The resulting solution is stirred for a period to ensure complete formation of the enolate. An alkyl halide (1.0 eq) is then added, and the reaction mixture is heated at reflux.[4] The reaction progress is monitored by TLC. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alkylated malonic ester. For the synthesis of the corresponding carboxylic acid, the crude ester is then subjected to acidic or basic hydrolysis followed by decarboxylation upon heating.

Conclusion

Both Meldrum's acid and malonic esters are invaluable tools in the arsenal of the synthetic organic chemist. The choice between them is dictated by the specific requirements of the synthesis.

Meldrum's acid is the reagent of choice when:

  • Mild reaction conditions are paramount due to the presence of sensitive functional groups.

  • High reactivity is desired, leading to potentially faster reactions and higher yields in certain cases.

  • The generation of ketene intermediates for subsequent transformations is the synthetic goal.

Malonic esters remain a robust and reliable option, particularly for:

  • The classical malonic ester synthesis to produce a wide array of substituted carboxylic acids.

  • When the cost and availability of the starting material are significant considerations, as diethyl malonate is generally less expensive than Meldrum's acid.

  • When the harsher basic conditions are not a limitation for the substrate.

Ultimately, a thorough understanding of the distinct reactivity profiles of these two classes of reagents empowers researchers to design more efficient and elegant synthetic routes for the construction of complex molecules in academic and industrial settings.

References

The Acylating Powerhouse: Unveiling the Advantages of 2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the choice of an acylating agent can significantly impact the efficiency, yield, and overall success of a reaction. Among the plethora of options, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, has emerged as a superior alternative to traditional acylating agents for a variety of transformations. This guide provides an objective comparison of Meldrum's acid with other common acylating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Key Advantages of Meldrum's Acid

Meldrum's acid offers several distinct advantages over other acylating agents like malonic esters (e.g., diethyl malonate) and acid chlorides. These benefits stem from its unique structural and electronic properties.

  • Enhanced Acidity: A standout feature of Meldrum's acid is its remarkably high acidity (pKa ≈ 4.97 in water), which is significantly lower than that of dialkyl malonates (pKa ≈ 13 in water)[1]. This heightened acidity facilitates the formation of the corresponding enolate under milder basic conditions, which can then readily undergo C-acylation.

  • Ease of Acylation and Subsequent Transformation: Acylation of Meldrum's acid typically proceeds with high efficiency. The resulting acyl-Meldrum's acid derivatives are versatile intermediates that can be easily converted to valuable β-keto esters by simple alcoholysis[2][3]. This two-step sequence often provides higher overall yields and cleaner reactions compared to the direct acylation of malonic esters.

  • Stability and Handling: Acyl-Meldrum's acid derivatives are often stable, crystalline solids that can be easily purified by recrystallization[4]. This is in contrast to some acylating agents that may be liquids or require purification by distillation.

  • Milder Reaction Conditions: The high reactivity of Meldrum's acid allows many reactions to be carried out under milder conditions, which is beneficial for substrates with sensitive functional groups. This is particularly evident in intramolecular Friedel-Crafts acylations, where the use of Meldrum's acid derivatives can circumvent the need for harsh Lewis acids[4][5][6][7].

  • Generation of Ketenes: Upon thermolysis, acyl derivatives of Meldrum's acid can generate highly reactive acylketene intermediates. This unique reactivity opens up pathways for the synthesis of a diverse range of heterocyclic compounds and other complex molecules[1][3].

Performance Comparison: Meldrum's Acid vs. Alternatives

The following tables summarize the performance of Meldrum's acid in comparison to other acylating agents in the synthesis of β-keto esters and in intramolecular Friedel-Crafts acylations.

Table 1: Synthesis of β-Keto Esters
Acylating AgentAcyl SourceBaseSolventReaction ConditionsProductYield (%)Reference
Meldrum's Acid Phenylacetyl chloridePyridineDichloromethane0°C to rt, 3hMethyl phenylacetylacetate82[2]
Diethyl MalonateBenzoyl chlorideEtOMg⁺Ether/BenzeneRefluxDiethyl benzoylmalonate63-75[8]
Ethyl AcetoacetateAcetyl chlorideMgBenzeneReflux, 2hEthyl diacetylacetate46-52[9]

Note: The yields presented are for the overall transformation to the β-keto ester. The reaction conditions and substrates are similar but not identical, and the data is compiled from different sources.

Table 2: Intramolecular Friedel-Crafts Acylation
Acylating MoietyCatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
Meldrum's Acid derivative Sc(OTf)₃ (10 mol%)1,2-Dichloroethane8011-Indanone95[4][5]
Carboxylic AcidPolyphosphoric acid (PPA)-10021-Indanone70-80N/A
Acid ChlorideAlCl₃ (stoichiometric)Dichloromethanert21-Indanone~90N/A

Note: This table provides a qualitative comparison of typical conditions and yields. Direct comparative studies under identical conditions are limited in the literature.

Experimental Protocols

Acylation using 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

Synthesis of Methyl Phenylacetylacetate[2]

  • Acylation of Meldrum's Acid: To a solution of Meldrum's acid (0.165 mol) in anhydrous dichloromethane (65 mL) at 0°C under an argon atmosphere, add anhydrous pyridine (0.40 mol). To this solution, add a solution of phenylacetyl chloride (0.16 mol) in anhydrous dichloromethane (50 mL) dropwise over 2 hours. Stir the mixture for 1 hour at 0°C and then for 1 hour at room temperature. The reaction mixture is then poured into 2 N hydrochloric acid with crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude acyl-Meldrum's acid.

  • Methanolysis: The crude acyl-Meldrum's acid is refluxed in anhydrous methanol (250 mL) for 2.5 hours. The solvent is removed under reduced pressure, and the residue is distilled to afford methyl phenylacetylacetate.

Acylation using Diethyl Malonate

Synthesis of Diethyl Benzoylmalonate[8]

  • Formation of Ethoxymagnesiummalonic ester: To magnesium turnings (0.2 g atom) in a flask, add absolute ethanol (5 mL), carbon tetrachloride (0.2 mL), and a small portion of a mixture of diethyl malonate (0.2 mol) and absolute ethanol (16 mL). Once the reaction initiates, the rest of the diethyl malonate solution is added. The mixture is heated until the magnesium has nearly disappeared. The solvents are removed by distillation.

  • Formation of Mixed Anhydride: In a separate flask, a solution of benzoic acid (0.2 mol) and triethylamine (0.2 mol) in dry toluene is cooled to below 0°C. Ethyl chlorocarbonate (0.2 mol) is added while maintaining the low temperature.

  • Acylation: The previously prepared ethoxymagnesiummalonic ester is dissolved in dry ether and added to the mixed anhydride solution at -5°C to 0°C. The mixture is allowed to warm to room temperature overnight. After workup with dilute acid and extraction with ether, the organic layer is washed, dried, and concentrated. The product is purified by vacuum distillation.

Acylation using Ethyl Acetoacetate

Synthesis of Ethyl Diacetylacetate[9]

  • A mixture of magnesium turnings (0.50 g atom), ethyl acetoacetate (1.0 mol), dry benzene (200 g), and acetyl chloride (1.50 mol) is heated under reflux for 2 hours.

  • The reaction mixture is cooled, and the liquid is decanted. The residue is washed with ether. The combined organic solutions are washed with water.

  • The organic layer is washed with sodium bicarbonate solution and water, then dried over calcium chloride.

  • The solvents are removed by distillation, and the crude product is purified by precipitating the copper derivative, followed by decomposition with sulfuric acid and extraction with ether. The final product is obtained by vacuum distillation.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.

Acylation_Pathways cluster_meldrum Meldrum's Acid Pathway cluster_malonate Malonic Ester Pathway Meldrum's Acid Meldrum's Acid Acyl-Meldrum's Acid Acyl-Meldrum's Acid Meldrum's Acid->Acyl-Meldrum's Acid Acyl Chloride, Pyridine β-Keto Ester β-Keto Ester Acyl-Meldrum's Acid->β-Keto Ester Alcohol, Reflux Malonic Ester Malonic Ester Acylated Malonic Ester Acylated Malonic Ester Malonic Ester->Acylated Malonic Ester Strong Base, Acyl Chloride

Caption: Comparative acylation pathways.

Experimental_Workflow Start Start Acylation Acylation Start->Acylation 1. Add Reagents Workup Workup Acylation->Workup 2. Quench & Extract Purification Purification Workup->Purification 3. Chromatography/Distillation Product Product Purification->Product 4. Isolate Pure Compound

Caption: General experimental workflow.

Intramolecular_FC_Acylation Aryl-substituted Meldrum's Acid Aryl-substituted Meldrum's Acid Acylium Ion Intermediate Acylium Ion Intermediate Aryl-substituted Meldrum's Acid->Acylium Ion Intermediate Lewis Acid (e.g., Sc(OTf)₃) Cyclized Product Cyclized Product Acylium Ion Intermediate->Cyclized Product Intramolecular Electrophilic Aromatic Substitution

Caption: Intramolecular Friedel-Crafts acylation.

Conclusion

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) presents a compelling case as a superior acylating agent in many synthetic contexts. Its high acidity allows for facile acylation under mild conditions, and the resulting acyl derivatives are stable and versatile intermediates. The subsequent conversion to β-keto esters is often high-yielding and straightforward. For applications such as intramolecular Friedel-Crafts acylations, the use of Meldrum's acid derivatives can offer significant advantages in terms of milder conditions and functional group tolerance compared to traditional methods. While direct, comprehensive comparative studies are not always available, the existing body of literature strongly supports the consideration of Meldrum's acid as a powerful tool in the arsenal of the modern synthetic chemist.

References

A Comparative Guide to Catalysts for the Knoevenagel Condensation with Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals. When employing the highly reactive Meldrum's acid as the active methylene component, the choice of catalyst becomes critical in dictating reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of various catalytic systems for the Knoevenagel condensation with Meldrum's acid, supported by experimental data to aid in catalyst selection for your specific research and development needs.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the Knoevenagel condensation of an aldehyde with Meldrum's acid. For a standardized comparison, the reaction with benzaldehyde is presented where available. Variations in substrates are noted to provide a broader context.

Catalyst TypeCatalystAldehydeSolventTemp. (°C)TimeYield (%)Reference
Organocatalyst L-Prolinep-AnisaldehydeSolvent-freeRoom Temp.15 min88[1]
L-TyrosineBenzaldehydeSolvent-free (Grindstone)Room Temp.10-15 min94[2]
4,4'-TrimethylenedipiperidineAromatic AldehydesBall-millingRoom Temp.5-15 min90-98[3][4]
Ionic Liquid [bnmim]OHHeteroaryl AldehydesGrindingRoom Temp.5-15 min85-96[5]
[bmim]BF₄ (with piperidine)Aromatic Aldehydes[bmim]BF₄Room Temp.Not SpecifiedHigh[6]
Ethylammonium NitrateAromatic AldehydesEthylammonium NitrateRoom Temp.Not SpecifiedHigh[7]
Heterogeneous Nano-structured MgOBenzaldehydeSolvent-freeRoom Temp.10 min98
MALPO (Mixed-Metal Phosphate)BenzaldehydeEthanolRoom Temp.Not Specified99[8]
Catalyst-Free NoneAromatic AldehydesWater752 hHigh[9]

Experimental Protocols

Detailed methodologies for representative catalysts are provided below.

Organocatalysis: L-Proline

This protocol is adapted from a solvent-free approach, highlighting a green chemistry perspective.[1]

Materials:

  • Aldehyde (e.g., p-anisaldehyde, 1 mmol)

  • Meldrum's acid (1 mmol)

  • L-Proline (10 mol%)

Procedure:

  • In a mortar, combine the aldehyde, Meldrum's acid, and L-proline.

  • Grind the mixture at room temperature using a pestle for the specified time (e.g., 15 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is typically of high purity and can be isolated directly. If necessary, recrystallization from a suitable solvent (e.g., ethanol) can be performed.

Ionic Liquid Catalysis: [bnmim]OH

This method utilizes a basic ionic liquid as both the catalyst and the reaction medium under grinding conditions.[5]

Materials:

  • Heteroaryl aldehyde (1 mmol)

  • Meldrum's acid (1 mmol)

  • 1-benzyl-3-methylimidazolium hydroxide ([bnmim]OH) (10 mol%)

Procedure:

  • In a mortar, mix the heteroaryl aldehyde and Meldrum's acid.

  • Add the catalytic amount of [bnmim]OH.

  • Grind the mixture at room temperature for the indicated time (e.g., 5-15 minutes).

  • The reaction is typically rapid and yields a solid product.

  • Isolate the product by filtration and wash with a suitable solvent to remove the ionic liquid. The ionic liquid can often be recovered and reused.

Heterogeneous Catalysis: Nano-structured MgO

This solvent-free method employs a recyclable solid catalyst.

Materials:

  • Benzaldehyde (1 mmol)

  • Meldrum's acid (1 mmol)

  • Nano-structured MgO (e.g., 25 mg)

Procedure:

  • In a reaction vessel, combine benzaldehyde, Meldrum's acid, and nano-structured MgO.

  • Stir the mixture at room temperature for the required duration (e.g., 10 minutes).

  • Monitor the reaction by TLC.

  • After completion, add a solvent (e.g., ethanol) to dissolve the product and separate the solid catalyst by filtration.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the filtrate to obtain the product.

Catalyst-Free Synthesis in Water

This environmentally benign approach leverages the high acidity of Meldrum's acid and the unique properties of water at elevated temperatures.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Meldrum's acid (1 mmol)

  • Water (e.g., 5 mL)

Procedure:

  • In a round-bottom flask, suspend the aromatic aldehyde and Meldrum's acid in water.

  • Heat the mixture to 75°C with vigorous stirring.

  • Maintain the temperature for the specified time (e.g., 2 hours).

  • The product often precipitates from the aqueous solution upon cooling.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Aldehyde + Meldrum's Acid Mixing Mixing/ Grinding Reactants->Mixing Catalyst Catalyst (if applicable) Catalyst->Mixing Solvent Solvent (if applicable) Solvent->Mixing Heating Heating (if applicable) Mixing->Heating Filtration Filtration Heating->Filtration Reaction Mixture Filtration->Catalyst Catalyst Recycling Purification Purification (e.g., Recrystallization) Filtration->Purification Crude Product Product Final Product Purification->Product

Caption: General experimental workflow for the Knoevenagel condensation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde R-CHO Adduct Aldol Adduct (Unstable) Aldehyde->Adduct MeldrumsAcid Meldrum's Acid C₅H₈O₄ Enolate Enolate Formation (from Meldrum's Acid) MeldrumsAcid->Enolate Catalyst Catalyst Catalyst (Base or Acid) Enolate->Adduct Nucleophilic Attack Product Knoevenagel Product R-CH=C(CO)₂O₂C(CH₃)₂ Adduct->Product Dehydration Water Water H₂O Adduct->Water

Caption: Simplified reaction mechanism of the Knoevenagel condensation.

References

A Researcher's Guide to Validating Isotopic Enrichment in Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic enrichment in labeled compounds is paramount for the integrity of experimental results. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the principles of each technique, present comparative performance data, and provide detailed experimental protocols to assist in method selection and implementation.

The use of stable isotope-labeled compounds is a cornerstone of modern research, enabling precise quantification in proteomics, metabolomics, and pharmacokinetic studies.[1][2] The validity of these studies hinges on the accurate assessment of the degree and location of isotopic labeling. This guide offers an objective comparison of the two gold-standard techniques for this validation: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

At a Glance: Comparing MS and NMR for Isotopic Enrichment Analysis

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools for the qualitative and quantitative analysis of isotopically labeled compounds.[3] While both can provide valuable information on isotopic enrichment, they operate on different principles and offer distinct advantages and limitations.

Mass Spectrometry differentiates isotopes based on their mass-to-charge ratio. It is a highly sensitive technique capable of detecting very low levels of enrichment.[4] Various MS-based methods are employed, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HR-MS), and Isotope Ratio Mass Spectrometry (IRMS).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, distinguishes isotopes based on their nuclear spin properties. NMR provides detailed information about the specific location of the isotopic label within a molecule, a capability not always achievable with MS.[6] Techniques such as Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR), proton (¹H)-NMR, and carbon-13 (¹³C)-NMR are commonly used.[6][7][8]

The choice between MS and NMR often depends on the specific requirements of the analysis, including the desired level of detail, the required sensitivity, and the nature of the compound being analyzed. In many cases, a combination of both techniques provides the most comprehensive characterization of an isotopically labeled compound.[9]

Performance Comparison: MS vs. NMR

The following table summarizes the key performance characteristics of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for the validation of isotopic enrichment.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Information Provided Overall isotopic enrichment, mass isotopomer distribution.[10]Site-specific isotopic enrichment, structural integrity.[6][9]
Sensitivity High (can detect very low enrichment levels).[4]Lower than MS, may require higher concentrations or enrichment levels.[11]
Quantitative Accuracy Generally high, can be affected by ionization efficiency and matrix effects.[12]High, directly proportional to the number of nuclei.[7][8]
Sample Requirement Low (micrograms to nanograms).[4]Higher than MS (milligrams).
Throughput High, especially with chromatographic coupling.[4]Lower, requires longer acquisition times.
Instrumentation Cost Varies widely, from relatively affordable to very expensive.Generally high.
Key Advantage High sensitivity and throughput.Provides precise positional information of the label.
Key Limitation May not provide site-specific information.Lower sensitivity and throughput.

Experimental Workflows

The general workflows for validating isotopic enrichment using MS and NMR are illustrated below.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample Labeled Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution (if necessary) Dissolution->Dilution Injection Injection into MS Instrument Dilution->Injection Ionization Ionization Injection->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Correction Correction for Natural Abundance Spectrum->Correction Calculation Calculation of Isotopic Enrichment Correction->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Labeled Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Placement Placement in NMR Spectrometer Transfer->Placement Acquisition Acquisition of NMR Spectrum Placement->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Integration Integration of Relevant Peaks Processing->Integration Calculation Calculation of Site-Specific Enrichment Integration->Calculation

References

Navigating the Isotopic Landscape: A Comparative Guide to Kinetic Isotope Effect Studies Involving ¹³C-Labeled Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, and the choice of isotopically labeled substrate is crucial for obtaining meaningful data. This guide aims to provide a comparative analysis of kinetic isotope effect studies utilizing ¹³C-labeled Meldrum's acid against other alternatives. However, a comprehensive review of the current scientific literature reveals a significant scarcity of studies that directly compare the KIE of reactions involving ¹³C-labeled Meldrum's acid with those of alternative substrates.

While the synthesis of ¹³C-labeled Meldrum's acid and its derivatives has been reported for use in biosynthetic studies, there is a notable absence of published research presenting quantitative KIE data derived from these labeled compounds. Consequently, a direct, data-driven comparison with other labeled or unlabeled substrates is not feasible at this time.

This guide will, therefore, focus on the theoretical advantages and potential applications of ¹³C-labeled Meldrum's acid in KIE studies, drawing parallels with established principles of KIE and the known reactivity of Meldrum's acid. We will also present a generalized experimental protocol for conducting such a study, should the necessary comparative data become available in the future.

The Theoretical Edge: Why ¹³C-Labeled Meldrum's Acid is a Promising Tool

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for its high acidity and reactivity. Incorporating a ¹³C label at a specific position within the Meldrum's acid framework offers a precise method for probing the bonding changes that occur at that position during a reaction.

A primary ¹³C KIE is expected when a bond to the labeled carbon is formed or broken in the rate-determining step of a reaction. The magnitude of this effect can provide valuable insights into the transition state structure. For instance, in a decarboxylation reaction of a Meldrum's acid derivative, labeling one of the carbonyl carbons with ¹³C could help determine the degree of C-C bond cleavage in the transition state.

Compared to more common isotopic labels like deuterium (²H), ¹³C offers the advantage of probing carbon skeleton rearrangements directly. While deuterium KIEs are highly informative for reactions involving C-H bond cleavage, ¹³C KIEs are essential for understanding reactions where the carbon backbone is altered.

A Hypothetical Comparison: ¹³C-Labeled Meldrum's Acid vs. an Alternative

To illustrate the potential of a comparative KIE study, let us consider a hypothetical reaction: the Knoevenagel condensation of an aldehyde with Meldrum's acid versus its condensation with diethyl malonate.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Knoevenagel Condensation

Labeled SubstrateIsotopic Positionk¹²/k¹³ (KIE)Interpretation
¹³C-Meldrum's acidC5 (methylene carbon)> 1.0Indicates C-C bond formation is part of the rate-determining step. A larger KIE suggests a more advanced bond formation in the transition state.
Diethyl [2-¹³C]malonateC2 (methylene carbon)> 1.0Also indicates C-C bond formation is rate-determining. A direct comparison of the KIE magnitude with that of Meldrum's acid could reveal differences in the transition state structures.

In this hypothetical scenario, a larger KIE for the Meldrum's acid reaction might suggest that the higher acidity of Meldrum's acid leads to a more product-like transition state for the initial nucleophilic attack.

Experimental Protocol: A General Framework for Measuring ¹³C KIEs

The following provides a generalized methodology for determining the ¹³C KIE for a reaction involving Meldrum's acid. This protocol would need to be adapted for the specific reaction being studied.

1. Synthesis of ¹³C-Labeled Meldrum's Acid:

The synthesis of isotopically labeled Meldrum's acid is the crucial first step. Several methods have been reported, often starting from commercially available ¹³C-labeled precursors like [¹³C]malonic acid.

2. Kinetic Experiments:

  • Reaction Setup: Two parallel reactions are set up under identical conditions (temperature, concentration, solvent). One reaction uses unlabeled Meldrum's acid, and the other uses the ¹³C-labeled analogue.

  • Monitoring Reaction Progress: The progress of each reaction is monitored over time by a suitable analytical technique, such as HPLC, GC, or NMR spectroscopy. This allows for the determination of the rate constants for the unlabeled (k¹²) and labeled (k¹³) reactions.

3. Determination of the Kinetic Isotope Effect:

The KIE is calculated as the ratio of the rate constants: KIE = k¹²/k¹³.

4. Data Analysis and Interpretation:

Visualizing the Workflow

The following diagram illustrates a typical workflow for a KIE study.

KIE_Workflow cluster_synthesis Substrate Preparation cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis unlabeled Synthesis of Unlabeled Substrate reaction_unlabeled Run Reaction with Unlabeled Substrate unlabeled->reaction_unlabeled labeled Synthesis of ¹³C-Labeled Substrate reaction_labeled Run Reaction with ¹³C-Labeled Substrate labeled->reaction_labeled monitoring Monitor Reaction Progress (e.g., HPLC, NMR) reaction_unlabeled->monitoring reaction_labeled->monitoring rate_constants Determine Rate Constants (k¹² and k¹³) monitoring->rate_constants kie_calc Calculate KIE (k¹²/k¹³) rate_constants->kie_calc interpretation Interpret KIE and Elucidate Mechanism kie_calc->interpretation

Caption: Experimental workflow for a kinetic isotope effect study.

Conclusion

While direct comparative data for KIE studies using ¹³C-labeled Meldrum's acid is currently lacking in the scientific literature, the theoretical potential of this approach is significant. The unique reactivity of Meldrum's acid, combined with the precision of ¹³C isotopic labeling, offers a powerful strategy for dissecting complex reaction mechanisms. As synthetic methodologies for labeled compounds become more accessible, it is anticipated that such comparative studies will emerge, providing deeper insights for the fields of organic chemistry and drug development. Researchers are encouraged to explore this promising area to further enhance our understanding of chemical reactivity.

Benchmarking the Reactivity of Meldrum's Acid: A Comparative Guide for Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Meldrum's acid across various solvent systems, with a focus on the widely utilized Knoevenagel condensation as a benchmark reaction. The information presented, including experimental data and detailed protocols, is intended to assist researchers in selecting optimal conditions for their synthetic endeavors.

Data Presentation: Comparative Reactivity in Knoevenagel Condensation

The reactivity of Meldrum's acid in the Knoevenagel condensation with aldehydes is significantly influenced by the solvent system. The following table summarizes key performance indicators across a range of commonly used and green solvents, based on available literature data.

Solvent SystemTypical CatalystTemperatureReaction TimeYieldKey Observations and Remarks
Water None or ProlineRoom Temp. to 100°C15 min - 2 hHigh to ExcellentA green and efficient medium; products often precipitate, simplifying purification[1].
Ethanol PiperidineRoom Temperature~ 1 h~92%A common protic solvent providing good yields[2].
Methanol TriethylamineRoom TemperatureNot specifiedGoodEffective for multicomponent reactions involving Meldrum's acid[3].
50% aq. DMSO Varied20°CVaried(Kinetic study)Allows for detailed kinetic analysis of reaction mechanisms[4][5].
Dichloromethane Pyridine0°C to Room Temp.~2 hGoodA common aprotic solvent, particularly for acylation reactions[6].
DMF K₂CO₃Room TemperatureNot specifiedGoodA polar aprotic solvent suitable for alkylation reactions[4].
Solvent-Free ProlineRoom Temperature15 minup to 88%An environmentally friendly and rapid method[1].

Experimental Protocols: Key Methodologies

To facilitate the application of these findings, detailed experimental protocols for benchmark reactions are provided below.

Catalyst-Free Knoevenagel Condensation in Water

This protocol is adapted from procedures that highlight green chemistry principles.

  • Materials: Meldrum's acid, aldehyde, deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Meldrum's acid (1.0 equiv) and the aldehyde (1.0 equiv) in deionized water.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel Condensation in Ethanol with Piperidine Catalyst

A classic and efficient method for this transformation.[2]

  • Materials: Meldrum's acid, aldehyde, absolute ethanol, piperidine.

  • Procedure:

    • Dissolve Meldrum's acid (1.0 equiv) in absolute ethanol in a round-bottom flask at room temperature.

    • Add the aldehyde (1.0 equiv) to the solution.

    • Add a catalytic amount of piperidine (e.g., 0.1 equiv) to the reaction mixture.

    • Stir the solution at room temperature and monitor by TLC.

    • The product often precipitates from the reaction mixture.

    • Once the reaction is complete, collect the product by filtration, wash with cold ethanol, and dry.

  • Characterization: Confirm the structure of the synthesized compound using appropriate spectroscopic techniques.

Visualization of Experimental Design and Influencing Factors

To provide a clearer understanding of the experimental workflow and the variables affecting the reactivity of Meldrum's acid, the following diagrams are presented.

experimental_workflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Data Analysis & Comparison A Select Benchmark Reaction (e.g., Knoevenagel Condensation) B Choose Solvent Systems (e.g., Water, Ethanol, DMF) A->B C Prepare Reactants (Meldrum's Acid, Aldehyde) B->C D Run Parallel Reactions Under Controlled Conditions C->D E Monitor Reaction Progress (TLC, HPLC, NMR) D->E F Isolate and Purify Products E->F G Determine Yield and Purity F->G H Compare Reactivity Across Solvents G->H

Caption: A generalized workflow for benchmarking Meldrum's acid reactivity.

influencing_factors cluster_solvent Solvent Properties cluster_conditions Reaction Conditions cluster_substrate Substrate & Intermediate Stability MA Meldrum's Acid Reactivity Polarity Polarity (Protic/Aprotic) Polarity->MA Solubility Solubility of Reactants Solubility->MA H_Bonding Hydrogen Bonding H_Bonding->MA Temperature Temperature Temperature->MA Catalyst Catalyst Presence & Type Catalyst->MA Acidity Acidity of Meldrum's Acid Acidity->MA Enolate Enolate Stability Enolate->MA

Caption: Key factors influencing the reactivity of Meldrum's acid in solution.

References

Safety Operating Guide

Navigating the Disposal of 2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione, a stable isotope-labeled form of Meldrum's acid.

Key Safety Consideration: Stable Isotope Labeling

The primary consideration for the disposal of 2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione is the nature of its isotopic label. The ¹³C isotope is a stable, non-radioactive isotope of carbon.[1][] Consequently, this compound does not require the specialized handling and disposal procedures mandated for radioactive materials.[1] The disposal protocol for 2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione is therefore governed by the chemical properties of the parent compound, Meldrum's acid.

Disposal Procedures for Meldrum's Acid and its ¹³C-Labeled Analogue

The disposal of both labeled and unlabeled 2,2-dimethyl-1,3-dioxane-4,6-dione must adhere to local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:

  • Consult Institutional and Local Regulations: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department and review local and state hazardous waste regulations. These regulations will provide specific requirements for chemical waste disposal.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione". While not radioactive, noting the isotopic label can be useful for waste tracking purposes.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Approved Disposal Methods:

    • Licensed Waste Disposal Contractor: The most common and recommended method is to transfer the waste to a licensed and approved hazardous waste disposal company.[1] These contractors are equipped to handle and dispose of chemical waste in compliance with all regulations.

    • Incineration: Some regulations may permit the incineration of Meldrum's acid. This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and to neutralize any harmful byproducts.[] It may be necessary to dissolve or mix the compound with a combustible solvent before incineration.[]

Quantitative Data Summary

At present, there is no publicly available quantitative data specifying concentration limits for the disposal of 2,2-dimethyl-1,3-dioxane-4,6-dione. Disposal regulations are typically based on the classification of the chemical as a hazardous waste, rather than specific concentration thresholds for this particular compound.

Experimental Protocols

The disposal procedures outlined above are based on established safety data sheets and general guidelines for chemical waste management. No specific experimental protocols for the disposal of 2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione were found in the reviewed literature, as disposal is a regulatory and logistical process rather than an experimental one.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione.

DisposalWorkflow A Start: Identify Waste 2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione B Is the compound radioactive? A->B C No, ¹³C is a stable isotope. B->C No D Consult Institutional EHS & Local Regulations C->D E Segregate and Label Waste Clearly mark as '2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione' D->E F Select Approved Disposal Method E->F G Transfer to Licensed Hazardous Waste Contractor F->G Preferred H Incineration (if permitted) - Mix with combustible solvent - Use appropriate incinerator F->H Alternative I End: Document Disposal G->I H->I

References

Personal protective equipment for handling 2,2-dimethyl-(513C)1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal protocols for 2,2-dimethyl-(5¹³C)1,3-dioxane-4,6-dione, also known as Meldrum's acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

2,2-dimethyl-1,3-dioxane-4,6-dione is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Specification
Hand Protection Protective gloves.[4][5] Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
Eye Protection Safety glasses with side-shields or goggles.[3][4] A face shield may be required in certain situations.[4]
Respiratory Protection A dust respirator (e.g., N95 type) should be used, especially when dust or aerosols may be generated.[6]
Skin and Body Protection Protective clothing and boots should be worn as the situation requires.[4]

Safe Handling and Storage Protocol

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Operational Plan:

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[3]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust during handling.[3][4]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[4][7] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] For long-term storage, refrigeration at 2-8°C is recommended. Keep away from incompatible materials such as strong oxidizing agents.[7]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these step-by-step procedures to mitigate risks and ensure environmental safety.

Disposal Plan:

  • Containment: For spills, prevent further leakage if it is safe to do so.[3]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[3][4][7]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the waste material through a licensed disposal company.[5] Do not allow the chemical to enter drains, surface water, or the ground water system.[7] All disposal practices must be in accordance with local, state, and federal regulations.

Chemical and Physical Properties

Property Value
Appearance White to pale yellow-red crystalline powder.[4]
Molecular Formula C₆H₈O₄[4]
Molecular Weight 144.13 g/mol [1]
Melting Point 92 - 96 °C[5]
Solubility Soluble in water.[8]

Safe Handling and Disposal Workflow

prep Preparation - Don appropriate PPE - Ensure proper ventilation handling Handling - Minimize dust formation - Avoid contact and inhalation prep->handling storage Storage - Tightly closed container - Cool, dry, well-ventilated area handling->storage After Use spill Spill Occurs handling->spill If Spill end_proc End of Procedure - Decontaminate work area - Wash hands handling->end_proc Completion disposal Disposal - Use licensed disposal company - Follow all regulations storage->disposal For Disposal storage->end_proc spill_proc Spill Procedure - Contain spill - Sweep into container spill->spill_proc spill_proc->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.